Product packaging for N-(2-Methoxyethyl)ethylamine(Cat. No.:CAS No. 34322-82-2)

N-(2-Methoxyethyl)ethylamine

Cat. No.: B1581336
CAS No.: 34322-82-2
M. Wt: 103.16 g/mol
InChI Key: VGEMYWDUTPQWBN-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)ethylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1581336 N-(2-Methoxyethyl)ethylamine CAS No. 34322-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMYWDUTPQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338137
Record name N-(2-Methoxyethyl)ethylamine
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-82-2
Record name N-(2-Methoxyethyl)ethylamine
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Record name N-(2-Methoxyethyl)ethylamine
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-Methoxyethyl)ethylamine (CAS No. 34322-82-2) is a secondary amine featuring both ether and amine functional groups. This unique structural combination imparts valuable chemical properties, rendering it a versatile building block in various fields of chemical science. Its utility is particularly pronounced in organic synthesis, where it serves as a precursor for complex molecules, and in medicinal chemistry, where the methoxyethyl moiety can favorably influence the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its significant applications, with a focus on its role in coordination chemistry and drug discovery.

Chemical Structure and Properties

This compound is a colorless to almost colorless liquid with the chemical formula C₅H₁₃NO.[2] Its structure is characterized by an ethyl group and a 2-methoxyethyl group attached to a central nitrogen atom.

Molecular Structure:

Caption: Chemical structure of this compound.

The presence of a nitrogen atom with a lone pair of electrons makes it a potent nucleophile and a weak base, enabling it to participate in a wide range of chemical reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 34322-82-2[2]
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 116 °C[2]
Density 0.83 g/cm³[2]
Refractive Index 1.4040-1.4070[2]
Solubility Soluble in water
pKa Not readily available
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.50 (t, 2H, -O-CH₂-), 3.36 (s, 3H, -O-CH₃), 2.78 (t, 2H, -N-CH₂-), 2.66 (q, 2H, -N-CH₂-CH₃), 1.12 (t, 3H, -CH₂-CH₃).[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Predicted ¹³C NMR δ (ppm): ~72 (-O-CH₂-), ~59 (-O-CH₃), ~50 (-N-CH₂-), ~48 (-N-CH₂-CH₃), ~15 (-CH₂-CH₃).

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Characteristic IR Absorptions (cm⁻¹): A broad band in the range of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine. C-H stretching vibrations are observed around 2800-3000 cm⁻¹. The C-O stretching of the ether group typically appears in the 1070-1150 cm⁻¹ region. The C-N stretching of an aliphatic amine is found in the 1020-1220 cm⁻¹ range.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with nucleophilic substitution and reductive amination being the most common and versatile methods.[1]

Nucleophilic Substitution

This approach involves the reaction of an amine with an alkyl halide. Specifically, this compound can be synthesized by reacting ethylamine with 2-chloroethyl methyl ether. The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyl methyl ether and displacing the chloride leaving group.

Reaction Scheme:

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a sealed reaction vessel, dissolve a molar excess of ethylamine in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add 2-chloroethyl methyl ether to the ethylamine solution with constant stirring. The use of a significant excess of ethylamine is crucial to minimize the formation of the tertiary amine byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the resulting hydrochloride salt with a base, such as sodium hydroxide, to liberate the free amine.

  • Purification: Extract the product into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

Causality Behind Experimental Choices:

  • Excess Ethylamine: Using a large excess of ethylamine shifts the equilibrium towards the formation of the desired secondary amine and statistically reduces the chances of the product reacting further with the alkyl halide.

  • Sealed Vessel and Heating: The reaction is heated to increase the rate of reaction. A sealed vessel is used to prevent the loss of the volatile ethylamine.

  • Base Work-up: The reaction produces hydrochloric acid, which protonates the amine product to form a salt. Adding a base is necessary to deprotonate the salt and isolate the free amine.

Reductive Amination

Reductive amination offers an alternative route, involving the reaction of 2-methoxyacetaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product. This is often a one-pot reaction.

Reaction Scheme:

Caption: Reductive amination for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

  • Imine Formation: In a suitable solvent such as methanol, combine 2-methoxyacetaldehyde and ethylamine. The reaction is typically carried out at room temperature.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. A mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is commonly used.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting materials and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The final product can be purified by distillation.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This method is often preferred for its efficiency as the imine formation and reduction steps are carried out in the same reaction vessel without isolating the intermediate.

  • Choice of Reducing Agent: Mild reducing agents are used to selectively reduce the imine in the presence of the aldehyde starting material.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research and development.

Coordination Chemistry

The presence of both a nitrogen and an oxygen atom allows this compound and its derivatives to act as bidentate or multidentate ligands for a variety of metal ions.[1] These ligands can form stable chelate complexes with transition metals, which have applications in catalysis and materials science.[1] For instance, derivatives of this compound have been used to synthesize ligands for manganese and nickel complexes.[1] The coordination environment around the metal center can be fine-tuned by incorporating other donor groups into the ligand structure.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Applications This compound This compound Multidentate Ligand Multidentate Ligand This compound->Multidentate Ligand Other Donor Groups Other Donor Groups Other Donor Groups->Multidentate Ligand Metal Complex Metal Complex Multidentate Ligand->Metal Complex Metal Ion Metal Ion Metal Ion->Metal Complex Catalysis Catalysis Metal Complex->Catalysis Materials Science Materials Science Metal Complex->Materials Science

Caption: Workflow for the application of this compound in coordination chemistry.

Drug Development and Medicinal Chemistry

In the field of drug development, the incorporation of the N-(2-methoxyethyl)ethyl moiety can significantly impact the pharmacokinetic properties of a molecule.[1] The ether linkage can enhance solubility and the ability to cross cell membranes, which are crucial parameters for drug efficacy.[1]

A notable application of this compound is in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists.[1] These compounds are being investigated for the treatment of anxiety, depression, and other stress-related disorders. The this compound fragment is often incorporated into the core structure of these antagonists to optimize their binding affinity and pharmacokinetic profile.

Safety and Handling

This compound is a corrosive and flammable liquid.[3] It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in both academic research and industrial development. Its unique combination of amine and ether functionalities allows for its use in the synthesis of a wide range of complex molecules, from intricate metal-ligand complexes to pharmacologically active compounds. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in the laboratory. As research in catalysis and medicinal chemistry continues to advance, the demand for such versatile intermediates is likely to grow, further solidifying the importance of this compound in modern chemical science.

References

N-(2-Methoxyethyl)ethylamine CAS number 34322-82-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine (CAS: 34322-82-2)

Abstract

This compound, with CAS number 34322-82-2, is a bifunctional secondary amine that features both a nucleophilic nitrogen center and an ether linkage. This unique structural combination makes it a versatile and valuable building block in diverse fields of chemical science. Its ability to introduce the N-(2-methoxyethyl)ethyl moiety into molecular frameworks is leveraged in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. The methoxyethyl group can significantly influence the physicochemical properties of derivative molecules, such as solubility, lipophilicity, and metal-coordinating ability. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols for the modern researcher.

Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. This compound is a colorless to yellow liquid under standard conditions, possessing a characteristic amine odor. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 34322-82-2[1][2][3]
IUPAC Name N-ethyl(2-methoxyethyl)amine[3][4]
Synonyms N-Ethyl-2-methoxyethylamine[3][4][5]
Molecular Formula C₅H₁₃NO[3][6]
Molecular Weight 103.17 g/mol [3][7]
Appearance Colorless to Almost Colorless Clear Liquid[5]
Boiling Point 116 °C[3]
Density 0.83 g/cm³[7][8]
Refractive Index (n²⁰/D) ~1.404 - 1.407[7]
Purity (Typical) >97% (GC)[3][5][9]
SMILES CCNCCOC[3]
InChI Key VGEMYWDUTPQWBN-UHFFFAOYSA-N[3][4]
Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear signature of the molecule's structure. Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the 2.3-3.0 ppm range.[10] The N-H proton signal is often a broad singlet with a variable chemical shift (0.5-5.0 ppm) dependent on concentration and solvent.[10] The methoxy group (CH₃O-) presents as a sharp singlet, while the ethyl and ethylene groups show characteristic splitting patterns (a triplet and quartet for the ethyl group, and two triplets for the ethylene bridge, assuming clean coupling).[11]

  • ¹³C NMR Spectroscopy : Carbons directly bonded to the electronegative nitrogen and oxygen atoms are shifted downfield. Carbons attached to the nitrogen typically appear in the 10-65 ppm region.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic N-H stretching absorption for a secondary amine in the 3300–3400 cm⁻¹ range.[12] A strong C-O stretching band for the ether linkage is also expected around 1100 cm⁻¹.

  • Mass Spectrometry : In accordance with the nitrogen rule, the molecule has an odd number of nitrogen atoms, resulting in an odd molecular weight and a molecular ion peak (M+) at an odd m/z value (103).[12] A prominent fragmentation pattern is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to stable, resonance-stabilized fragments.

Synthesis and Purification

The synthesis of this compound is primarily achieved through two established methodologies in organic chemistry: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Nucleophilic Substitution Pathway

This is a foundational approach for forming C-N bonds.[13] The strategy involves the reaction of an amine nucleophile with an alkyl halide electrophile in an S_N2 reaction. For this specific target, two variations are common:

  • Route A: Reaction of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).

  • Route B: Reaction of 2-methoxyethylamine with an ethyl halide (e.g., ethyl bromide).

The causality behind this choice is straightforward: the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[13][14] A crucial consideration is the potential for over-alkylation. The primary product, this compound, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[15][16] To mitigate this, a large excess of the starting amine is typically used to ensure it is the statistically dominant nucleophile.[17] The reaction is also performed in the presence of a base to neutralize the hydrohalic acid byproduct.

cluster_0 Nucleophilic Substitution (SN2) Synthesis reagent1 Ethylamine (Nucleophile) reaction S_N2 Reaction (Solvent: e.g., Acetonitrile) reagent1->reaction reagent2 2-Methoxyethyl Chloride (Electrophile) reagent2->reaction product This compound side_product Ethylamine Hydrochloride (Salt) base Base (e.g., K2CO3, Et3N) base->reaction Neutralizes HCl byproduct reaction->product reaction->side_product

Caption: General workflow for SN2 synthesis of the target compound.

Purification

Regardless of the synthetic route, the crude product is typically purified by fractional distillation under atmospheric or reduced pressure to separate it from unreacted starting materials, byproducts, and solvent. The boiling point of 116 °C allows for effective purification by this method.[3]

Chemical Reactivity: A Tale of Two Functional Groups

The utility of this compound stems from the reactivity of its secondary amine, while the ether group provides structural and property-modifying influence.

Nucleophilic Nature of the Secondary Amine

The nitrogen atom's lone pair of electrons makes the molecule a potent nucleophile and a weak base.[13][15] This is the basis for its most common transformations.

  • Acylation: It readily reacts with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides.[14][18] This reaction is fundamental for incorporating the N-(2-methoxyethyl)ethyl group into more complex structures, such as active pharmaceutical ingredients.

  • Alkylation: As a nucleophile, it can be further alkylated with alkyl halides to produce tertiary amines.[14] Exhaustive alkylation leads to quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.

  • Reaction with Carbonyls: It reacts with aldehydes and ketones to form enamines, as it is a secondary amine.[14] This reactivity is a cornerstone of modern organic synthesis for C-C bond formation.

The Ether Moiety: A Modulating Influence

The methoxyethyl group is generally stable under common reaction conditions.[13] Its primary role is to modulate the properties of the parent molecule and its derivatives. The oxygen atom can act as a hydrogen bond acceptor, which can influence solubility in protic solvents. In the context of coordination chemistry, the oxygen can act as a second donor atom, allowing ligands derived from this amine to act as bidentate chelators for metal ions.[13]

Key Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a strategic component in the synthesis of high-value molecules.

  • Medicinal Chemistry and Drug Discovery: This amine is a key intermediate in the synthesis of various pharmaceuticals.[19] The methoxyethyl group is often incorporated into drug candidates to fine-tune their pharmacokinetic profiles. It can enhance aqueous solubility, modulate lipophilicity, and influence metabolic stability, all of which are critical parameters in drug design. For instance, it has been used in the synthesis of compounds investigated as corticotropin-releasing factor receptor antagonists, which are explored for treating stress-related disorders.[13]

  • Coordination Chemistry and Catalysis: As a precursor for ligands, the amine is used to create chelating agents for various metal ions. The resulting metal complexes can possess catalytic activity or unique material properties.[13]

  • Materials Science: The amine can be incorporated into polymer backbones or side chains to alter material properties. The flexible ether linkage can enhance polymer chain mobility, while the amine group provides a site for cross-linking or further functionalization.[13]

Experimental Protocol: Synthesis of N-ethyl-N-(2-methoxyethyl)acetamide

This protocol details a standard acylation reaction, a common transformation for this amine. It is a self-validating system where successful execution yields a product with distinct spectroscopic properties from the starting material.

Objective: To synthesize N-ethyl-N-(2-methoxyethyl)acetamide via acylation of this compound with acetyl chloride.

Materials and Reagents:

  • This compound (CAS 34322-82-2)

  • Acetyl Chloride

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM. Add triethylamine (1.1 eq) to act as a base to scavenge the HCl byproduct.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up (Quenching): Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Work-up (Extraction): Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure N-ethyl-N-(2-methoxyethyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

cluster_1 Acylation Experimental Workflow setup 1. Setup: Amine, Base, Solvent in Flask cool 2. Cool to 0 °C setup->cool add 3. Add Acetyl Chloride Dropwise cool->add react 4. React at RT add->react workup 5. Aqueous Work-up (Wash, Extract) react->workup purify 6. Dry & Purify (Distillation/Chromatography) workup->purify final_product Pure Amide purify->final_product

Caption: Step-by-step workflow for a typical acylation experiment.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapour.[5][20]

    • H314: Causes severe skin burns and eye damage.[5][20]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[20]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][20]

  • Storage Conditions:

    • Store in a well-ventilated place. Keep cool.[20]

    • The compound is listed as air sensitive; it is recommended to store under an inert gas atmosphere (e.g., Nitrogen or Argon).[5][20]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1][2]

Conclusion

This compound is more than a simple amine; it is a strategically designed building block that offers researchers a reliable method for introducing a functionalized alkyl chain. Its predictable reactivity, combined with the property-modulating effects of its methoxyethyl group, ensures its continued relevance in the synthesis of complex organic molecules. From tuning the pharmacokinetic profiles of potential new drugs to developing novel ligands and polymers, the applications of this versatile intermediate are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis of N-(2-Methoxyethyl)ethylamine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-Methoxyethyl)ethylamine

This compound is a secondary amine that serves as a crucial building block in the synthesis of more complex molecules.[1] Its utility is prominent in several areas:

  • Pharmaceutical Synthesis: It is a key intermediate in the development of various drug candidates.[2] The methoxyethyl group can favorably influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.[1] For example, it has been incorporated into compounds investigated as corticotropin-releasing factor receptor antagonists for potential applications in treating stress and anxiety-related disorders.[1]

  • Ligand Synthesis: The presence of both nitrogen and oxygen atoms allows for the formation of stable complexes with various metal ions. This makes it a valuable precursor for ligands used in catalysis and materials science.[1]

  • Organic Synthesis: As a secondary amine, it readily participates in a wide range of chemical transformations, including alkylation, acylation, and Schiff base formation, enabling the introduction of the N-(2-methoxyethyl)ethyl moiety into larger molecular structures.[1]

The Synthetic Pathway: Nucleophilic Substitution

The synthesis of this compound is effectively achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry for forging carbon-nitrogen bonds.[1] The primary approach involves the reaction of an ethylating agent with 2-methoxyethylamine, or conversely, reacting an N-(2-methoxyethyl) precursor with an ethylating agent. A common and practical method is the reaction of 2-methoxyethylamine with an ethyl halide.

Reaction Mechanism

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted step, the nucleophilic nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbon of the ethyl halide, simultaneously displacing the halide leaving group.

Key Mechanistic Considerations:

  • Nucleophile: 2-Methoxyethylamine (CH₃OCH₂CH₂NH₂) acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack.

  • Electrophile: An ethyl halide, such as ethyl bromide or ethyl chloride, serves as the electrophile. The carbon atom bonded to the halogen is electron-deficient due to the halogen's electronegativity.

  • Leaving Group: The halide ion (e.g., Br⁻ or Cl⁻) is displaced. The stability of the leaving group is a critical factor in the reaction rate.

  • Solvent: A polar aprotic solvent is often employed to solvate the cation without strongly solvating the nucleophile, thereby enhancing its reactivity.

Challenges: Overalkylation

A significant challenge in this synthesis is the potential for overalkylation.[3][4] The desired product, this compound, is itself a nucleophile and can react further with the ethyl halide to form the tertiary amine, N-ethyl-N-(2-methoxyethyl)ethylamine, and subsequently the quaternary ammonium salt.[5]

To mitigate this, the reaction is typically carried out with a large excess of the starting amine (2-methoxyethylamine) relative to the ethyl halide.[5] This statistical approach increases the probability that the ethyl halide will encounter a molecule of the primary amine rather than the secondary amine product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, laboratory-scale protocol for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurpose
2-MethoxyethylamineStarting material (Nucleophile)
Ethyl BromideReagent (Electrophile)
Anhydrous Potassium CarbonateBase (to neutralize the formed HBr)
AcetonitrileSolvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent loss of volatile components
Magnetic stirrer and stir barFor efficient mixing
Heating mantleFor controlled heating
Separatory funnelFor liquid-liquid extraction
Anhydrous Sodium SulfateDrying agent
Rotary evaporatorFor solvent removal
Fractional distillation apparatusFor purification of the final product

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxyethylamine (e.g., 0.5 mol) and anhydrous potassium carbonate (e.g., 0.25 mol) in acetonitrile (e.g., 100 mL).

  • Addition of Electrophile: While stirring the mixture, slowly add ethyl bromide (e.g., 0.1 mol) dropwise over a period of 30 minutes. A molar excess of the starting amine is crucial to minimize overalkylation.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and the formed potassium bromide.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by distillation at atmospheric pressure.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 116°C.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the ethyl and methoxyethyl groups.[7]
¹³C NMR The spectrum will display distinct signals for the five carbon atoms in the molecule.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (103.16 g/mol ).[8]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic N-H stretching and C-N stretching absorptions.
Gas Chromatography (GC) GC analysis can be used to determine the purity of the final product.[9]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Methoxyethylamine: This compound is a highly flammable liquid and vapor.[10][11][12] It causes severe skin burns and eye damage.[10][11] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[13]

  • Ethyl Halides (e.g., Ethyl Chloride): These are extremely flammable gases and may form explosive mixtures with air.[14][15] They can cause irritation to the skin, eyes, and mucous membranes, and may have anesthetic effects.[14]

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

  • Solvents (Acetonitrile, Diethyl Ether): These are flammable liquids and should be handled away from ignition sources.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

Conclusion

The synthesis of this compound via nucleophilic substitution is a robust and well-established method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a high yield of the desired secondary amine can be achieved while minimizing the formation of byproducts. The detailed protocol and safety information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

Physical properties of N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N-(2-Methoxyethyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 34322-82-2, is a secondary amine that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, containing both a secondary amine and an ether linkage, makes it a versatile reagent for introducing the N-(2-methoxyethyl)ethyl moiety into more complex molecular structures.[1] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and essential safety information, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry. These properties dictate the conditions required for reactions, purification, and storage. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[2][3][4]
Molecular Weight 103.17 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[3][5]
Boiling Point 116 °C[2][4][5]
Density 0.83 g/cm³[2][5]
Refractive Index 1.4040 - 1.4070[2][5]
Flash Point 28 °C
Purity >97.0% (GC)[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity. For this compound, various spectroscopic data are available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for this compound is available and can be used to confirm its molecular structure.[6]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following section details standardized, self-validating protocols for measuring the key physical constants of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical indicator of a liquid's purity. The micro-reflux method is suitable when only a small sample volume is available. The principle relies on observing the temperature at which the liquid and its vapor are in equilibrium at a given pressure.[7]

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

  • Apparatus Setup: Add a small magnetic stir bar for smooth boiling. Clamp the test tube in a heating block or oil bath.

  • Thermometer Placement: Position a thermometer so that the bulb is just above the liquid's surface to measure the vapor temperature.

  • Heating: Begin heating and stirring gently.

  • Observation: Observe the refluxing liquid, visible as a ring of condensing vapor on the test tube walls.[8] The temperature should stabilize at this point.

  • Data Recording: The stable temperature reading is the boiling point of the liquid.[8]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure setup_desc 1. Add 0.5 mL of sample and stir bar to test tube. 2. Clamp in heating block. 3. Position thermometer above liquid. start Start Heating & Stirring observe Observe Reflux Ring start->observe Gentle Heat stabilize Temperature Stabilizes observe->stabilize Equilibrium record Record Boiling Point stabilize->record cluster_setup cluster_setup

Workflow for Boiling Point Determination
Determination of Density

Density is a fundamental physical property defined as mass per unit volume. A straightforward and accurate method involves weighing a precisely measured volume of the liquid.[9][10]

Methodology:

  • Weigh Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare it to zero.

  • Measure Volume: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

  • Weigh Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the mass.

  • Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

  • Repeatability: For enhanced accuracy, repeat the measurement two more times and calculate the average density.[10]

Density_Determination start Start weigh_empty Weigh Dry Graduated Cylinder (Tare to Zero) start->weigh_empty add_liquid Add Known Volume of Liquid (Record V) weigh_empty->add_liquid weigh_full Weigh Graduated Cylinder with Liquid (Record m) add_liquid->weigh_full calculate Calculate Density (ρ = m/V) weigh_full->calculate repeat Repeat 2x for Average calculate->repeat repeat->weigh_empty Next Trial end End repeat->end Finalize Refractive_Index_Determination start Start calibrate Calibrate Refractometer start->calibrate apply_sample Apply Sample to Prism calibrate->apply_sample adjust Adjust for Sharp Dividing Line apply_sample->adjust read_value Read Refractive Index adjust->read_value record_temp Record Temperature read_value->record_temp end End record_temp->end

References

N-(2-Methoxyethyl)ethylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(2-Methoxyethyl)ethylamine

Introduction

This compound (CAS No. 34322-82-2) is a versatile secondary amine utilized as a building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors[1][2]. Its unique structure, featuring both a secondary amine and an ether moiety, makes it a valuable reagent. However, its utility is matched by significant chemical hazards, primarily its corrosive and flammable nature[3][4]. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety and handling protocols required to work with this compound, ensuring the protection of personnel and the integrity of research. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture.

Hazard Identification and Risk Profile

A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The compound is classified under the Globally Harmonized System (GHS) with critical hazard statements that dictate its handling procedures[4].

Primary Hazards:

  • Corrosivity (H314): Causes severe skin burns and eye damage[3][4]. Like many amines, this compound is a strong base[5]. Upon contact with tissue, it can cause rapid chemical burns, leading to serious and potentially irreversible damage. The basic nature of the amine group reacts with fats and proteins in the skin, causing liquefactive necrosis.

  • Flammability (H226): Flammable liquid and vapor[3][4]. The compound has a relatively low flash point, meaning its vapors can ignite at ambient temperatures when exposed to an ignition source.

  • Acute Oral Toxicity (H302): Harmful if swallowed[1]. Ingestion can lead to severe burns of the mouth, throat, and stomach[6].

The logical relationship between hazard identification, risk assessment, and control measures is paramount. The following diagram illustrates this workflow.

cluster_0 Risk Management Workflow A Hazard Identification (Corrosive, Flammable) B Risk Assessment (Exposure Potential) A->B Informs C Hierarchy of Controls B->C Determines D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Emergency Preparedness (Spill Kit, Eyewash, Shower) D->G E->G F->G

Caption: Risk Management Workflow for this compound.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a chemical is critical for designing safe experiments and storage solutions. For instance, its density and vapor pressure inform ventilation requirements, while its boiling point is crucial for distillation procedures.

PropertyValueImplication for HandlingSource
CAS Number 34322-82-2Ensures correct chemical identification.[7]
Molecular Formula C5H13NOBasic chemical information.[7]
Molecular Weight 103.17 g/mol Used for stoichiometric calculations.[7]
Appearance Colorless to yellow liquidVisual identification.[7]
Boiling Point 116 °CImportant for thermal stability and distillation protocols.[1][7]
Density ~0.83 g/cm³Lighter than water.[1][8]
UN Number 2734Proper shipping and transport identifier.[8]
Hazard Class 8 (Corrosive), Subsidiary Risk 3 (Flammable)Dictates transport and storage regulations.[1][8]

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by administrative controls and personal protective equipment (PPE), is essential to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control flammable and corrosive vapors[6].

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[9][10].

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Immediate access is critical in case of accidental contact[6][11].

Personal Protective Equipment (PPE): The selection of PPE is dictated by the dual corrosive and flammable hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive nature, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk[12][13].

  • Skin Protection:

    • Gloves: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[12][14].

    • Protective Clothing: A flame-resistant lab coat, worn over personal clothing, is required. For larger-scale operations, a chemical-resistant apron or coveralls should be used[13][15].

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6][11].

Handling and Storage Protocols

Safe Handling:

  • Inert Atmosphere: The compound is noted as being air-sensitive[4][8]. For long-term storage or sensitive reactions, handling under an inert gas like nitrogen or argon is recommended.

  • Ignition Source Control: Absolutely no open flames, spark-producing equipment, or hot surfaces should be present in the handling area[10][13]. Use only non-sparking tools[4].

  • Static Discharge: The compound is flammable and can be ignited by static discharge. Ensure that all containers and equipment are properly grounded and bonded during transfers[10].

  • Addition to Other Reagents: When mixing with other substances, especially acids, always add the amine slowly to the other reagent while cooling and stirring. The neutralization reaction is exothermic and can cause splashing[12].

Storage:

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids[3][16].

  • Container: Keep the container tightly closed[4]. Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides to prevent violent reactions[5][10].

  • Security: The storage area should be locked to restrict access to authorized personnel only[16].

Emergency Procedures: A Self-Validating System

Emergency protocols must be clearly defined, and personnel must be trained to execute them confidently. This creates a self-validating system where preparedness minimizes the impact of an incident.

First Aid Measures: The immediate response is critical to mitigate injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[16][17].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[16][17].

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[16][17].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[17].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[18].

  • Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid[18]. Water spray can be used to cool fire-exposed containers[13][17].

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back[5]. Combustion produces toxic fumes, including nitrogen oxides and carbon monoxide[18].

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[11].

Spill Management Protocol: This protocol outlines a systematic approach to managing an incidental laboratory spill. For large or unmanageable spills, evacuate the area and call emergency responders[19].

  • Alert & Secure: Immediately alert personnel in the vicinity. Isolate the spill area and eliminate all ignition sources[20][21].

  • Assess & Equip: Evaluate the spill size and ensure you have the correct PPE as detailed in Section 3.

  • Contain & Absorb:

    • For small liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow[20][22]. Start from the outside of the spill and work inwards to prevent spreading[23].

    • Avoid using combustible materials like paper towels for the initial absorption of a flammable liquid.

  • Collect & Neutralize:

    • Carefully scoop the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste[20][23].

    • Since the material is a base, cautious neutralization of the remaining residue may be possible with a weak acid, but this should only be done by trained personnel aware of the potential for heat generation.

  • Decontaminate: Clean the spill area with soap and water, and wipe dry[21].

  • Dispose: Dispose of the sealed waste container, contaminated PPE, and cleaning materials as hazardous chemical waste according to institutional and local regulations.

cluster_spill Incidental Spill Response Protocol S1 Step 1: Alert & Secure Area (Remove Ignition Sources) S2 Step 2: Don PPE (Goggles, Face Shield, Gloves, Lab Coat) S1->S2 S3 Step 3: Contain & Absorb (Use Vermiculite/Sand, Outer Edge Inward) S2->S3 S4 Step 4: Collect Waste (Use Non-Sparking Tools) S3->S4 S5 Step 5: Decontaminate Surface (Soap & Water) S4->S5 S6 Step 6: Dispose Waste (Labelled, Sealed Container) S5->S6

Caption: Step-by-step protocol for incidental spills.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. It should be collected in a properly labeled, sealed, and puncture-resistant container[21]. Disposal must be carried out through a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical reagent whose safe use is predicated on a comprehensive understanding of its dual corrosive and flammable nature. By implementing the hierarchy of controls—prioritizing engineering solutions, enforcing strict handling protocols, and mandating the correct use of PPE—researchers and drug development professionals can mitigate the risks effectively. The protocols outlined in this guide are designed to be self-validating, ensuring that a culture of safety and preparedness is integral to the scientific workflow.

References

N-(2-Methoxyethyl)ethylamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for N-(2-Methoxyethyl)ethylamine

This guide provides an in-depth analysis of the safety protocols and material properties of this compound (CAS No. 34322-82-2), a crucial amine building block in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical insights and the scientific rationale behind critical safety procedures. Our focus is on creating a self-validating system of safety, ensuring that every step is understood, justified, and effectively implemented in the laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine that features both an ethyl and a methoxyethyl group attached to the nitrogen atom.[1][2] This structure dictates its physical properties and chemical reactivity, particularly its basicity and its behavior as a flammable, corrosive liquid.[3][4] Understanding these fundamental characteristics is the first step in a comprehensive risk assessment.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below, compiled from various suppliers to ensure data consistency.

PropertyValueSource(s)
CAS Number 34322-82-2[1][5][6]
Molecular Formula C₅H₁₃NO[1][3][6]
Molecular Weight 103.17 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point ~116 °C[6][7]
Specific Gravity ~0.83 g/mL[5]
Purity Typically >97%[1][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear framework for understanding its risks. The primary hazards are its flammability and its corrosive nature to skin and eyes.[3][4]

GHS ClassificationHazard StatementCode
Flammable LiquidsFlammable liquid and vaporH226
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314

Source: Tokyo Chemical Industry Co., Ltd., ChemicalBook[3]

The amine functional group is responsible for the compound's corrosivity. Amines are basic and can react caustically with biological tissues, leading to severe chemical burns upon contact. Its flammability necessitates strict control of ignition sources in the laboratory.

Proactive Safety: Handling, Storage, and Exposure Control

A proactive approach to safety involves establishing robust protocols before the chemical is even handled. This includes workspace preparation, correct storage, and the selection of appropriate personal protective equipment (PPE).

Safe Handling and Workspace Preparation

Handling this compound requires a controlled environment to mitigate risks from both inhalation and dermal contact, as well as fire.

Protocol for Safe Handling:

  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors and to protect the user from inhalation.[9][10][11]

  • Ignition Source Control: Before bringing the chemical into the workspace, eliminate all potential ignition sources. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[4][10] Use only non-sparking tools for handling containers.[3][4]

  • Static Discharge Prevention: The container and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[4][10]

  • Emergency Equipment: Ensure an emergency eye wash station and safety shower are immediately accessible and have been recently tested.[4][9] Fire extinguishing media, specifically dry chemical, alcohol-resistant foam, or carbon dioxide, should be readily available.[4][9]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

  • Container: Keep the container tightly closed to prevent the escape of vapors and contact with moisture.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3][4] The storage area should be locked to restrict access.[4]

  • Incompatibilities: Segregate from incompatible materials such as strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[10]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and potential for exposure.

PPE_Decision_Tree start Procedure Assessment q2 Handling >50 mL or Heating the Substance? start->q2 q1 Risk of Splash or Significant Vapor Release? ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat q1->ppe_base No ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Resistant Apron q1->ppe_enhanced Yes q2->q1 No q2->ppe_enhanced Yes ppe_full Full Protection: - Enhanced PPE + - Appropriate Respirator

Caption: Decision workflow for selecting appropriate PPE.

  • Eye and Face Protection: At a minimum, chemical safety goggles are required.[12] If there is a risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection: Wear nitrile or neoprene rubber gloves and a lab coat.[12] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is necessary.[13] Contaminated clothing must be removed immediately and washed before reuse.[3][4]

  • Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during a large-scale release, a NIOSH-certified respirator with an appropriate cartridge for organic vapors/amines should be used.[12]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

Immediate action is required following any exposure.[10]

  • Inhalation: Immediately move the person to fresh air and keep them in a position comfortable for breathing.[4][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][10]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Rinse the affected skin with large amounts of water for at least 15 minutes.[8] Seek immediate medical attention as this is a corrosive substance.[12]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes.[8][14] Immediate medical attention is mandatory.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][8] Call a poison center or doctor immediately for treatment advice.[4][12]

Accidental Release and Spill Containment

A systematic approach is required to manage spills safely.

Spill_Response_Workflow start Spill Detected step1 Evacuate Immediate Area Alert Colleagues start->step1 step2 Remove All Ignition Sources step1->step2 step3 Don Appropriate PPE (incl. Respirator if needed) step2->step3 step4 Contain Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) step3->step4 step5 Use Non-Sparking Tools to Collect Absorbed Material step4->step5 step6 Place in a Sealed Container for Hazardous Waste Disposal step5->step6 step7 Decontaminate Spill Area step6->step7 end Spill Secured step7->end

Caption: Step-by-step workflow for accidental spill response.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate unnecessary personnel from the spill area.[12][15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition: Remove all sources of ignition from the area.[10][12]

  • Containment: Wearing appropriate PPE, contain the spill using dikes or inert absorbent materials like sand, vermiculite, or commercial sorbents.[12][14] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][12]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the waste container according to all applicable local, state, and federal regulations.[4]

Fire-Fighting Measures

Given its flammability (H226), understanding how to respond to a fire involving this compound is crucial.

  • Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9]

  • Unsuitable Media: A direct water jet may be ineffective and could scatter the flaming liquid, spreading the fire.[9] Water spray can be used to cool fire-exposed containers.[16]

  • Specific Hazards: Combustion produces toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[17] Vapors are heavier than air and may travel to a distant ignition source and flash back.[16][18]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[15]

Stability and Reactivity

Under recommended storage conditions, this compound is stable.[14] However, certain conditions and materials must be avoided.

  • Reactivity: It can react violently with strong acids and oxidizing agents.[12][18]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[4] Protect from moisture.[14]

  • Hazardous Decomposition Products: Thermal decomposition can release hazardous gases and vapors, including carbon oxides and nitrogen oxides.[15]

References

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)ethylamine is a versatile secondary amine that serves as a valuable building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its unique combination of a nucleophilic secondary amine and an ether linkage imparts specific physicochemical properties to molecules, influencing factors like solubility, polarity, and metal chelation capabilities. This guide provides a comprehensive overview of this compound, focusing on its nomenclature, chemical properties, synthesis, and applications, with a particular emphasis on its relevance in drug discovery and development.

A Comprehensive Guide to Nomenclature: Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several names, which can vary between suppliers and in scientific literature. Understanding these synonyms is crucial for effective literature searches and procurement.

The most common synonyms for this compound include:

  • N-Ethyl-2-methoxyethylamine [1][2]

  • Ethyl(2-methoxyethyl)amine

  • 2-Methoxy-N-ethylethanamine

  • (2-Methoxyethyl)ethylamine

  • Ethanamine, N-ethyl-2-methoxy- [3]

  • Methoxyethylethylamine

The Chemical Abstracts Service (CAS) registry number, which is a unique identifier for this compound, is 34322-82-2 .[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource(s)
Molecular Formula C5H13NO
Molecular Weight 103.17 g/mol
Appearance Colorless to almost colorless liquid[2]
Boiling Point 116 °C[4]
Density 0.83 g/cm³[5]
Refractive Index 1.4040 - 1.4070[5]
pKa of Conjugate Acid ~9.5 - 10.5 (estimated)[1]
LogP -0.1 to 0.5 (predicted)[1]
Spectroscopic Data for Characterization

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the ethyl and methoxyethyl groups. While specific shifts can vary slightly based on the solvent, a representative spectrum would show:

  • A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH2-) of the ethyl group.

  • A triplet corresponding to the methylene protons adjacent to the nitrogen (-N-CH2-).

  • A triplet corresponding to the methylene protons adjacent to the oxygen (-O-CH2-).

  • A singlet for the methoxy protons (-O-CH3).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for this compound include:

  • N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the alkyl groups.

  • C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

  • C-N stretch: A medium absorption in the 1020-1220 cm⁻¹ range.[6]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methodologies in organic chemistry: nucleophilic substitution and reductive amination.[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Nucleophilic Substitution

This is a direct and common method for forming the C-N bond.[1] The reaction involves the alkylation of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

G cluster_reactants Reactants cluster_conditions Conditions ethylamine Ethylamine product This compound ethylamine->product SN2 Attack methoxyethyl_halide 2-Methoxyethyl Halide (X = Cl, Br) methoxyethyl_halide->product base Base (e.g., K2CO3, Et3N) hx H-X base->hx Neutralization G cluster_reactants Reactants methoxyethanal 2-Methoxyethanal imine Imine Intermediate methoxyethanal->imine Condensation ethylamine Ethylamine ethylamine->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd) reducing_agent->product

References

An In-depth Technical Guide to N-ethyl-2-methoxyethanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-methoxyethanamine, a secondary amine with the structural formula CH₃CH₂NHCH₂CH₂OCH₃, is a versatile building block in organic synthesis. Its unique combination of a secondary amine and an ether linkage within a flexible ethyl chain makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characterization data, and known applications, offering a critical resource for researchers working with this compound.

Chemical and Physical Properties

N-ethyl-2-methoxyethanamine is a colorless to almost colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
CAS Number 34322-82-2[2]
IUPAC Name N-ethyl-2-methoxyethanamine[3]
Boiling Point 116 °C[4]
Density 0.83 g/cm³[4]
Refractive Index 1.4040-1.4070[4]
Purity Typically >97%[1]

The structure of N-ethyl-2-methoxyethanamine, with its secondary amine and ether functionalities, allows it to participate in a wide range of chemical reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base, readily undergoing reactions such as alkylation, acylation, and condensation with carbonyl compounds.[3]

Synthesis of N-ethyl-2-methoxyethanamine

The synthesis of N-ethyl-2-methoxyethanamine can be achieved through several established methods in organic chemistry. The two most common and practical approaches are direct N-alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and selectivity considerations.

Synthesis via Direct N-Alkylation

This classical approach involves the nucleophilic substitution of an ethyl halide by 2-methoxyethylamine. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the ethyl halide.

Caption: Direct N-Alkylation of 2-methoxyethylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methoxyethylamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add an ethyl halide, such as ethyl bromide or ethyl iodide (1.1 equivalents), to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting amine.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure N-ethyl-2-methoxyethanamine.

A key consideration in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. Using a slight excess of the starting amine can help to minimize this side reaction.

Synthesis via Reductive Amination

Reductive amination is a highly selective, one-pot method for the synthesis of secondary amines.[5] This process involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the synthesis of N-ethyl-2-methoxyethanamine, 2-methoxyacetaldehyde would be reacted with ethylamine.

Caption: Reductive Amination Pathway.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-methoxyacetaldehyde (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Imine: The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored for the disappearance of the starting materials and the formation of the product using GC-MS.

  • Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified by fractional distillation.

Reductive amination is often preferred due to its high selectivity and the use of milder reaction conditions, which can be advantageous for substrates with sensitive functional groups.[6]

Characterization and Spectroscopic Analysis

The structural confirmation of N-ethyl-2-methoxyethanamine is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of N-ethyl-2-methoxyethanamine is expected to show distinct signals for each of the non-equivalent protons in the molecule.

  • -OCH₃: A singlet around 3.3 ppm.

  • -NH-CH₂-CH₂-O-: A triplet around 3.5 ppm.

  • -NH-CH₂-CH₂-O-: A triplet around 2.7 ppm.

  • -NH-CH₂-CH₃: A quartet around 2.6 ppm.

  • -NH-CH₂-CH₃: A triplet around 1.1 ppm.

  • -NH-: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 2H, 2H, 3H, and 1H, respectively).[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each of the five unique carbon atoms in the molecule.

  • -OCH₃: Around 59 ppm.

  • -O-CH₂-: Around 72 ppm.

  • -NH-CH₂- (next to ether): Around 50 ppm.

  • -NH-CH₂- (ethyl group): Around 45 ppm.

  • -CH₃ (ethyl group): Around 15 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[8]

  • C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹.[8]

  • C-O Stretch (ether): A strong, characteristic absorption band in the range of 1150-1085 cm⁻¹.

  • C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-ethyl-2-methoxyethanamine will show a molecular ion peak (M⁺) at m/z = 103. The fragmentation pattern will be characteristic of an aliphatic amine and ether. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O bond.

  • m/z = 103: Molecular ion [CH₃CH₂NHCH₂CH₂OCH₃]⁺.

  • m/z = 88: Loss of a methyl group (•CH₃).

  • m/z = 72: Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃).

  • m/z = 58: Alpha-cleavage with loss of a methoxyethyl radical (•CH₂CH₂OCH₃).

  • m/z = 45: Cleavage of the C-C bond adjacent to the ether, forming [CH₂OCH₃]⁺.[10]

Applications in Research and Development

N-ethyl-2-methoxyethanamine serves as a valuable building block in several areas of chemical research and development.

Pharmaceutical Synthesis

As a bifunctional molecule, N-ethyl-2-methoxyethanamine is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[11] The secondary amine provides a site for further functionalization, while the methoxyethyl group can influence the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability. While specific examples in publicly available literature are often part of proprietary drug development processes, its structural motifs are found in various classes of therapeutic agents.

Ligand in Coordination Chemistry

The nitrogen and oxygen atoms in N-ethyl-2-methoxyethanamine can act as a bidentate ligand, coordinating to metal centers to form stable complexes.[12] These metal complexes can have applications in catalysis, for example, in polymerization reactions or other organic transformations.[6] The flexibility of the ethyl chain allows the ligand to accommodate various metal ion sizes and coordination geometries.

Safety and Handling

N-ethyl-2-methoxyethanamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

N-ethyl-2-methoxyethanamine is a functionally rich secondary amine with significant utility in organic synthesis. Its straightforward preparation via direct alkylation or reductive amination, combined with its versatile reactivity, makes it a valuable intermediate for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Core Reactivity of Secondary Amines: The Case of N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Functional Groups – A Causal Understanding of Reactivity

In the landscape of drug development and fine chemical synthesis, secondary amines represent a cornerstone functional group. Their reactivity profile, a delicate interplay of basicity, nucleophilicity, and steric accessibility, dictates their utility and potential liabilities. This guide moves beyond a mere recitation of reactions. It aims to provide a deep, mechanistic understanding of why secondary amines behave as they do, using N-(2-Methoxyethyl)ethylamine as a practical, illustrative scaffold. Our focus is on the causality behind experimental design, empowering researchers to not only execute protocols but to innovate with purpose and foresight. This compound, with its secondary amine core and an ancillary ether linkage, serves as an excellent model for exploring these principles, which are broadly applicable across a vast range of analogous structures in medicinal and materials chemistry.[1][2]

The Electronic and Steric Landscape of a Secondary Amine

The reactivity of any amine is fundamentally governed by the lone pair of electrons on the nitrogen atom.[3] This electron pair is the locus of both its ability to accept a proton (basicity) and its capacity to attack an electrophilic center (nucleophilicity).

Basicity: The Thermodynamics of Protonation

Basicity is a thermodynamic measure of a molecule's ability to accept a proton. For amines, this is quantified by the pKa of the conjugate acid (R₂NH₂⁺). Simple alkylamines typically have pKa values in the range of 9.5 to 11.0.[4] Secondary amines are often the most basic among their primary and tertiary counterparts in aqueous solutions. This is the result of a finely tuned balance:

  • Inductive Effect: The two alkyl groups on a secondary amine are electron-donating, pushing electron density onto the nitrogen and making the lone pair more available for protonation compared to a primary amine.

  • Solvation: The resulting protonated cation (R₂NH₂⁺) has two hydrogen atoms available for hydrogen bonding with solvent molecules (e.g., water), providing significant stabilization. This is less than the three hydrogens of a protonated primary amine but more than the single hydrogen of a protonated tertiary amine, whose steric bulk also hinders solvation.[5]

For this compound, while a specific experimental pKa is not readily published, it is expected to be in the typical range for a secondary dialkylamine (approx. 10.5 - 11.0), similar to diethylamine. The ether oxygen is sufficiently removed from the nitrogen that its electron-withdrawing inductive effect is minimal.

Nucleophilicity: The Kinetics of Attack

Nucleophilicity is a kinetic measure of the rate at which a nucleophile attacks an electrophile.[3] While related, basicity and nucleophilicity are not interchangeable.[6][7][8] Secondary amines are generally potent nucleophiles, often more so than primary amines.[9] This enhanced nucleophilicity is attributed to the electron-donating nature of the two alkyl groups, which increases the electron density on the nitrogen without imposing prohibitive steric hindrance for many electrophiles.[3][9]

The reactivity of this compound in nucleophilic reactions is the foundation of its utility as a synthetic building block.[1]

Foundational Reactions: A Practical Examination

We will now explore the three most consequential reactions of secondary amines in a drug development context: N-alkylation, N-acylation, and the formation of N-nitrosamines. Each section provides the mechanistic rationale, a self-validating experimental protocol, and an explanation of the critical process parameters.

N-Alkylation: The Challenge of Controlled Substitution

N-alkylation is a classic SN2 reaction where the amine's lone pair attacks an electrophilic carbon, typically on an alkyl halide, displacing a leaving group.[10]

Causality and The Over-Alkylation Problem: A significant challenge in the alkylation of primary and secondary amines is the potential for "runaway" reactions.[11] The tertiary amine product of the initial alkylation is often more nucleophilic than the starting secondary amine. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[10][12]

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Deprotonation cluster_2 Side Reaction: Over-alkylation Amine R₂NH (this compound) AlkylHalide R'-X (Alkyl Halide) TransitionState [R₂NH---R'---X]‡ (Transition State) Product1_ion R₂NHR'⁺ X⁻ (Tertiary Ammonium Salt) Product1_ion_node R₂NHR'⁺ X⁻ Base Base (e.g., excess R₂NH) Product_final R₂NR' (Tertiary Amine Product) Product_final_node R₂NR' (More Nucleophilic) Base_H Base-H⁺ X⁻ AlkylHalide2 R'-X QuatSalt R₂NR'₂⁺ X⁻ (Quaternary Ammonium Salt)

Experimental Protocol: Controlled Mono-alkylation of this compound

  • Objective: To synthesize N-benzyl-N-(2-methoxyethyl)ethylamine with minimal formation of the quaternary ammonium salt.

  • Rationale: This protocol employs a 2:1 molar ratio of amine to alkylating agent. The excess secondary amine acts as both the nucleophile and the base to neutralize the HBr generated, preventing the protonation and deactivation of the starting material.[12] Using a less reactive alkylating agent and controlled temperature can also disfavor the second alkylation step.

ReagentMolar Eq.MW ( g/mol )Amount
This compound2.0103.16(Specify mass/vol)
Benzyl Bromide1.0171.04(Specify mass/vol)
Acetonitrile (Solvent)--(Specify volume)
Sodium Bicarbonate (Sat. Sol.)--(For workup)
  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.0 equiv.) and acetonitrile.

    • Cool the solution to 0°C in an ice bath. This moderates the initial exothermic reaction.

    • Add benzyl bromide (1.0 equiv.) dropwise over 30 minutes. The slow addition maintains a high concentration of the starting amine relative to the product, favoring the desired reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of benzyl bromide.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution to neutralize the ammonium salt byproduct.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.

N-Acylation: A Pathway to Stable Amides

N-acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide. This is a cornerstone transformation in organic synthesis.[13][14]

Causality and Reaction Control: Unlike alkylation, acylation is a self-limiting reaction. The amide product is significantly less basic and less nucleophilic than the starting amine.[13][14] This is because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it unavailable for a second acylation event. The reaction requires a base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, to scavenge the acid (e.g., HCl) byproduct, which would otherwise protonate and deactivate the starting amine.[13][15]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Deprotonation Amine R₂NH (this compound) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int AcylChloride R'COCl (Acetyl Chloride) AcylChloride->Tetrahedral_Int Tetrahedral_Int_node Tetrahedral Intermediate Protonated_Amide Protonated Amide Tetrahedral_Int_node->Protonated_Amide Re-form C=O Chloride Cl⁻ Tetrahedral_Int_node->Chloride Expel Leaving Group Protonated_Amide_node Protonated Amide Final_Amide R₂NCOR' (Final Amide Product) Protonated_Amide_node->Final_Amide Base Base (e.g., Pyridine) Base->Final_Amide Proton Abstraction Base_H Base-H⁺ Cl⁻

Experimental Protocol: Acylation of this compound

  • Objective: To synthesize N-acetyl-N-(2-methoxyethyl)ethylamine.

  • Rationale: This protocol uses acetyl chloride as the acylating agent and pyridine as both the base and a potential catalyst. The reaction is run at low temperature to control the high reactivity of the acid chloride.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0103.16(Specify mass/vol)
Acetyl Chloride1.0578.50(Specify mass/vol)
Pyridine1.179.10(Specify mass/vol)
Dichloromethane (DCM)--(Specify volume)
1M HCl (aq)--(For workup)
  • Procedure:

    • Dissolve this compound (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add acetyl chloride (1.05 equiv.), dissolved in a small amount of DCM, dropwise to the stirred solution. A slight excess of the acylating agent ensures full conversion of the amine.

    • Maintain the temperature at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine and unreacted amine), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the target amide.

N-Nitrosamine Formation: A Critical Safety Consideration

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is arguably the most critical "side reaction" for professionals in the pharmaceutical industry.[16] N-nitrosamines are a class of probable human carcinogens, and their presence in drug substances is strictly regulated.[17]

Causality and Formation Conditions: Secondary amines are particularly susceptible to nitrosation.[18] The reaction occurs when an amine is exposed to a nitrosating agent, most commonly nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions (typically pH < 5).[16][19] Heat can also promote the reaction.[19] The risk arises when a process uses a secondary amine (or a reagent containing it as an impurity) and there is a known or potential source of nitrites, either from raw materials or process water.

G cluster_0 Step 1: Formation of Nitrosating Agent cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Nitrite NO₂⁻ (from Nitrite Salt) H_plus 2H⁺ (Acidic Conditions) NitrousAcid HNO₂ (Nitrous Acid) Nitrosonium NO⁺ (Nitrosonium Ion) Nitrosonium_ion NO⁺ Amine R₂NH (Secondary Amine) Intermediate R₂NH-NO⁺ Intermediate_node R₂NH-NO⁺ Water H₂O Nitrosamine R₂N-N=O (N-Nitrosamine) H3O H₃O⁺

Workflow: Risk Assessment for Nitrosamine Formation

This is not a synthetic protocol but a critical analytical and process safety workflow.

  • Objective: To assess and mitigate the risk of forming N-nitroso-(2-methoxyethyl)ethylamine during a synthetic process.

  • Rationale: A proactive risk assessment is a regulatory requirement and a cornerstone of modern process chemistry. It involves identifying potential failure points where secondary amines and nitrosating agents could coexist under favorable conditions.

  • Procedure:

    • Source Identification:

      • Amine Source: Is this compound used as a reagent? Is it a potential impurity in other starting materials or a degradation product?

      • Nitrite Source: Scrutinize all raw materials, reagents, and solvents for nitrite impurities. Pay special attention to excipients used in final drug product formulation.

    • Condition Analysis:

      • Review the process for steps involving acidic conditions (pH < 5).

      • Identify any steps that require elevated temperatures, especially during drying or long hold times.[19]

    • Risk Evaluation: Combine the findings from steps 1 and 2. A process with a known secondary amine and a potential nitrite source operating under acidic conditions represents a high risk.

    • Analytical Control: Develop and validate sensitive analytical methods (e.g., LC-MS/MS, GC-MS) to quantify potential nitrosamine impurities in the active pharmaceutical ingredient (API) and final drug product.[20][21]

    • Mitigation Strategy:

      • Source Control: Qualify suppliers to ensure raw materials have low or non-detectable levels of nitrites.

      • Process Control: Adjust process parameters to avoid low pH where possible. Maintain strict temperature control.

      • Scavengers: In high-risk scenarios, consider the addition of a nitrosamine scavenger, such as ascorbic acid (Vitamin C) or alpha-tocopherol, which react with nitrosating agents faster than the secondary amine.[19][22]

Summary and Outlook

The reactivity of this compound is a microcosm of secondary amine chemistry at large. Its lone pair of electrons dictates its behavior as a base and a potent nucleophile, enabling constructive transformations like acylation while presenting challenges like the control of alkylation. The ever-present risk of nitrosamine formation underscores the necessity for a deep, causal understanding of reaction mechanisms and conditions, which is paramount for ensuring the safety and quality of pharmaceutical products. By mastering these fundamental principles, researchers can better predict reaction outcomes, troubleshoot synthetic challenges, and design robust, safe, and efficient chemical processes.

References

Methodological & Application

Application Notes & Protocols: N-(2-Methoxyethyl)ethylamine as a Versatile Precursor for Hemilabile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and material scientists with a comprehensive overview of N-(2-Methoxyethyl)ethylamine as a strategic precursor for designing hemilabile ligands. We delve into the underlying coordination principles, provide detailed, field-tested protocols for ligand synthesis and metal complexation, and explore the functional implications of the inherent hemilability in catalytic applications. This document is structured to bridge fundamental concepts with practical laboratory execution, ensuring both scientific integrity and experimental reproducibility.

Introduction: The Strategic Value of this compound

This compound, with the formula C₅H₁₃NO, is a bifunctional secondary amine that serves as an exceptionally useful building block in modern coordination chemistry.[1] Its value stems from the integration of two distinct donor functionalities within a compact and flexible ethyl-ethyl backbone: a moderately hard secondary amine (N) donor and a soft ether (O) donor.[1] This structural arrangement is the basis for its utility in forming hemilabile ligands .

What is Hemilability? The concept of hemilability, first articulated by Jeffrey and Rauchfuss, describes a polydentate ligand that contains at least one strong, anchoring donor group and at least one weak, labile donor group. In ligands derived from this compound, the amine nitrogen acts as the strong anchor, forming a stable M-N bond with a metal center. The ether oxygen, being a weaker donor, forms a relatively labile M-O bond. This M-O bond can reversibly dissociate, creating a vacant coordination site on the metal center that can be occupied by a substrate molecule. This "on/off" switching capability is a cornerstone of modern catalyst design, as it provides a built-in mechanism for activating a metal center during a catalytic cycle.

This guide will explore the synthesis of ligands from this precursor, the characterization of their metal complexes, and their application in catalysis, where the hemilabile nature of the methoxyethyl arm plays a critical role.

Physicochemical Properties of the Precursor

A clear understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
CAS Number 34322-82-2
Boiling Point 116 °C
Density 0.83 g/cm³
Appearance Colorless Liquid
Key Feature Potent nucleophile due to the lone pair on the nitrogen atom.[1]

Synthesis of Ligands: Protocols and Methodologies

The secondary amine of this compound is a potent nucleophile, making it an ideal starting point for synthesizing more complex polydentate ligands through reactions like Schiff base condensation or alkylation.[1]

Protocol 3.1: Synthesis of a Hemilabile Schiff Base Ligand

This protocol details the synthesis of a bidentate [N,O] Schiff base ligand, N-salicylidene-N'-(2-methoxyethyl)ethylamine, via condensation with salicylaldehyde. This reaction is a robust and high-yielding transformation.

Reaction Scheme: this compound + Salicylaldehyde → N-salicylidene-N'-(2-methoxyethyl)ethylamine + H₂O

Materials:

  • This compound (1.00 eq)

  • Salicylaldehyde (1.00 eq)

  • Anhydrous Ethanol (approx. 30 mL per gram of amine)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Round-bottom flask (50 or 100 mL)

  • Ice bath

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous ethanol.

  • Addition of Aldehyde: While stirring, add salicylaldehyde dropwise to the solution at room temperature. A color change to yellow is typically observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80 °C) with continuous stirring. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.

  • Filtration and Washing: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure Schiff base ligand.

Self-Validation and Characterization:

  • Yield: Expect a high yield (>85%).

  • FT-IR Spectroscopy: Confirm the formation of the imine bond by the appearance of a strong C=N stretching vibration around 1620-1640 cm⁻¹. The broad O-H stretch from salicylaldehyde should remain, while the N-H stretch from the secondary amine and the C=O stretch from the aldehyde (around 1700 cm⁻¹) should disappear.

  • ¹H NMR Spectroscopy: The most telling signal is the appearance of the imine proton (H-C=N) as a singlet between δ 8.0-8.5 ppm. The disappearance of the aldehyde proton signal (from salicylaldehyde, ~δ 9.9 ppm) confirms the reaction's completion. The signals corresponding to the methoxyethyl and ethyl groups should be present and can be assigned based on their chemical shifts and multiplicities.

Protocol 3.2: Synthesis of a Tridentate [N,N,O] Amine Ligand

For creating ligands with higher denticity, this compound can be alkylated, for example, with 2-(chloromethyl)pyridine. The following is based on the synthesis of N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), a well-characterized ligand precursor.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent like acetonitrile.

  • Alkylation: Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1 eq), neutralized beforehand, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup: After the reaction, filter off the base. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pure tridentate ligand.

Coordination Chemistry and the Principle of Hemilability

Ligands derived from this compound coordinate to metal ions to form stable complexes. The coordination mode of the methoxyethyl arm is highly dependent on the steric and electronic properties of the metal center and the other coordinating ligands.

A prime example is seen in manganese(II) complexes. In the complex [MnBr₂(mebpa)] (where mebpa is N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine), the methoxyethyl group's oxygen atom coordinates directly to the Mn(II) center, making the ligand tetradentate.[1] However, in [MnCl₂(mepma)₂], the ether oxygen does not coordinate, demonstrating its labile nature.[1] This flexibility is the essence of hemilability.

Hemilability cluster_0 Catalytic Cycle Active_Site Metal Center (M) with Hemilabile Ligand Open_Site Vacant Site Created (O-donor dissociates) Active_Site->Open_Site Weak M-O bond breaks Substrate_Bound Substrate Coordination Open_Site->Substrate_Bound Substrate binds Product_Release Product Release (O-donor re-coordinates) Substrate_Bound->Product_Release Catalytic transformation Product_Release->Active_Site Regeneration

Caption: The role of hemilability in a catalytic cycle.

Experimental Protocols: Synthesis and Characterization of a Metal Complex

This section provides a general protocol for synthesizing a metal complex from a pre-synthesized Schiff base ligand.

Protocol 5.1: Synthesis of a Palladium(II)-Schiff Base Complex

Palladium(II) complexes of Schiff bases are widely studied for their catalytic activity, particularly in cross-coupling reactions.[3][4][5]

Materials:

  • N-salicylidene-N'-(2-methoxyethyl)ethylamine (from Protocol 3.1) (2.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂] (1.0 eq)

  • Methanol or Ethanol

  • Magnetic stirrer

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand in methanol by gently warming and stirring.

  • Metal Salt Addition: In a separate flask, dissolve the palladium(II) salt in methanol. Add this solution dropwise to the stirring ligand solution.

  • Precipitation: Upon addition of the metal salt, a precipitate of the complex should form, often accompanied by a color change.

  • Reaction: Continue stirring the mixture at room temperature or with gentle heating for 2-3 hours to ensure complete complexation.

  • Isolation: Cool the mixture and collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the complex with cold methanol and then diethyl ether to remove impurities. Dry the complex under vacuum.

Self-Validation and Characterization:

  • FT-IR Spectroscopy: Coordination of the imine nitrogen to the palladium center is confirmed by a shift in the C=N stretching frequency, typically to a lower wavenumber (by 10-30 cm⁻¹), compared to the free ligand. The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to Pd-N and Pd-O stretching vibrations.

  • ¹H NMR Spectroscopy: Coordination can lead to shifts in the proton signals of the ligand. The imine proton signal may shift downfield.

  • Elemental Analysis: Confirms the ligand-to-metal stoichiometry of the complex (e.g., 2:1 for a square planar Pd(II) complex).

Applications in Catalysis

The hemilabile nature of ligands derived from this compound makes their metal complexes promising catalysts. The labile ether arm can dissociate to open a coordination site for substrate binding, a key step in many catalytic cycles.

Caption: General workflow from precursor to catalytic testing.

Application Example 1: Suzuki-Miyaura Cross-Coupling

Palladium(II) complexes with N,O-donor Schiff base ligands are effective catalysts for the Suzuki-Miyaura reaction, a powerful method for forming C-C bonds. The hemilabile ether donor can facilitate the reaction by stabilizing the active catalytic species while allowing for substrate and reagent access.

Representative Catalytic Performance:

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(II)-Schiff BaseIodobenzenePhenylboronic acidEt₃NDMA10012>90[5]
Pd(II)-Schiff BaseBromobenzenePhenylboronic acidK₂CO₃H₂O/EtOH70899[3][4]
Pd(II)-Schiff Base4-BromotoluenePhenylboronic acidK₂CO₃H₂O/EtOH70895[3][4]

Note: Data is representative of similar N,O-donor Schiff base complexes and illustrates the potential of systems derived from this compound.

Application Example 2: Olefin Polymerization

Nickel(II) and Palladium(II) complexes with amine-based ligands are widely studied for olefin polymerization. The electronic and steric properties of the ligand framework, including the potential hemilability of a methoxyethyl arm, can influence the catalyst's activity, thermal stability, and the microstructure of the resulting polymer (e.g., branching, molecular weight). For instance, nickel complexes with bulky α-diimine ligands have shown high activity (up to 10⁶ g PE/(mol Ni·h)) for ethylene polymerization.[6] The introduction of a hemilabile donor can modulate this activity and influence polymer properties.

Conclusion and Future Outlook

This compound is a powerful and versatile precursor in coordination chemistry. It provides a straightforward entry into the synthesis of hemilabile ligands, whose unique "on/off" coordination capability is highly desirable for catalyst design. The protocols outlined in this guide offer a reliable foundation for synthesizing these ligands and their metal complexes. The demonstrated applications in Suzuki-Miyaura coupling and olefin polymerization highlight the significant potential of these systems. Future research will likely focus on fine-tuning the ligand backbone to optimize catalytic performance for more challenging transformations and developing novel materials with unique electronic or magnetic properties.

References

Synthesis of Novel Metal Complexes Using N-(2-Methoxyethyl)ethylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ether-Amine Ligands in Coordination Chemistry

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and particularly, drug development. Among the vast array of ligand architectures, those derived from N-(2-Methoxyethyl)ethylamine offer a unique combination of features. The presence of both a nitrogen donor from the amine and an oxygen donor from the ether moiety allows for the formation of stable chelate rings with a variety of metal ions. This dual-donor capability, coupled with the synthetic flexibility to introduce additional coordinating groups, makes this compound derivatives powerful building blocks for creating sophisticated coordination environments.

The methoxyethyl group is not merely a passive component of the ligand; it can significantly influence the physicochemical properties of the resulting metal complex. This includes enhancing solubility in various solvents and modulating the pharmacokinetic profile of potential drug candidates, such as their ability to cross cell membranes.[1] This guide provides an in-depth exploration of the synthesis of metal complexes using these versatile ligands, offering detailed protocols, insights into experimental design, and an overview of their potential applications.

Ligand Design and Synthesis: Crafting the Coordination Sphere

The journey to a functional metal complex begins with the strategic design and synthesis of the ligand. This compound serves as a foundational scaffold that can be elaborated to achieve desired coordination numbers and geometries around the metal center. A common strategy involves the introduction of pyridyl groups to increase the denticity of the ligand.

Rationale for Ligand Modification

The addition of one or more pyridyl moieties, for instance, transforms the parent amine into a multidentate ligand capable of forming more stable and well-defined complexes. The rationale behind this approach is rooted in the chelate effect, where a ligand that binds to a metal ion through multiple donor atoms forms a more stable complex than multiple monodentate ligands with similar donor atoms. By synthetically modifying the this compound backbone, researchers can fine-tune the steric and electronic properties of the ligand, which in turn dictates the reactivity and physical properties of the final metal complex.

Application Protocol: Synthesis of a Manganese(II) Complex with a Pyridyl-Amine-Ether Ligand

This section provides a detailed protocol for the synthesis of a representative manganese(II) complex, dichlorobis(N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine)manganese(II), [MnCl2(mepma)2]. This complex serves as an excellent case study for the principles discussed.

Experimental Objective

To synthesize and characterize a manganese(II) complex with the tridentate N,N,O-donor ligand N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma).

Materials and Reagents
  • This compound (≥97%)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Manganese(II) chloride tetrahydrate (MnCl2·4H2O)

  • Ethanol (absolute)

  • Diethyl ether

Step-by-Step Synthesis of the Ligand (mepma)
  • Preparation of the Free Base: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free base.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane to isolate the 2-(aminomethyl)pyridine free base.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)pyridine.

  • Alkylation Reaction: In a separate flask, dissolve this compound in a suitable solvent such as ethanol. Add the prepared 2-(aminomethyl)pyridine to this solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), can be purified by column chromatography on silica gel.

Step-by-Step Synthesis of the Manganese(II) Complex [MnCl2(mepma)2]
  • Ligand Dissolution: Dissolve the purified mepma ligand in absolute ethanol in a round-bottom flask.

  • Addition of Metal Salt: To this solution, add a solution of manganese(II) chloride tetrahydrate in absolute ethanol dropwise with constant stirring. A 2:1 molar ratio of ligand to metal salt should be used.

  • Precipitation: Upon addition of the metal salt, a precipitate should form. Continue stirring the mixture at room temperature for a few hours to ensure complete reaction.

  • Isolation of the Complex: Collect the precipitate by suction filtration.

  • Washing and Drying: Wash the solid product with cold ethanol and then with diethyl ether to remove any unreacted starting materials and solvent residues. Dry the complex under vacuum.

Workflow for the Synthesis of [MnCl2(mepma)2]

SynthesisWorkflow cluster_ligand Ligand Synthesis (mepma) cluster_complex Complex Synthesis ([MnCl2(mepma)2]) L1 Dissolve 2-(chloromethyl)pyridine HCl in H2O L2 Add NaOH solution L1->L2 L3 Extract with CH2Cl2 L2->L3 L4 Dry organic phase (Na2SO4) L3->L4 L5 Filter and concentrate L4->L5 L6 React with this compound in Ethanol L5->L6 L7 Purify by column chromatography L6->L7 C1 Dissolve mepma in Ethanol L7->C1 Purified Ligand C2 Add MnCl2·4H2O solution in Ethanol (2:1 ratio) C1->C2 C3 Stir at room temperature C2->C3 C4 Collect precipitate by filtration C3->C4 C5 Wash with Ethanol and Diethyl Ether C4->C5 C6 Dry under vacuum C5->C6

Caption: Workflow for the synthesis of the ligand and the manganese complex.

Characterization of the Complex
  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the pyridine ring and the C-N and C-O-C bonds can confirm coordination to the metal center.

  • Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.

  • X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be employed to determine the coordination geometry around the manganese ion and the bond lengths and angles within the complex.

Application in Drug Development: Antimicrobial Activity

Metal complexes are increasingly being investigated for their therapeutic potential, often exhibiting enhanced biological activity compared to the free ligands.[2][3] The complexation of a bioactive organic molecule to a metal center can improve its efficacy and overcome resistance mechanisms.[2]

Rationale for Enhanced Activity

According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the complex, favoring its permeation through the lipid layers of microbial cell membranes.

Antimicrobial Screening Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized ligand and the metal complex in a suitable solvent like DMSO.

  • Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform a serial two-fold dilution of the stock solutions in a 96-well microtiter plate with the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbes with medium), negative (medium only), and drug controls (a standard antibiotic/antifungal).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Representative Antimicrobial Activity Data

The following table summarizes hypothetical MIC values for a ligand and its metal complexes to illustrate the potential enhancement of antimicrobial activity upon complexation.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ligand (mepma)>100>100>100
[MnCl2(mepma)2]15.631.262.5
[NiBr2(mepma)2]7.815.631.2
Streptomycin1.953.91N/A
FluconazoleN/AN/A7.8

Note: These are example values for illustrative purposes. Actual values must be determined experimentally. The data suggests that the metal complexes exhibit significantly greater antimicrobial activity compared to the free ligand. The Ni(II) complex, in this hypothetical example, shows the most potent activity.[4]

Application in Catalysis: Oxidation Reactions

Manganese complexes are well-known for their ability to catalyze a variety of oxidation reactions, playing a crucial role in both biological systems and industrial processes. The ligand environment around the manganese center is critical in tuning its redox potential and catalytic activity.

Catalytic Oxidation of Alcohols: A Protocol

This protocol outlines a general procedure for testing the catalytic activity of the synthesized manganese complex in the oxidation of a model substrate, benzyl alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve the manganese complex (catalyst, e.g., 1-5 mol%) and benzyl alcohol (substrate) in a suitable solvent like acetonitrile.

  • Addition of Oxidant: To the stirred solution, add an oxidant such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2) slowly.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or TLC by taking aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a saturated solution of sodium sulfite).

  • Product Isolation and Analysis: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent. The product can be purified by column chromatography and characterized by NMR and IR spectroscopy.

Catalytic Cycle Overview

CatalyticCycle MnII [L2MnII] MnIV [L2MnIV=O] MnII->MnIV Oxidation MnIII [L2MnIII-OH] MnIV->MnIII H-atom abstraction MnIII->MnII Reduction Substrate R2CHOH Substrate->MnIV Product R2C=O Oxidant XO Oxidant->MnII Byproduct XOH H_atom H atom

Caption: A simplified proposed mechanism for alcohol oxidation catalyzed by a manganese complex.

Conclusion and Future Directions

The derivatives of this compound are exceptionally versatile ligands for the synthesis of metal complexes with diverse applications. The straightforward modification of the ligand backbone allows for the systematic tuning of the properties of the resulting complexes. The provided protocols for the synthesis of a manganese(II) complex and its evaluation in antimicrobial and catalytic applications serve as a template for further research in this area. Future work could focus on synthesizing a broader range of complexes with different transition metals and f-block elements, exploring their potential in other catalytic transformations, and conducting in-depth biological studies to elucidate their mechanisms of action for the development of novel therapeutic agents.

References

Application Notes and Protocols: The Strategic Use of N-(2-Methoxyethyl)ethylamine in Advanced Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Amine - The Versatility of N-(2-Methoxyethyl)ethylamine in Smart Polymer Design

This compound is a bifunctional molecule featuring a secondary amine and an ether linkage. This unique combination of functional groups makes it a valuable building block in the synthesis of "smart" polymers. These are polymers that exhibit significant, often reversible, changes in their properties in response to external stimuli such as temperature or pH.[1] The incorporation of the N-(2-methoxyethyl)ethyl moiety into a polymer backbone can impart a delicate hydrophilic-hydrophobic balance, which is the underlying principle for the thermoresponsive behavior of these materials.[2]

This guide provides a comprehensive overview of the application of this compound in the synthesis of stimuli-responsive polymers, with a particular focus on their use in drug delivery systems. We will delve into the synthesis of a key acrylamide monomer derived from the closely related bis(2-methoxyethyl)amine, its controlled polymerization using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and the subsequent formulation of these polymers into drug-loaded nanoparticles. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Part 1: Monomer Synthesis - Crafting the Building Blocks for Smart Polymers

The first step in harnessing the potential of this compound is its conversion into a polymerizable monomer. A common strategy is to react the amine with an acryloyl group to form an acrylamide. The following protocol details the synthesis of N,N-bis(2-methoxyethyl)acrylamide, a structurally similar and well-documented monomer, which serves as an excellent model for the synthesis of N-(2-methoxyethyl)ethyl acrylamide.[3]

Protocol 1: Synthesis of N,N-bis(2-methoxyethyl)acrylamide (bMOEAm)

This protocol is adapted from the synthesis of a tertiary acrylamide and outlines the reaction of bis(2-methoxyethyl)amine with acryloyl chloride.[3] The same principles apply to the reaction of this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can react with the acryloyl chloride and the amine.

  • Low Temperature: The dropwise addition of acryloyl chloride is performed at 0°C to control the exothermicity of the acylation reaction and minimize the formation of byproducts.

  • Triethylamine as a Base: Triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Aqueous Work-up: The series of washes with HCl, water, and brine are crucial for removing unreacted starting materials, triethylamine hydrochloride salt, and other water-soluble impurities.

Experimental Workflow:

Monomer_Synthesis cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification amine Dissolve Bis(2-methoxyethyl)amine and Triethylamine in CH2Cl2 cool Cool to 0°C amine->cool add_acryloyl Dropwise addition of Acryloyl Chloride in CH2Cl2 cool->add_acryloyl stir Stir at 0°C, then warm to RT add_acryloyl->stir wash_hcl Wash with 1M HCl stir->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate RAFT_Polymerization cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Purification mix Combine Monomer, RAFT Agent, Initiator, and Solvent degas Degas via Freeze-Pump-Thaw Cycles mix->degas heat Immerse in Preheated Oil Bath degas->heat stir Stir for a Defined Time heat->stir quench Quench Reaction (e.g., cool, expose to air) stir->quench precipitate Precipitate in Non-solvent quench->precipitate filter Filter and Dry precipitate->filter Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_release Thermoresponsive Drug Release dissolve Dissolve Polymer and Drug in Organic Solvent add_to_water Add dropwise to Aqueous Surfactant Solution dissolve->add_to_water evaporate Evaporate Organic Solvent add_to_water->evaporate below_lcst Below LCST: Polymer Hydrated, Drug Retained evaporate->below_lcst above_lcst Above LCST: Polymer Collapses, Drug Released below_lcst->above_lcst Heating

References

N-(2-Methoxyethyl)ethylamine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Amine

N-(2-Methoxyethyl)ethylamine, hereafter referred to as MEEA, is a deceptively simple yet remarkably versatile chemical intermediate. Its structure, which uniquely combines a secondary amine with a flexible ether linkage, makes it a powerful building block in the synthesis of a wide array of functional materials.[1] The nucleophilic nitrogen atom serves as a reactive handle for constructing larger molecular architectures, while the methoxyethyl group imparts valuable physicochemical properties such as solubility, flexibility, and the ability to coordinate with metal ions.[2]

This guide provides an in-depth exploration of MEEA's applications, moving beyond simple descriptions to explain the causal relationships behind its utility. We present field-proven insights and detailed protocols for its use in creating task-specific ionic liquids, advanced corrosion inhibitors, and catalytic metal complexes. For scientists in materials science, organic synthesis, and drug development, MEEA offers a reliable and adaptable platform for innovation.[1][2]

Physicochemical Properties of this compound
CAS Number 34322-82-2[3][4]
Molecular Formula C₅H₁₃NO[3][4][5]
Molecular Weight 103.17 g/mol [4][5]
Appearance Colorless to almost colorless liquid[4][6]
Boiling Point 116 °C[3]
Density 0.83 g/cm³[3][4]
Key Features Contains both secondary amine and ether functionalities[1]
Primary Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage[6][7]
Handling Note Air sensitive; should be stored under an inert atmosphere[4]

Core Reactivity: The Amine and Ether Synergy

The utility of MEEA stems from the distinct reactivity of its two functional groups. The secondary amine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile and a weak base.[2] This is the primary site for synthetic elaboration, readily participating in reactions such as:

  • Alkylation: Reaction with alkyl halides to form tertiary amines.[2]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[2]

The ether linkage, while less reactive, is not merely a passive spacer. Its oxygen atom can act as a hydrogen bond acceptor and a Lewis base, enabling it to coordinate with metal cations. This bidentate (N, O) chelating ability is crucial for its use in ligand synthesis.[2] Furthermore, the flexibility of the ethyl ether chain can enhance the solubility and modify the conformational properties of the final material.[2][8]

IL_Synthesis_Workflow cluster_0 Step 1: Tertiary Amine Synthesis cluster_1 Step 2: Quaternization & Anion Exchange MEEA MEEA + Bromoethane Reflux Reflux with K₂CO₃ in Acetonitrile MEEA->Reflux Workup1 Filter & Concentrate Reflux->Workup1 TertiaryAmine Purified Tertiary Amine (Vacuum Distillation) Workup1->TertiaryAmine Quaternization Methylation with Dimethyl Sulfate TertiaryAmine->Quaternization AnionExchange Anion Exchange with LiTFSI in H₂O Quaternization->AnionExchange WashDry Wash & Dry (High Vacuum) AnionExchange->WashDry FinalIL Final IL: [DEME][TFSI] WashDry->FinalIL

References

Applications of N-(2-Methoxyethyl)ethylamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of N-(2-Methoxyethyl)ethylamine in medicinal chemistry. It explores the molecule's role as a versatile building block, its impact on pharmacokinetic properties, and provides detailed protocols for its incorporation into potential therapeutic agents.

Introduction: The Strategic Value of the Methoxyethyl Moiety

This compound [CAS: 34322-82-2] is a secondary amine that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a flexible methoxyethyl group appended to an ethylamine, offers a unique combination of properties that medicinal chemists can strategically leverage to optimize drug candidates. The presence of both a nitrogen atom, which acts as a potent nucleophile and a basic center, and an ether oxygen capable of hydrogen bonding, makes it a valuable synthon for creating complex molecular architectures.[1] This guide will delve into the practical applications and synthetic protocols involving this versatile chemical intermediate.[3]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 34322-82-2
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Boiling Point 116 °C
Density 0.83 g/cm³
Topological Polar Surface Area 21.3 Ų
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Rotatable Bond Count 4

Enhancing Pharmacokinetic Profiles: The Role of the Methoxyethyl Group

A primary challenge in drug design is fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. The incorporation of the this compound moiety can significantly influence these pharmacokinetic parameters in a favorable manner.

Solubility and Lipophilicity Modulation

The ether linkage within the methoxyethyl group introduces polarity and the potential for hydrogen bonding with water, which can enhance the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development. Simultaneously, the ethyl group provides a degree of lipophilicity, creating a balanced hydrophilic-lipophilic character. This balance is crucial for effective membrane permeability and interaction with biological targets.

Impact on Metabolism and In Vivo Stability

The methoxyethyl group can also influence a drug's metabolic profile. The ether bond is generally more stable to metabolic cleavage than an ester or amide bond. By strategically placing this moiety, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and duration of action.

Application in the Synthesis of CNS-Active Agents: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The dysregulation of the corticotropin-releasing factor (CRF) system is implicated in various stress-related disorders, including anxiety and depression. Consequently, antagonists of the CRF1 receptor are a promising therapeutic class. The N-(alkoxyalkyl) motif, of which this compound is a prime example, has been explored in the design of potent CRF1 antagonists.

Rationale and Structure-Activity Relationship (SAR)

In several series of CRF1 receptor antagonists, the N-substituent on a core scaffold plays a critical role in receptor binding and functional activity. Structure-activity relationship studies have shown that the nature of this substituent can modulate potency and selectivity. The flexible, polar nature of the methoxyethyl group can allow for optimal interactions within the ligand-binding pocket of the CRF1 receptor, potentially forming key hydrogen bonds or favorable dipole interactions. While direct SAR data for this compound is not extensively published, studies on related N-alkylaminoquinolines and other heterocyclic systems have demonstrated that variations in the N-alkyl side chain significantly impact CRF1 receptor affinity.

CRF1_Signaling_Pathway

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of the this compound moiety into a target molecule via N-alkylation. These protocols are based on established synthetic transformations and can be adapted for various substrates.

Protocol 1: N-Alkylation of a Primary Amine with 2-Bromoethyl Methyl Ether (a Precursor to the Methoxyethyl Moiety)

This protocol describes a general procedure for the N-alkylation of a primary amine using 2-bromoethyl methyl ether. This method introduces the methoxyethyl group onto the amine.

Materials and Reagents:

  • Primary amine (e.g., aniline)

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Alkylation: Stir the mixture at room temperature for 15-20 minutes. Then, add 2-bromoethyl methyl ether (1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-methoxyethyl)alkylamine.

N_Alkylation_Workflow

Protocol 2: Reductive Amination with Methoxyacetaldehyde

This protocol offers an alternative route to introduce the N-(2-methoxyethyl) group via reductive amination of a primary or secondary amine with methoxyacetaldehyde.

Materials and Reagents:

  • Primary or secondary amine

  • Methoxyacetaldehyde (or its diethyl acetal precursor, which can be hydrolyzed in situ)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM or DCE.

  • Aldehyde Addition: Add methoxyacetaldehyde (1.1 equivalents) to the solution. If using the diethyl acetal, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and stir to facilitate hydrolysis to the aldehyde.

  • Imine/Enamine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the iminium or enamine intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired N-(2-methoxyethyl)amine derivative.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features allow for the strategic modulation of key drug-like properties, including solubility, lipophilicity, and metabolic stability. The protocols provided herein offer robust and adaptable methods for the incorporation of this important moiety into a wide range of molecular scaffolds. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the utility of this compound and related synthons in drug discovery and development is expected to expand.

References

The Methoxyethyl Moiety: A Versatile Scaffold for Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has cemented asymmetric catalysis as an indispensable tool in modern organic synthesis. At the heart of this field lies the design and application of chiral ligands, which impart stereochemical control to metal-catalyzed transformations. This guide delves into the synthesis and application of a promising class of chiral ligands derived from the N-(2-methoxyethyl)ethylamine scaffold. The inherent flexibility and chelating potential of this backbone, combined with the introduction of chirality, offers a powerful platform for the development of novel catalysts. We will explore the rationale behind ligand design, provide detailed protocols for their synthesis, and demonstrate their application in key asymmetric reactions, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile ligands.

The this compound Scaffold: A Foundation for Privileged Ligands

The this compound core provides a unique combination of a secondary amine for introducing chirality and an ether linkage that can influence the electronic and steric properties of the resulting ligand. This scaffold is a valuable starting point for creating bidentate or tridentate ligands that can effectively coordinate with a variety of transition metals.[1] The methoxy group can play a crucial role in fine-tuning the catalyst's activity and selectivity by modulating the electron density at the metal center and by participating in secondary interactions with the substrate.

The synthetic accessibility of this compound and its derivatives makes it an attractive platform for ligand development.[1] Chiral centers can be introduced through various synthetic strategies, often starting from readily available chiral precursors like amino acids or by employing asymmetric synthesis methodologies.[2]

Ligand Synthesis: From Chiral Amine to High-Performance Phosphine Ligand

A prime example of leveraging a related chiral amine scaffold is the synthesis of the diaminophosphine ligand, (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide. This ligand is derived from (S)-2-(2-aminoethyl)-1-methylpyrrolidine, which shares the crucial ethylamine backbone with our topic of interest and serves as an excellent model for the synthetic principles involved. The primary amine of this chiral building block is readily functionalized to create a potent P,N-ligand.[3]

Causality in Ligand Synthesis: Why a Diaminophosphine?

The transformation of a chiral diamine into a diaminophosphine ligand is a deliberate choice driven by the principles of coordination chemistry and catalyst design. The "soft" phosphorus atom readily coordinates to late transition metals like palladium, while the "hard" nitrogen atoms can also participate in chelation, creating a stable and well-defined chiral pocket around the metal center.[4] This chelation is critical for restricting the conformational flexibility of the catalyst-substrate complex, a key factor in achieving high enantioselectivity. The reaction with chlorodiphenylphosphine introduces the bulky and electronically tunable diphenylphosphino group, which directly influences the steric environment of the catalytic site.[3]

Experimental Protocol: Synthesis of (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide

This protocol details the synthesis of a chiral diaminophosphine ligand from a commercially available chiral amine.[3]

Materials:

  • (S)-2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 equiv)

  • Anhydrous triethylamine (2.5 equiv)

  • Chlorodiphenylphosphine (1.1 equiv)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add (S)-2-(2-aminoethyl)-1-methylpyrrolidine (e.g., 1.28 g, 10 mmol) and anhydrous toluene (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (e.g., 3.5 mL, 25 mmol) to the solution via syringe.

  • To this stirred solution, add chlorodiphenylphosphine (e.g., 2.0 mL, 11 mmol) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Filter the reaction mixture under an inert atmosphere through a cannula filter to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of anhydrous toluene (2 x 5 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • The crude (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide can be purified by crystallization or column chromatography on silica gel under an inert atmosphere. The purified ligand should be stored under an inert atmosphere to prevent oxidation of the phosphine.

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Chiral_Amine (S)-2-(2-Aminoethyl)- 1-methylpyrrolidine Reaction Nucleophilic Substitution (Toluene, 0°C to RT, 12h) Chiral_Amine->Reaction Chlorophosphine Chlorodiphenylphosphine Chlorophosphine->Reaction Base Triethylamine Base->Reaction Ligand (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)- P,P-diphenylphosphinous amide Reaction->Ligand Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: Synthesis of a chiral diaminophosphine ligand.

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral phosphine ligands derived from amino scaffolds have demonstrated exceptional performance in a variety of transition metal-catalyzed reactions.[3] A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the stereoselective formation of C-C and C-heteroatom bonds.[5]

Mechanistic Insight: The Role of the Chiral Ligand in AAA

In the catalytic cycle of palladium-catalyzed AAA, the chiral ligand plays a pivotal role in the enantioselective step: the nucleophilic attack on the η³-allyl palladium intermediate. The chiral ligand creates a sterically and electronically differentiated environment around the palladium center, which forces the incoming nucleophile to approach the allyl substrate from a specific face, leading to the preferential formation of one enantiomer of the product. The modular nature of ligands derived from the this compound scaffold allows for fine-tuning of these steric and electronic properties to optimize enantioselectivity for a given substrate and nucleophile.[3]

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol provides a representative procedure for a palladium-catalyzed asymmetric allylic alkylation using the synthesized chiral diaminophosphine ligand.[3]

Materials:

  • [Pd(allyl)Cl]₂ (0.5 mol%)

  • (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide (1.2 mol%)

  • 1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

  • Dimethyl malonate (3.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)

  • Potassium acetate (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (e.g., 0.9 mg, 0.0025 mmol) and the chiral diaminophosphine ligand (e.g., 3.8 mg, 0.006 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve 1,3-diphenyl-2-propenyl acetate (e.g., 126 mg, 0.5 mmol) in anhydrous DCM (1.0 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add dimethyl malonate (e.g., 172 µL, 1.5 mmol), BSA (e.g., 368 µL, 1.5 mmol), and potassium acetate (e.g., 5 mg, 0.05 mmol).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

AAA_Workflow Start Start Catalyst_Formation Catalyst Formation: [Pd(allyl)Cl]₂ + Chiral Ligand in DCM Start->Catalyst_Formation Substrate_Addition Add Substrate: 1,3-Diphenyl-2-propenyl acetate Catalyst_Formation->Substrate_Addition Reagent_Addition Add Reagents: Dimethyl malonate, BSA, KOAc Substrate_Addition->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Workup Quench and Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric allylic alkylation.

Data Presentation: Performance of Chiral Phosphine Ligands in AAA

The effectiveness of a chiral ligand is quantified by the yield and enantiomeric excess (ee) of the product. The following table summarizes the performance of various chiral phosphine ligands in the benchmark reaction of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, highlighting the efficacy of ligands derived from chiral amine backbones.

Ligand TypeSpecific LigandPd:Ligand RatioSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Diaminophosphine(S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide1:2.4DCMrt-HighHigh[3]
Diphosphine(R,R)-Trost Ligand1:1.5CH₂Cl₂rt0.598>99Trost et al.[5]
Diphosphine(R)-BINAP1:2THFrt489588Hayashi et al.[5]
P,N-Ligand(S)-t-Bu-PHOX1:1.2Toluene25189699Helmchen et al.[5]

Conclusion and Future Outlook

Ligands derived from the this compound scaffold and related chiral amines represent a highly versatile and tunable platform for the development of efficient catalysts for asymmetric synthesis. The straightforward synthesis of these ligands, coupled with their demonstrated success in key transformations such as asymmetric allylic alkylation, underscores their potential for broader application. The modularity of this scaffold allows for systematic modification of both steric and electronic properties, paving the way for the rational design of next-generation catalysts with enhanced activity and selectivity. Future research in this area will likely focus on expanding the library of these ligands and exploring their utility in a wider range of asymmetric reactions, further solidifying their place in the synthetic chemist's toolkit.

References

Application Notes and Protocols for the X-ray Crystallographic Characterization of N-(2-Methoxyethyl)ethylamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural characterization of metal complexes featuring the N-(2-Methoxyethyl)ethylamine ligand using single-crystal X-ray crystallography. This compound is a versatile bidentate ligand, coordinating through both its secondary amine nitrogen and ether oxygen atoms to form stable five-membered chelate rings with a variety of metal ions. The precise three-dimensional atomic arrangement, coordination geometry, and intermolecular interactions within these complexes are critical for understanding their chemical properties and potential applications in catalysis and medicinal chemistry.[1] This guide details field-proven protocols, from the initial synthesis of the complex to the final analysis of the crystal structure, emphasizing the rationale behind experimental choices and providing insights for troubleshooting common challenges.

Introduction: The Significance of this compound in Coordination Chemistry

This compound stands out as a valuable building block in coordination chemistry. Its structure, featuring both a secondary amine (a strong Lewis base) and an ether linkage, allows it to act as a bidentate N,O-donor ligand. This chelation imparts significant thermodynamic stability to the resulting metal complexes. The methoxyethyl group can also influence the pharmacokinetic properties of potential drug candidates, such as solubility and the ability to cross cell membranes.[1]

The applications of metal complexes derived from this ligand are diverse:

  • Catalysis: The specific coordination environment created by the ligand can be tailored to promote various catalytic transformations.[1]

  • Materials Science: Incorporation of these complexes into larger frameworks, such as polymers, can modify material properties.[1]

  • Drug Development: Metal-based compounds are increasingly investigated as therapeutic agents.[2][3] The structural diversity and redox activity of metal complexes offer unique mechanisms of action that can overcome challenges like drug resistance.[2]

Single-crystal X-ray crystallography is the definitive analytical technique for elucidating the precise molecular structure of these compounds.[4][5][6] It provides unambiguous information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[4][6] This structural data is foundational for establishing structure-activity relationships (SAR) and rationally designing new molecules with desired properties.

Experimental Workflow: From Synthesis to Structure

The overall process involves synthesizing the metal complex, growing high-quality single crystals, and then analyzing those crystals using an X-ray diffractometer.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-Ray Crystallography s1 React Ligand & Metal Salt s2 Purify Crude Product s1->s2 s3 Select Crystallization Method s2->s3 s4 Grow Single Crystals s3->s4 x1 Mount Crystal s4->x1 Select Suitable Crystal x2 Collect Diffraction Data x1->x2 x3 Process Data (Integrate & Scale) x2->x3 x4 Solve & Refine Structure x3->x4 analysis Data Interpretation & Application x4->analysis Final Structural Model (CIF) G cluster_main Vapor Diffusion Setup cluster_vial Jar Vial Solution Complex in 'Good' Solvent AntiSolvent Anti-Solvent ('Poor' Solvent) Arrow1 Diffusion

References

NMR and mass spectrometry analysis of N-(2-Methoxyethyl)ethylamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-0024

Structural Elucidation and Purity Assessment of N-(2-Methoxyethyl)ethylamine Compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a comprehensive guide to the structural analysis and purity determination of this compound and its derivatives, a class of compounds of increasing interest in pharmaceutical and materials science. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), establishing a robust, self-validating workflow for unambiguous compound identification. The causality behind experimental choices, from sample preparation to data acquisition and interpretation, is explained to empower researchers in adapting these methods. This integrated approach ensures high confidence in structural assignments and purity assessments, crucial for regulatory submissions and advancing drug development pipelines.

Introduction

This compound and its analogues are versatile building blocks in medicinal chemistry and materials science. Their unique combination of an ether linkage and a secondary amine moiety imparts specific physicochemical properties, making them valuable scaffolds in the design of novel therapeutic agents and functional polymers. Accurate and unequivocal structural characterization is a foundational requirement in the development of any new chemical entity.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary analytical techniques for the structural elucidation of organic molecules. NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C), allowing for the construction of the carbon-hydrogen framework. MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence of its substructural components.

This guide details an integrated workflow, leveraging the strengths of both techniques to provide a self-validating system for the analysis of this compound class. We will cover core principles, detailed experimental protocols, and data interpretation strategies, grounded in established scientific principles.

Core Principles of Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it an inherently quantitative technique.[1][2]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical nature (e.g., alkyl, ether, etc.).

  • 2D NMR (COSY): Correlation Spectroscopy (COSY) is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[3][4] This is invaluable for establishing the connectivity of proton spin systems within a molecule.[3][4][5]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used to determine molecular weight and deduce structural information from fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like amines.[6] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, providing clear molecular weight information.[7][8]

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation of the molecule.[9] The resulting fragmentation pattern serves as a "fingerprint" and provides valuable data on the molecule's substructure.[9][10]

Integrated Experimental Workflow

A successful analysis relies on a logical progression from sample preparation to integrated data interpretation. The workflow below ensures that data from both NMR and MS are acquired efficiently and used synergistically to build a complete picture of the analyte.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive/Synthesize this compound Analogue Prep_NMR Prepare NMR Sample (5-25 mg in 0.6 mL CDCl3) Sample->Prep_NMR Prep_MS Prepare MS Sample (Dilute stock to ~10 µg/mL) Sample->Prep_MS Acq_NMR Acquire 1D NMR (¹H, ¹³C) & 2D NMR (COSY) Prep_NMR->Acq_NMR Acq_MS Acquire MS Data (ESI for MW, EI for Frag.) Prep_MS->Acq_MS Analyze_NMR Process & Analyze NMR Spectra (Chemical Shifts, Coupling) Acq_NMR->Analyze_NMR Analyze_MS Analyze Mass Spectra (Molecular Ion, Fragments) Acq_MS->Analyze_MS Integration Integrate NMR & MS Data for Structure Confirmation Analyze_NMR->Integration Analyze_MS->Integration Purity Assess Purity (qNMR, LC-MS) Integration->Purity Report Final Report Purity->Report

Caption: Integrated workflow for NMR and MS analysis.

Protocol: Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality data. The primary goal is to dissolve the analyte in a suitable solvent at an appropriate concentration, free from particulate matter.

NMR Sample Preparation

Rationale: Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[11] Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic molecules. The concentration must be sufficient for detecting ¹³C signals in a reasonable time.[12][13]

Protocol:

  • Weigh 5-25 mg of the this compound analogue into a clean, dry vial.[12][13]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Gently vortex the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.[14]

  • Cap the NMR tube and label it clearly.[13][15]

Mass Spectrometry Sample Preparation

Rationale: ESI-MS is highly sensitive, requiring dilute solutions to prevent detector saturation and ion suppression. A solvent system compatible with reverse-phase liquid chromatography (LC), such as methanol or acetonitrile with a small amount of acid, is often used to promote protonation ([M+H]⁺).[16]

Protocol:

  • Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the final solution to an appropriate autosampler vial for LC-MS analysis or prepare for direct infusion.

Protocol: NMR Data Acquisition

The following parameters are starting points and should be optimized for the specific instrument and sample.

Experiment Key Parameter Recommended Value Rationale
¹H NMR Spectral Width16 ppmTo cover the full range of proton chemical shifts.
Number of Scans16-64To achieve adequate signal-to-noise (S/N > 250:1 for accurate integration).[17]
Relaxation Delay (d1)5 secondsTo allow for full relaxation of protons, ensuring accurate integration for quantitative purposes.
¹³C NMR Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Number of Scans1024-4096¹³C has low natural abundance, requiring more scans to achieve good S/N.
Pulse Programzgpg30Standard proton-decoupled pulse program for simple spectra.
COSY Spectral Width (F1, F2)12 ppmTo focus on the proton region of interest.
Number of Increments256-512Determines the resolution in the indirect dimension.

NMR Data Analysis: this compound

Let's consider the parent compound, this compound (MW: 103.16 g/mol ).

Caption: Structure with proton assignments.

Expected Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts. Actual values may vary slightly based on solvent and concentration.

Position Label ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) COSY Correlations
CH₃-CH₂a~1.10Triplet (t)3H~15.2b
CH₃-CH₂b~2.68Quartet (q)2H~43.7a, c
NHc~1.50 (variable)Singlet (br)1H-b, d
NH-CH₂d~2.80Triplet (t)2H~50.1c, e
CH₂-Oe~3.50Triplet (t)2H~72.5d
O-CH₃f~3.35Singlet (s)3H~59.0None

Interpretation:

  • Chemical Shifts: The protons on carbons adjacent to electronegative atoms (N and O) are shifted downfield (higher ppm). Protons 'e' and 'f' are most downfield due to the direct influence of the oxygen atom.

  • Multiplicity: The n+1 rule applies. For example, the methyl protons ('a') are split into a triplet by the two adjacent methylene protons ('b'). The methylene protons ('b') are split into a quartet by the three adjacent methyl protons ('a').

  • COSY: A COSY spectrum would show a cross-peak between 'a' and 'b', confirming the ethyl group. It would also show a cross-peak between 'd' and 'e', confirming the -CH₂-CH₂- connectivity of the methoxyethyl fragment. Correlations to the NH proton ('c') may also be visible.[3][18]

Protocol: Mass Spectrometry Data Acquisition

Technique Parameter Recommended Value Rationale
ESI-MS Ionization ModePositiveAmines readily accept a proton to form positive ions.[6]
Capillary Voltage3.5 - 4.5 kVTo generate a stable electrospray.
Cone Voltage20 - 40 VLow voltage to minimize in-source fragmentation and clearly observe the [M+H]⁺ ion.[8]
EI-MS Ionization Energy70 eVStandard energy to produce reproducible fragmentation patterns and allow for library matching.[9]
Source Temperature200 - 250 °CTo ensure complete vaporization of the sample.

Mass Spectrometry Data Analysis

ESI-MS

For this compound (MW = 103.16), the ESI-MS spectrum in positive mode will be simple, showing a dominant peak at:

  • m/z 104.17: Corresponding to the protonated molecule, [C₅H₁₃NO + H]⁺.

This confirms the molecular weight of the compound.

EI-MS Fragmentation

The EI-MS spectrum will be more complex. The molecular ion (M⁺·) at m/z 103 may be weak or absent. The fragmentation is dominated by cleavage alpha to the nitrogen atom, which is the most favorable ionization site.[19][20]

G M [C₅H₁₃NO]⁺· m/z 103 F58 [C₃H₈N]⁺ m/z 58 (Base Peak) M->F58 α-cleavage - •CH₂OCH₃ F45 [C₂H₅O]⁺ m/z 45 M->F45 α-cleavage - •CH₂NHCH₂CH₃ F30 [CH₄N]⁺ m/z 30 F58->F30 - C₂H₄

Caption: Proposed EI-MS fragmentation pathway.

Key Fragments:

m/z Value Proposed Structure Formation Mechanism
58 [CH₂=NH⁺-CH₂CH₃] Base Peak. α-cleavage with loss of the •CH₂OCH₃ radical. This is a very stable, resonance-stabilized iminium ion.
45 [CH₂=O⁺-CH₃] Cleavage with loss of the ethylamino radical. Represents the methoxyethyl portion.

| 30 | [CH₂=NH₂]⁺ | A common fragment for primary and secondary amines, resulting from further fragmentation.[21][22] |

Interpretation: The presence of a strong base peak at m/z 58 is highly characteristic of an N-ethyl group attached to a larger fragment. The m/z 45 fragment is indicative of the methoxyethyl moiety. This pattern strongly supports the proposed structure.

Integrated Data Analysis: A Self-Validating System

The power of this dual-technique approach lies in its self-validation.

  • ESI-MS provides the molecular formula's mass (e.g., C₅H₁₃NO).

  • NMR confirms the carbon-hydrogen framework. The integration values from ¹H NMR (3H+2H+1H+2H+2H+3H) sum to the 13 protons in the formula. The ¹³C NMR shows 5 distinct carbon signals, matching the formula.

  • COSY connects the framework, confirming the ethyl and methoxyethyl fragments independently.

  • EI-MS fragmentation corroborates these same fragments (m/z 58 for the N-ethyl part, m/z 45 for the methoxyethyl part).

When all data points are consistent, the structural assignment is made with the highest degree of confidence.

Furthermore, the purity of the sample can be assessed. High-field ¹H NMR allows for quantitative NMR (qNMR) by integrating the analyte signals against a certified internal standard of known concentration.[1][17][23] This provides an absolute purity value without needing a reference standard of the analyte itself.[1][2] LC-MS can be used to detect and identify trace-level impurities.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and indispensable workflow for the structural characterization and purity assessment of this compound compounds. By following the detailed protocols and interpretation guides presented in this application note, researchers in pharmaceutical development and other scientific fields can ensure the identity and quality of their materials, facilitating confident decision-making and accelerating research progress.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-(2-Methoxyethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2-Methoxyethyl)ethylamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered in the laboratory. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two principal strategies for synthesizing this compound:

  • Nucleophilic Substitution: This classic approach involves the reaction of 2-methoxyethyl chloride with ethylamine. The ethylamine acts as a nucleophile, displacing the chloride to form the target secondary amine.[1] However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts, which complicates purification.[2]

  • Reductive Amination: This is the preferred and more controlled modern method. It involves the reaction of 2-methoxyethylamine with an aldehyde (acetaldehyde in this case) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine using a selective reducing agent.[3][4]

Q2: Why is reductive amination considered the optimal method?

Reductive amination offers several distinct advantages over direct alkylation via nucleophilic substitution:

  • High Selectivity: The reaction proceeds in a stepwise manner (carbonyl + amine → imine → amine), which largely prevents the over-alkylation issues seen with alkyl halides.[4] This results in a cleaner reaction profile and higher yields of the desired secondary amine.

  • Milder Conditions: The reaction can be carried out under mild, often ambient, conditions.

  • Broad Substrate Scope: The method is versatile and applicable to a wide range of aldehydes and ketones.

  • One-Pot Procedure: The formation of the imine and its subsequent reduction can be performed in a single reaction vessel without isolating the intermediate, making the process highly efficient.[3]

Q3: Which reducing agent is best for the reductive amination step?

The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[5] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions formed under weakly acidic conditions. It does not readily reduce aldehydes or ketones, minimizing the formation of ethanol as a byproduct.[4][6]

  • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is more toxic due to the potential release of hydrogen cyanide, especially under acidic conditions. It is also less selective than STAB.[4]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is a greener alternative but often requires specialized high-pressure equipment.[3][7]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of triethylamine (e.g., 80:19:1 Hexane:EtOAc:TEA), can be used. Spot the reaction mixture alongside the 2-methoxyethylamine starting material. The reaction is complete when the starting amine spot has been completely consumed and a new, typically less polar, product spot has appeared.[8]

Experimental Workflow & Protocols

Optimized Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 2-methoxyethylamine and acetaldehyde using sodium triacetoxyborohydride.

Workflow Diagram

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Imine Formation & Reduction cluster_workup Step 3: Reaction Quench & Workup cluster_purification Step 4: Isolation & Purification prep Dissolve 2-methoxyethylamine (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous DCE. reaction Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12-18 hours. prep->reaction In-situ generation of iminium ion workup Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine. reaction->workup Reaction completion (TLC) purify Dry organic layer (Na₂SO₄). Concentrate under reduced pressure. Purify by fractional distillation. workup->purify Crude product isolation end end purify->end Final Product: This compound

Caption: Reductive amination workflow for this compound synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 2-Methoxyethylamine (≥99%)

  • Acetaldehyde (≥99%)

  • Sodium triacetoxyborohydride (STAB, ≥97%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethylamine (1.0 equivalent). Dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the hemiaminal and subsequently the imine.

  • Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction's progress by TLC until the starting amine is consumed.[8]

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by fractional distillation under vacuum.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents/Solvent: Moisture can hydrolyze the imine intermediate and decompose the hydride reagent. 2. Inactive Reducing Agent: Sodium triacetoxyborohydride can degrade upon improper storage. 3. Incomplete Imine Formation: The equilibrium may not favor the imine. This can be an issue with less reactive ketones, but is less common with acetaldehyde.[3] 4. Low Reaction Temperature: Insufficient thermal energy may lead to a stalled reaction.1. Ensure all glassware is flame-dried. Use anhydrous solvents and high-purity, dry reagents.[8] 2. Use a fresh bottle of STAB or test its activity on a small scale. 3. The addition of a catalytic amount of acetic acid can sometimes facilitate imine formation, though it is often unnecessary for aldehydes.[5] 4. Ensure the reaction is allowed to proceed at room temperature after the initial addition. If it stalls, gentle heating (40-50 °C) can be considered, but watch for side reactions.
Significant Aldehyde Starting Material Remaining 1. Inefficient Stirring: STAB is often used as a suspension, and poor mixing can lead to localized, incomplete reactions.[6] 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low.1. Use a magnetic stir bar that provides vigorous agitation to ensure the heterogeneous mixture is well-dispersed.[6] 2. Increase the equivalents of STAB to 1.5-2.0 to ensure the reaction goes to completion.
Formation of Ethanol Byproduct Non-selective Reduction: The reducing agent is reducing the starting aldehyde in addition to the imine.This is a primary reason to use STAB, which is highly selective for the imine/iminium ion.[4] If this byproduct is still observed, ensure the STAB has not degraded into a more reactive borohydride species. Using NaBH₄ would lead to significant alcohol formation and should be avoided in a one-pot procedure.[7]
Product is Difficult to Purify 1. Contamination with Salts: Boron salts and other inorganic byproducts from the workup may contaminate the product. 2. Close Boiling Points: The boiling point of the product may be close to that of residual solvent or other impurities.1. Perform the aqueous washes (NaHCO₃, brine) thoroughly to remove water-soluble impurities. An additional wash with dilute acid can remove any unreacted primary amine, followed by re-basification and extraction. 2. Use an efficient fractional distillation column (e.g., a Vigreux column) under reduced pressure to achieve good separation.

References

Technical Support Center: N-(2-Methoxyethyl)ethylamine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Methoxyethyl)ethylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of this versatile secondary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes and avoid common pitfalls, particularly the issue of over-alkylation.

The Challenge of Over-Alkylation

This compound is a valuable building block in organic synthesis due to its unique structural features, including a secondary amine for further functionalization and a methoxyethyl group that can influence solubility and pharmacokinetic properties.[1] However, like many secondary amines, its utility in N-alkylation reactions is often complicated by the formation of undesired tertiary amine and even quaternary ammonium salt byproducts.[2]

This phenomenon, known as over-alkylation, arises from the fact that the desired tertiary amine product is often more nucleophilic and less sterically hindered than the starting secondary amine, leading to a "runaway" reaction.[3] This guide provides practical, field-proven insights to control this side reaction and achieve high yields of your desired mono-alkylated product.

Troubleshooting Guide: Over-alkylation in this compound Reactions

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: Significant formation of a tertiary amine byproduct.

Primary Cause: The mono-alkylated product, a tertiary amine, is more nucleophilic than the starting this compound and reacts further with the alkylating agent.

Solutions:

  • Stoichiometric Control:

    • Protocol: Use a large excess of this compound relative to the alkylating agent. A starting point is to use 2 to 5 equivalents of the amine.

    • Causality: By increasing the concentration of the starting secondary amine, you statistically favor the reaction of the alkylating agent with this compound over the newly formed tertiary amine.[3]

  • Controlled Addition of the Alkylating Agent:

    • Protocol: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump.

    • Causality: This technique maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of it reacting with the product as it is formed.

  • Temperature Optimization (Kinetic vs. Thermodynamic Control):

    • Protocol: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C).

    • Causality: Alkylation reactions are typically under kinetic control, where the product that forms fastest is favored.[4] By lowering the temperature, you can often increase the selectivity for the initial, desired alkylation, which may have a lower activation energy than the subsequent over-alkylation reaction.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry Excess this compound (2-5 eq.)Increases probability of desired reaction.
Addition Rate Slow, dropwise addition of alkylating agentMaintains low electrophile concentration.
Temperature Lower temperatures (0 °C to -78 °C)Favors kinetic control and selectivity.
Problem 2: Formation of a quaternary ammonium salt.

Primary Cause: The tertiary amine byproduct is further alkylated to form a quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide.[3]

Solutions:

  • Choice of Alkylating Agent:

    • Protocol: If possible, use a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.

    • Causality: A less reactive electrophile will have a higher activation energy for the second alkylation step, thus reducing the rate of quaternary salt formation.

  • Solvent Selection:

    • Protocol: Employ a less polar solvent.

    • Causality: The transition state leading to the formation of the charged quaternary ammonium salt is often stabilized by polar solvents. Using a less polar solvent can disfavor this pathway.

  • Use of a Bulky Base:

    • Protocol: Utilize a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (Hünig's base).[5]

    • Causality: The base is necessary to neutralize the acid generated during the reaction. A bulky base is less likely to compete as a nucleophile and can selectively deprotonate the secondary amine without promoting side reactions.

Problem 3: Low conversion of the starting material despite evidence of over-alkylation.

Primary Cause: The reaction conditions may be too harsh, leading to decomposition or side reactions of the starting material or product. The pKa of the conjugate acid of this compound is estimated to be around 9.5-10.5, indicating it is a moderately strong base.[1]

Solutions:

  • Milder Reaction Conditions:

    • Protocol: Re-evaluate the reaction temperature and base strength. A weaker base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF might be sufficient.[5]

    • Causality: Harsh conditions can lead to undesired elimination reactions or other decomposition pathways.

  • Alternative Synthetic Routes:

    • Protocol: Consider a two-step approach involving reductive amination or the use of a protecting group.

    • Causality: These methods circumvent the direct alkylation of the amine, thus avoiding the over-alkylation issue altogether.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason over-alkylation is so common with amines like this compound?

A1: The core issue is the increased nucleophilicity of the product. The initial alkylation of this compound results in a tertiary amine. The additional alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making the tertiary amine a stronger nucleophile than the starting secondary amine.[3] This enhanced reactivity makes it more likely to react with any remaining alkylating agent.

Q2: How does steric hindrance affect the over-alkylation of this compound?

A2: The ethyl and 2-methoxyethyl groups on the nitrogen of this compound do impart some steric bulk. However, this is often not sufficient to prevent over-alkylation, especially with smaller alkylating agents.[6] While the tertiary amine product is more sterically hindered than the secondary amine starting material, its increased nucleophilicity often outweighs this steric effect.

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when other methods to control over-alkylation have failed, or when your molecule contains other sensitive functional groups that might react with the alkylating agent or base.

  • Workflow:

    • Protect: The secondary amine is converted into a less nucleophilic derivative, such as a carbamate (e.g., Boc or Cbz group) or a sulfonamide. This temporarily "hides" the amine's reactivity.

    • Alkylate: The protected amine is then alkylated.

    • Deprotect: The protecting group is removed under specific conditions to reveal the desired mono-alkylated tertiary amine.

Q4: Can I use reductive amination as an alternative to direct alkylation?

A4: Yes, reductive amination is an excellent alternative for the synthesis of tertiary amines from secondary amines like this compound.

  • Workflow:

    • This compound is reacted with an aldehyde or ketone to form an iminium ion intermediate.

    • This intermediate is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride) to yield the desired tertiary amine.

    • Advantage: This method is generally very clean and avoids the issue of over-alkylation because the iminium ion is more electrophilic than the starting carbonyl compound, and the reaction conditions are typically mild.

Visualizing the Problem and Solutions

Over_Alkylation_Pathway cluster_0 Reaction Pathway cluster_1 Troubleshooting Strategies Start This compound (Secondary Amine) Desired Desired Tertiary Amine Start->Desired + R-X (Alkylation) Undesired Undesired Quaternary Salt Desired->Undesired + R-X (Over-alkylation) Stoichiometry Excess Amine Temp Low Temperature Stoichiometry->Start Temp->Start Protect Protecting Group Protect->Start Reductive Reductive Amination Reductive->Start

References

Side reactions and byproduct formation in N-(2-Methoxyethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is broken down into potential causes, diagnostic approaches, and actionable solutions.

Issue 1: High Levels of Tertiary Amine Byproducts Detected

Problem: My final product is contaminated with significant amounts of N,N-diethyl-2-methoxyethylamine or N-ethyl-N-(2-methoxyethyl)amine. How can I prevent this over-alkylation?

Potential Causes: Over-alkylation is a classic problem when synthesizing primary or secondary amines via nucleophilic substitution.[1][2] The product, this compound (a secondary amine), is often more nucleophilic than the starting amine (e.g., 2-methoxyethylamine, a primary amine), making it a better competitor for the ethylating agent.[3] This "runaway" reaction leads to the formation of undesired tertiary amines.[2][3]

  • Incorrect Stoichiometry: An excess of the ethylating agent (e.g., ethyl bromide, ethyl iodide) dramatically increases the probability of multiple alkylation events.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second and third alkylation steps to occur at a significant rate.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the primary amine starting material provides more opportunity for the secondary amine product to react further.

Diagnostic Approach:

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is the most effective method to identify and quantify the tertiary amine byproducts. Compare the retention times and mass fragmentation patterns with known standards or library data.

  • ¹H NMR Spectroscopy: Proton NMR can reveal the presence of tertiary amines. Look for characteristic shifts, such as the appearance of additional ethyl group signals (quartet and triplet) and a change in the integration of the N-H proton (which will be absent in the tertiary amine).

Proposed Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Using a large excess of the initial amine (e.g., 2-methoxyethylamine) relative to the ethylating agent can statistically favor mono-alkylation. However, this can make downstream purification challenging. A more controlled approach is to use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents).

  • Optimize Temperature and Reaction Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even 0 °C and monitor progress.

    • Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or periodic GC-MS analysis. Quench the reaction as soon as the starting primary amine is consumed to minimize the window for over-alkylation.

  • Alternative Synthetic Route: Reductive Amination: The most robust solution to avoid over-alkylation is to switch to reductive amination.[3][4] This one-pot process involves reacting 2-methoxyethylamine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[5] This method is highly selective for mono-alkylation.[4][6]

Issue 2: Presence of Unreacted Starting Materials in Final Product

Problem: After purification, my product still contains significant amounts of either 2-methoxyethylamine or the ethylating agent.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Poor Nucleophilicity/Electrophilicity: The chosen base may not be strong enough to sufficiently deprotonate the amine, reducing its nucleophilicity.[7] Alternatively, the ethylating agent may be a poor electrophile (e.g., ethyl chloride vs. ethyl bromide/iodide).

  • Ineffective Purification: The boiling points of the starting materials and the product might be too close for effective separation by simple distillation.

Diagnostic Approach:

  • Boiling Point Analysis: Compare the boiling points of this compound (~146-148 °C), 2-methoxyethylamine (~95 °C), and common ethylating agents (e.g., ethyl bromide, ~38 °C).

  • Co-elution in GC: Unreacted starting materials will appear as distinct peaks in a gas chromatogram.

  • NMR Spectroscopy: Check the ¹H NMR spectrum for characteristic peaks of the starting materials that do not belong to the product structure.

Proposed Solutions:

  • Drive the Reaction to Completion:

    • Increase the reaction time and monitor via TLC/GC until the limiting reagent is consumed.

    • If the reaction is sluggish at lower temperatures, cautiously increase the temperature in small increments.

    • Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with a solid base like K₂CO₃).

  • Enhance Reactivity:

    • Consider a stronger, non-nucleophilic base to ensure the amine is sufficiently reactive.

    • Use a more reactive ethylating agent, such as ethyl iodide, or add a catalytic amount of sodium iodide to an ethyl bromide reaction to facilitate in situ exchange (Finkelstein reaction).

  • Improve Purification Protocol:

    • Fractional Distillation: For compounds with close boiling points, use a fractional distillation column (e.g., Vigreux or packed column) to achieve better separation.

    • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities (like the ethyl halide) in the organic layer. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthetic routes for this compound and its precursors?

Industrially, large-scale amine synthesis often favors catalytic processes using readily available materials. For precursors like 2-methoxyethylamine, a common method is the catalytic amination of 2-methoxyethanol with ammonia over a heterogeneous catalyst at high temperatures and pressures.[7] Another approach involves the reaction of ethylene glycol monomethyl ether and ammonia.[8] For the final product, while direct alkylation is possible, reductive amination of acetaldehyde is also a viable and often more controlled industrial method.[9]

Q2: Besides over-alkylation, are there other significant side reactions to be aware of?

Yes. While the ether linkage in the methoxyethyl group is generally stable, under harsh acidic or basic conditions and at high temperatures, it can potentially undergo cleavage.[7] This is typically not a major concern under standard alkylation or reductive amination conditions but should be considered if extreme pH or temperatures are employed during the reaction or workup.

Q3: How can I best characterize the purity of my final this compound product?

A combination of techniques is recommended for full characterization:

  • GC-MS: To identify and quantify volatile impurities and confirm the molecular weight of the main product.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any isomeric or structural impurities.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (N-H stretch for secondary amine, C-O-C stretch for the ether).

  • Karl Fischer Titration: To determine the water content, which can be critical for subsequent applications.

Q4: What is the primary mechanism for the direct alkylation of 2-methoxyethylamine with an ethyl halide?

The reaction proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism.[7] The nitrogen atom of 2-methoxyethylamine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the ethyl halide, displacing the halide ion (e.g., Br⁻, I⁻) as a leaving group and forming a new carbon-nitrogen bond.[7]

Part 3: Data, Protocols, and Visualizations

Table 1: Comparison of Synthetic Routes
Synthetic RoutePrimary ReactantsTypical ConditionsMajor ByproductsPros & Cons
Direct Alkylation 2-Methoxyethylamine + Ethyl HalideBase (e.g., K₂CO₃), Solvent (e.g., ACN, EtOH), 25-80°CTertiary amines (over-alkylation products)Pro: Simple setup. Con: Difficult to control selectivity, can lead to mixtures.[1][10]
Reductive Amination 2-Methoxyethylamine + AcetaldehydeReducing agent (e.g., NaBH₃CN, H₂/Pd-C), Solvent (e.g., MeOH), pH controlMinimalPro: High selectivity for secondary amine, avoids over-alkylation.[4] Con: More complex reagents.
From 2-Oxazolines 2-Methyl-2-oxazoline + MethanolStrong base (e.g., LiOMe), followed by hydrolysis2-MethoxyethylaminePro: Can provide high purity. Con: Multi-step process, requires specific starting materials.[11]
Experimental Protocol: Purification by Fractional Distillation

This protocol is intended for separating this compound from lower-boiling starting materials or higher-boiling tertiary amine byproducts.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed and clamped. Use a heating mantle with a stir bar for uniform heating.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a stir bar.

    • Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the column.

    • Adjust the heating rate to establish a slow, steady distillation rate (approx. 1-2 drops per second). The temperature at the distillation head should remain stable at the boiling point of the lowest-boiling component (e.g., unreacted ethyl bromide or solvent).

    • Collect this initial fraction (forerun) in a separate receiving flask.

    • Once the first component has been removed, the temperature at the head will rise. Discard any intermediate fraction where the temperature is not stable.

    • When the temperature stabilizes at the boiling point of this compound (~146-148 °C), switch to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Stop the distillation when the temperature begins to rise again, indicating the start of higher-boiling impurities (like the tertiary amine), or when only a small residue remains in the distillation flask.

Visualizations

G cluster_0 Primary Reaction: Desired Product Formation cluster_1 Side Reaction: Over-alkylation P_Amine 2-Methoxyethylamine (Primary Amine) Product This compound (Secondary Amine) P_Amine->Product + EtBr (SN2) P_Amine->Product EtBr Ethyl Bromide HBr HBr Product->HBr - H⁺ Product_copy This compound (Secondary Amine) Product->Product_copy Product is also a reactant Byproduct N-Ethyl-N-(2-methoxyethyl)ethylamine (Tertiary Amine) Product_copy->Byproduct + EtBr (SN2) EtBr2 Ethyl Bromide HBr2 HBr Byproduct->HBr2 - H⁺

Caption: Mechanism of desired S_N2 alkylation and the competing over-alkylation side reaction.

G start Reactants: 2-Methoxyethylamine + Acetaldehyde step1 Step 1: Imine Formation (in situ) start->step1 Mix in appropriate solvent (e.g., MeOH) step2 Step 2: Reduction Add Reducing Agent (e.g., NaBH3CN) step1->step2 product Final Product: This compound step2->product

Caption: High-level workflow for the synthesis via the selective reductive amination pathway.

References

How to improve yield in the synthesis of N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-Methoxyethyl)ethylamine (CAS: 34322-82-2)[1][2]. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

Introduction: Choosing Your Synthetic Path

This compound is a valuable intermediate in the pharmaceutical and chemical industries[3][4]. Achieving a high yield of this secondary amine requires careful consideration of the synthetic route, as common pitfalls can lead to complex product mixtures and low efficiency. The two primary strategies discussed here are Reductive Amination and Direct N-Alkylation . While direct alkylation may seem more straightforward, it is often plagued by over-alkylation issues, making reductive amination the generally preferred method for achieving high selectivity and purity[5][6].

A third route, the direct catalytic amination of ethylene glycol monomethyl ether, is used industrially but often requires high temperatures and pressures (200-250 °C) with specialized catalysts, resulting in low yields (6-17%) under non-optimized conditions[3][7]. Therefore, this guide will focus on the more accessible laboratory-scale methods.

Method 1: Reductive Amination (Recommended)

Reductive amination is a superior method for controlling the degree of alkylation[8]. The process involves two key stages: the formation of an imine or iminium ion intermediate from 2-methoxyacetaldehyde and ethylamine, followed by its immediate reduction to the target secondary amine. This one-pot approach prevents the product amine from reacting further[8][9].

Logical Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start Mix 2-Methoxyacetaldehyde & Ethylamine in Solvent Acid Add Mild Acid Catalyst (e.g., Acetic Acid) Start->Acid Catalyzes dehydration Imine Formation of Schiff Base (Imine) Acid->Imine pH ~4-5 optimal Reducer Add Selective Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) Imine->Reducer Immediate reduction prevents side reactions Product This compound Reducer->Product Reduces C=N bond

Caption: Reductive Amination Workflow.

Frequently Asked Questions & Troubleshooting (Reductive Amination)

Q1: My yield is low, and I'm recovering mostly starting aldehyde. What's wrong?

A: This strongly suggests that imine formation is the rate-limiting step or is not proceeding efficiently.

  • Causality: The formation of the imine from an aldehyde and a primary amine is a reversible equilibrium reaction that requires the removal of water. Under neutral conditions, the reaction can be slow.

  • Troubleshooting Steps:

    • pH Adjustment: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 5[8][9]. Add a catalytic amount of acetic acid to your reaction mixture. Be cautious, as a pH that is too low will protonate the ethylamine, rendering it non-nucleophilic and stopping the reaction.

    • Solvent Choice: Use a solvent that allows for the azeotropic removal of water if necessary (e.g., toluene with a Dean-Stark trap), although this is often not required for one-pot reductive aminations. More commonly, solvents like methanol, ethanol, or dichloromethane are used[6][10].

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.

Q2: I'm seeing a significant amount of 2-methoxyethanol as a byproduct. Why?

A: This indicates that your reducing agent is reducing the starting aldehyde before it can form the imine. This is a common issue when using overly reactive hydrides.

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes. The key to successful reductive amination is using a reagent that is selective for the protonated imine (iminium ion) over the carbonyl group[8][9].

  • Troubleshooting Steps:

    • Switch to a Selective Reducing Agent: The most common and effective choices are Sodium triacetoxyborohydride (NaBH(OAc)₃) and Sodium cyanoborohydride (NaBH₃CN) [8][10].

      • NaBH(OAc)₃: It is less toxic and is particularly effective for this reaction. It is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium intermediate.

      • NaBH₃CN: Highly effective but generates toxic cyanide byproducts, requiring careful quenching and waste disposal procedures[11]. It works best under the mildly acidic conditions that also favor imine formation[9].

    • Staged Addition: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Mix the aldehyde, amine, and acid catalyst and stir for 1-2 hours at room temperature before slowly adding the NaBH₄ at a reduced temperature (e.g., 0 °C)[8].

Reducing AgentSelectivity for Imine vs. AldehydeOptimal pHKey Considerations
NaBH(OAc)₃ HighNeutral to Mildly AcidicPreferred choice; less toxic, good reactivity.
NaBH₃CN Very High4-5Excellent selectivity but produces toxic HCN waste.
NaBH₄ LowNeutral to BasicProne to reducing the starting aldehyde; requires staged addition.
H₂/Catalyst (e.g., Pd/C) HighVariesCan reduce other functional groups (alkenes, alkynes, nitro groups).

Q3: How do I purify the final product effectively?

A: Purification typically involves an acid-base workup followed by distillation.

  • Causality: The product is a basic amine, while potential byproducts (like 2-methoxyethanol) and unreacted aldehyde are neutral. This difference in chemical properties can be exploited for separation.

  • Purification Protocol:

    • Quench: Carefully quench any remaining reducing agent by adding water or a dilute acid solution.

    • Acid Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with dilute aqueous HCl (e.g., 1M). Your amine product will move into the aqueous layer as the hydrochloride salt.

    • Neutralize & Extract: Separate the aqueous layer, cool it in an ice bath, and make it strongly basic (pH > 12) by adding NaOH or KOH solution. This liberates the free amine.

    • Final Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane).

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Distillation: For high purity, perform a vacuum distillation of the crude product. This compound has a boiling point of approximately 116 °C at atmospheric pressure[1].

Method 2: Direct N-Alkylation

This method involves the reaction of ethylamine with a 2-methoxyethyl halide, such as 2-chloroethyl methyl ether[12]. While seemingly simple, this Sₙ2 reaction is notoriously difficult to control.

  • The Core Problem: Over-Alkylation: The product, this compound, is a secondary amine. Secondary amines are generally more nucleophilic than the primary amine starting material (ethylamine)[5]. This means the product will react with the alkyl halide faster than the starting material, leading to the formation of the tertiary amine, N-ethyl-N-(2-methoxyethyl)ethylamine, and even the quaternary ammonium salt[5][13]. This results in a "BFM" (Big F***ing Mess) of products that are difficult to separate[5].

Reaction Pathway & Side Reactions

G EA Ethylamine (Primary Amine) Product Desired Product (Secondary Amine) EA->Product + MEH (Desired Reaction) MEH 2-Methoxyethyl Halide SideProduct1 Tertiary Amine (Over-alkylation) Product->SideProduct1 + MEH (Faster Reaction!) SideProduct2 Quaternary Salt (Over-alkylation) SideProduct1->SideProduct2 + MEH

Caption: Over-alkylation cascade in direct N-alkylation.

Frequently Asked Questions & Troubleshooting (Direct N-Alkylation)

Q1: How can I minimize over-alkylation to improve my yield of the secondary amine?

A: While difficult, you can favor the formation of the secondary amine by manipulating the reaction conditions.

  • Causality: Le Châtelier's principle can be applied. By using a large excess of the starting amine, you increase the probability of the alkyl halide colliding with an ethylamine molecule rather than the product amine.

  • Troubleshooting Steps:

    • Use a Large Excess of Ethylamine: This is the most critical factor. Use at least a 5 to 15-fold molar excess of ethylamine relative to the 2-methoxyethyl halide[5]. This is detrimental to atom economy but is necessary for improving selectivity[14].

    • Slow Addition: Add the 2-methoxyethyl halide dropwise to the solution of ethylamine. This maintains a high concentration of ethylamine relative to the alkylating agent at all times, disfavoring the second alkylation.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Use of a Base: The reaction generates HX (e.g., HCl), which will protonate the amine, forming an unreactive ammonium salt. A base (like K₂CO₃ or triethylamine) is required to neutralize this acid[14][15]. Using excess ethylamine can also serve this purpose.

Q2: My reaction is not proceeding. What could be the issue?

A: This could be due to a poor leaving group on your alkylating agent or inactivation of your nucleophile.

  • Causality: The rate of an Sₙ2 reaction is dependent on the leaving group ability (I > Br > Cl) and the availability of a neutral, nucleophilic amine.

  • Troubleshooting Steps:

    • Check Your Alkylating Agent: If using 2-chloroethyl methyl ether, the reaction will be slower than with the bromo or iodo analogues. Consider synthesizing or purchasing 2-bromoethyl methyl ether for a faster reaction.

    • Ensure a Base is Present: As mentioned, if a base is not present, the ethylamine will be protonated by the generated acid, effectively stopping the reaction. Ensure you have at least one equivalent of a base for each equivalent of alkyl halide used.

Final Recommendation

For the synthesis of this compound with high yield and purity, reductive amination is the unequivocally superior method . It offers excellent control over the reaction, avoids the problematic over-alkylation cascade inherent to direct alkylation, and generally leads to a cleaner product that is easier to purify. By choosing a selective reducing agent like NaBH(OAc)₃ and ensuring the reaction pH is optimized for imine formation, researchers can reliably achieve high yields of the desired secondary amine.

References

Technical Support Center: Purification of N-(2-Methoxyethyl)ethylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Methoxyethyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile secondary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of purifying this compound, ensuring you obtain a product of high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis, often used in the development of ligands for metal complexes and as a precursor for pharmacologically active molecules.[1] Its synthesis, typically achieved through nucleophilic substitution or reductive amination, can result in a crude product containing a variety of impurities.[1] These may include unreacted starting materials, by-products from side reactions, and residual reagents. The basic nature of the amine group in this compound presents unique challenges for purification, particularly when using standard silica gel chromatography.[2][3]

This guide provides practical, field-proven insights to help you overcome these challenges and achieve your desired product purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a mixture of the desired secondary amine and a significant amount of the starting primary amine (e.g., 2-methoxyethylamine or ethylamine). How can I efficiently separate them?

Answer:

Separating a secondary amine from a primary amine can be challenging due to their similar polarities. Here are a few effective strategies:

  • Fractional Distillation: This is often the most straightforward method if the boiling points of your desired product and the starting amine are sufficiently different. This compound has a boiling point of 116 °C.[4][5] Check the boiling point of your starting amine. If the difference is greater than 20-30 °C, fractional distillation under atmospheric or reduced pressure can provide good separation.

  • Acid-Base Extraction: This classical and effective technique leverages the basicity of the amines.

    Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the primary and secondary amines will be protonated and move into the aqueous layer as their respective ammonium salts.

    • Wash the organic layer with water to ensure all amine salts have been transferred to the aqueous phase. The organic layer now contains non-basic impurities.

    • Carefully basify the combined aqueous layers with a strong base (e.g., 2-4M NaOH) until the pH is >12. This will deprotonate the ammonium salts, liberating the free amines.

    • Extract the liberated amines back into an organic solvent (e.g., diethyl ether or DCM).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting mixture of primary and secondary amines can then be more effectively separated by fractional distillation or chromatography.

  • Derivative Formation: In more complex cases, you can selectively react the primary amine with an aldehyde (like benzaldehyde) to form an imine, which will have a significantly different polarity, allowing for easier separation by chromatography or distillation. The imine can then be hydrolyzed back to the primary amine if needed.

Question 2: I'm observing streaking and poor separation of my this compound on a standard silica gel column. What is causing this and how can I fix it?

Answer:

This is a very common issue when purifying amines on silica gel.[2][3] The acidic nature of the silanol groups on the silica surface strongly interacts with the basic amine, leading to peak tailing, streaking, and sometimes irreversible adsorption.[2]

Here are several proven solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to "neutralize" the acidic sites on the silica.[2][6]

    • Recommended: Add 0.5-2% triethylamine (TEA) or pyridine to your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

  • Pre-treating the Silica Gel: You can prepare a slurry of your silica gel in your mobile phase containing the amine additive before packing the column.[3] This ensures the stationary phase is fully conditioned.

  • Use of Amine-Functionalized Silica: For more challenging separations, using a commercially available amine-functionalized silica (NH-silica) is a highly effective option.[2] This stationary phase has a basic surface that minimizes the unwanted interactions with the amine product, resulting in much better peak shapes and separation.[2]

  • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase (C18) chromatography. To ensure the amine is in its neutral, more retained form, the mobile phase should be buffered at a high pH (e.g., using a small amount of ammonium hydroxide or triethylamine in your water/acetonitrile or water/methanol mobile phase).[6]

Question 3: My final product appears pure by TLC and ¹H NMR, but the yield is low after column chromatography. Where am I losing my product?

Answer:

Product loss during silica gel chromatography of amines is often due to irreversible adsorption onto the stationary phase, as discussed in the previous question. If you are already using a modified mobile phase, consider the following:

  • Volatility of the Product: this compound has a relatively low boiling point (116 °C).[4][5] During the removal of the solvent after chromatography (especially if using a rotary evaporator at elevated temperatures or high vacuum), you might be co-evaporating your product.

    • Solution: Remove the solvent at a lower temperature and reduced pressure. It is also advisable to use a cold trap.

  • Incomplete Elution: Even with a modified mobile phase, some product may still be strongly adsorbed.

    • Solution: After your main product has eluted, try flushing the column with a more polar solvent system, such as 5-10% methanol in DCM with 1% TEA, to recover any retained product.

  • Alternative Purification: If column chromatography consistently gives low yields, consider fractional distillation as your primary purification method, especially for larger scales.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: Understanding the physical properties is crucial for selecting the right purification strategy.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[7],[5]
Molecular Weight 103.17 g/mol [7],[5]
Appearance Colorless liquid[7],
Boiling Point 116 °C[4],[5]
Density 0.83 g/cm³[7],[4]
Refractive Index ~1.40[7],[4]

Q2: What are the common impurities I should expect from a reductive amination synthesis of this compound?

A2: In a reductive amination reaction between 2-methoxyethylamine and an ethylating agent (or ethylamine and a 2-methoxyethylating agent), you might encounter:

  • Unreacted starting materials: 2-methoxyethylamine, ethylamine, and the corresponding aldehyde or ketone.

  • Over-alkylation product: N-ethyl-N-(2-methoxyethyl)ethylamine (a tertiary amine).

  • Reduced carbonyl compound: If an aldehyde was used, the corresponding alcohol may be present as a byproduct.[8]

  • Imines: The intermediate imine may not have been fully reduced.

  • By-products from the reducing agent.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is listed as being air-sensitive.[7] It is also a flammable and corrosive liquid.[7][9] Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated area, away from ignition sources.[9] For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[9][10][11]

Q4: Can I use a method other than chromatography or distillation for purification?

A4: Yes, for certain impurity profiles, other methods can be very effective. A recent development in amine purification involves the use of trichloroacetic acid (TCA) to precipitate the amine as a salt.[12] The impurities are washed away, and then gentle heating of the salt liberates the pure amine, CO₂, and chloroform.[12] This method can be very efficient and reduce waste.[12]

Purification Workflow Diagram

The following diagram illustrates a decision-making process for selecting a suitable purification strategy for this compound.

Purification_Workflow start Crude this compound check_volatility Are major impurities non-volatile? start->check_volatility distillation Fractional Distillation check_volatility->distillation Yes chromatography_decision Are components separable by polarity? check_volatility->chromatography_decision No check_purity1 Is product pure? distillation->check_purity1 end Pure Product check_purity1->end Yes check_purity1->chromatography_decision No acid_base Acid-Base Extraction chromatography_decision->acid_base Different pKa column_chrom Column Chromatography (Amine-modified) chromatography_decision->column_chrom Different Polarity acid_base->distillation check_purity2 Is product pure? column_chrom->check_purity2 check_purity2->distillation No, further polish check_purity2->end Yes

References

Preventing degradation of N-(2-Methoxyethyl)ethylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of N-(2-Methoxyethyl)ethylamine. Our goal is to provide you with the necessary information to prevent its degradation, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

A1: this compound (CAS: 34322-82-2) is a secondary aliphatic amine. Like many amines, it is susceptible to degradation due to the lone pair of electrons on the nitrogen atom, which makes it reactive towards oxygen and other electrophiles.[1] This reactivity can be exacerbated by exposure to air, light, heat, and atmospheric carbon dioxide.[1]

Q2: What are the visible signs of this compound degradation?

A2: Pure this compound is typically a colorless to pale yellow liquid. A common sign of degradation, particularly oxidation, is a change in color to a more pronounced yellow or even brown hue.[2] You might also observe changes in viscosity or the formation of precipitates. However, significant degradation can occur before these signs are visible. For accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are necessary.[3][4]

Q3: What are the primary degradation pathways for this compound during storage?

A3: The two main degradation pathways during storage are:

  • Oxidation: Reaction with atmospheric oxygen can lead to a variety of byproducts. More aggressive oxidation can even cause cleavage of the molecule to form aldehydes or carboxylic acids.[3]

  • Formation of N-nitrosamines: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines.[3] These agents can be present as trace impurities in reagents or even be introduced from the environment. N-nitrosamines are a significant concern as they are classified as probable human carcinogens.[3]

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4][5] The container should be stored in a cool, dark, and well-ventilated place, away from heat and light.[5][6] Many suppliers recommend refrigeration (<15°C) for optimal long-term stability.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Issue 1: Discoloration of the Amine
  • Observation: The this compound solution has turned yellow or brown.

  • Probable Cause: This is a strong indicator of oxidative degradation.[2] This is likely due to repeated or prolonged exposure to air (oxygen).

  • Corrective Actions:

    • Purity Verification: Before use, verify the purity of the discolored amine using a suitable analytical method like GC-MS or HPLC (see Protocol 1).

    • Purification: If the purity is compromised but the material is still needed, consider purification by distillation under reduced pressure. However, for most applications, using a fresh, unopened bottle is recommended for reliable results.

    • Preventative Measures: For future use, ensure the container is blanketed with an inert gas (e.g., nitrogen or argon) after each use and the cap is securely sealed.[2] For frequently used reagents, consider aliquoting the amine into smaller, single-use vials under an inert atmosphere to minimize exposure of the main stock.

Issue 2: Inconsistent Experimental Results
  • Observation: Experiments using this compound are yielding inconsistent or unexpected results.

  • Probable Cause: The amine may have degraded, leading to the presence of impurities that interfere with your reaction. The actual concentration of the active amine may also be lower than expected.

  • Troubleshooting Steps:

    • Analyze Purity: Use GC-MS or HPLC to analyze the purity of the this compound from the bottle . Compare the chromatogram to that of a fresh, high-purity standard.

    • Identify Impurities: Attempt to identify any significant impurity peaks. Common degradation products can include oxidized species or N-nitrosamines.[3]

    • Use a Fresh Batch: Repeat the experiment with a new, unopened bottle of this compound, following the recommended handling procedures (see Protocol 2).

    • Evaluate Impact: Consider if the potential degradation products could be interfering with your specific application. For instance, nucleophilic impurities could compete in reactions, while acidic byproducts could alter reaction conditions.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Starting Point):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often suitable.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram. The purity can be estimated by the area percentage of the main peak.

    • Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Weight: 103.17 g/mol ).

    • Analyze the mass spectra of any significant impurity peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify degradation products.

Protocol 2: Recommended Handling Workflow for Air-Sensitive Amines

This workflow minimizes the exposure of this compound to atmospheric oxygen and moisture.

  • Preparation: Before opening, allow the refrigerated container to warm to room temperature to prevent condensation of moisture inside.

  • Inert Atmosphere: Perform all transfers in a glove box or under a steady stream of an inert gas (nitrogen or argon) using a Schlenk line.

  • Dispensing: Use a clean, dry syringe or cannula to withdraw the desired amount of the amine.

  • Blanketing: Before resealing the container, flush the headspace with inert gas.

  • Sealing: Tightly seal the container immediately after use. For bottles with septa, ensure the septum is in good condition and provides a proper seal.

  • Storage: Return the container to the recommended storage conditions (cool, dark, and well-ventilated).

Visualizations

Potential Degradation Pathways of this compound Amine This compound Oxidized_Products Oxidized Degradation Products (e.g., Aldehydes, Carboxylic Acids) Amine->Oxidized_Products Oxidation Nitrosamine N-Nitroso-N-(2-methoxyethyl)ethylamine (Probable Carcinogen) Amine->Nitrosamine Nitrosation Oxygen Atmospheric Oxygen (O2) Nitrosating_Agent Nitrosating Agents (e.g., HNO2)

Caption: Potential degradation pathways for this compound.

Recommended Storage & Handling Workflow Start Start: Receive/Store Amine Storage Store in a cool, dark place under inert gas (N2/Ar) Start->Storage Use Need to use the amine? Storage->Use Check Warm Warm container to Room Temp. Use->Warm Yes End End of Process Use->End No Inert Work under inert atmosphere (Glovebox or Schlenk line) Warm->Inert Dispense Dispense required amount Inert->Dispense Blanket Blanket headspace with inert gas Dispense->Blanket Seal Tightly seal container Blanket->Seal Seal->Storage Return to storage

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Managing Moisture Sensitivity of N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Methoxyethyl)ethylamine (CAS: 34322-82-2). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile amine in their work. This compound is a valuable building block in pharmaceutical and organic synthesis due to its unique combination of a secondary amine and an ether linkage.[1][2] However, its utility is matched by its hygroscopic and air-sensitive nature, which can present challenges in the laboratory.[3]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios related to the moisture sensitivity of this compound. Our goal is to equip you with the knowledge to handle this reagent effectively, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[4][5] Inhalation may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

Q2: Why is this compound considered moisture-sensitive?

A2: The nitrogen atom in this compound has a lone pair of electrons, making it a Brønsted-Lowry base.[8] This lone pair readily accepts a proton from water, leading to the formation of an ethylammonium ion and a hydroxide ion.[8][9] This reaction with water can alter the reagent's purity and reactivity in subsequent synthetic steps. The presence of water can also interfere with reactions where the amine is intended to act as a nucleophile.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[5] Many suppliers recommend storing it in a cool and dark place, at temperatures below 15°C.

Q4: What are the visible signs that my this compound has been compromised by moisture?

A4: While there may not be obvious visual cues for minor moisture contamination, significant exposure to air and moisture can lead to a change in the liquid's clarity or color. The most reliable way to assess purity is through analytical methods such as Karl Fischer titration to quantify water content or GC-MS to identify potential degradation products.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Failure

Symptom: You are using this compound in a moisture-sensitive reaction (e.g., as a nucleophile in an acylation or alkylation), and you observe low yields, no reaction, or the formation of unexpected byproducts.

Possible Cause: The primary suspect is moisture contamination in the this compound or elsewhere in your reaction setup. Water can react with and consume sensitive reagents or catalyze side reactions.

Troubleshooting Steps:

  • Verify Reagent Quality: If you suspect your stock of this compound is "wet," it's best to use a fresh, unopened bottle. If that's not possible, consider drying the amine.

  • Drying this compound:

    • Recommended Drying Agents: For amines, basic or neutral drying agents are suitable. Potassium hydroxide (KOH) is a good choice for drying basic solvents like amines.[10] Calcium oxide (CaO) is another effective basic drying agent for amines. Molecular sieves (4Å) are also a generally useful and efficient option.

    • Procedure: Stir the amine over the chosen drying agent for several hours under an inert atmosphere. The "wet" drying agent may clump together. Afterward, distill the amine from the drying agent under reduced pressure and under an inert atmosphere to collect the purified, dry product.

  • Ensure an Inert Atmosphere: All reactions involving moisture-sensitive reagents should be conducted using air-free techniques, such as a Schlenk line or in a glovebox.[11][12][13]

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry inert gas.[14]

    • Inert Gas Purge: The reaction vessel should be purged with an inert gas (argon or nitrogen) by subjecting it to several vacuum/inert gas refill cycles.[11][15]

Issue 2: Difficulty in Handling and Transferring the Reagent

Symptom: You are concerned about exposing this compound to the atmosphere during measurement and transfer to the reaction vessel.

Possible Cause: Standard laboratory techniques for transferring liquids (e.g., pouring from a beaker) are unsuitable for air- and moisture-sensitive reagents.

Troubleshooting Steps:

  • Syringe and Cannula Techniques: For transferring small to moderate volumes of the amine, use a dry, nitrogen-flushed syringe with a long needle.[14] For larger volumes, a cannula transfer between septa-sealed vessels under a positive pressure of inert gas is the preferred method.[12]

  • Glovebox Use: For manipulations requiring an open container, a glovebox with a dry, inert atmosphere is the ideal environment.[13] This allows for the use of standard glassware without the risk of atmospheric exposure.[13]

Experimental Protocols

Protocol 1: Drying this compound with Potassium Hydroxide (KOH)

  • Place a magnetic stir bar and fresh, crushed potassium hydroxide pellets into a round-bottom flask equipped with a reflux condenser.

  • Flame-dry the apparatus under vacuum and then backfill with dry nitrogen or argon.

  • Add the this compound to the flask via a syringe or cannula.

  • Stir the mixture at room temperature for 4-12 hours under a positive pressure of inert gas.

  • Set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Carefully transfer the amine to the distillation flask, leaving the KOH behind.

  • Distill the amine under reduced pressure and collect the fraction that boils at the correct temperature.

  • Store the freshly distilled amine in a sealed flask with a septum, under an inert atmosphere, and wrapped in parafilm for extra protection.

Protocol 2: Transfer of this compound via Syringe

  • Oven-dry a syringe and needle and allow them to cool in a desiccator.

  • Assemble the syringe and flush it with dry nitrogen or argon at least 10 times.[14]

  • Pierce the septum of the this compound storage bottle with the needle, ensuring the bottle is under a positive pressure of inert gas.

  • Withdraw the desired volume of the amine.

  • To prevent drips and exposure, you can draw a small amount of inert gas into the syringe as a "bubble" at the tip of the needle.

  • Quickly and carefully transfer the amine to the reaction vessel by piercing the septum of the reaction flask.

Visualizations

Diagram 1: Reaction with Water

Moisture_Reaction amine This compound (C5H13NO) products Ethylammonium Ion + Hydroxide Ion amine->products Proton Transfer water Water (H2O) water->products

Caption: Proton transfer from water to this compound.

Diagram 2: Inert Atmosphere Handling Workflow

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer oven_dry Oven-Dry Glassware assemble_hot Assemble Hot & Flush with N2/Ar oven_dry->assemble_hot purge_refill Purge & Refill Cycles (x3) assemble_hot->purge_refill reaction_vessel Sealed Reaction Vessel purge_refill->reaction_vessel Prepared Vessel reagent This compound (Under Inert Gas) transfer Syringe or Cannula Transfer reagent->transfer transfer->reaction_vessel

Caption: Workflow for handling moisture-sensitive reagents.

Data Summary

Table 1: Recommended Drying Agents for Amines

Drying AgentTypeCapacitySpeedNotes
Potassium Hydroxide (KOH)BasicMediumMediumExcellent for basic compounds like amines.[10][16]
Calcium Oxide (CaO)BasicHighSlowSuitable for drying amines and alcohols.
Molecular Sieves (4Å)NeutralHighHighGenerally useful, but ensure they are properly activated.
Calcium Sulfate (Drierite)NeutralLowHighGenerally useful, but has a low capacity.

Capacity refers to the amount of water that can be absorbed per unit weight of the drying agent. Speed refers to the rate of water absorption.

References

Technical Support Center: Optimizing Selectivity in the Alkylation of N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of N-(2-Methoxyethyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and achieve optimal selectivity for your desired product.

Understanding the Reaction: Mono- vs. Di-alkylation

The alkylation of this compound, a secondary amine, presents a common synthetic challenge: controlling the extent of alkylation. The primary reaction pathway involves the nucleophilic attack of the secondary amine on an alkylating agent to form a tertiary amine. However, the newly formed tertiary amine can often be more nucleophilic than the starting secondary amine, leading to a subsequent, and often undesired, second alkylation. This results in the formation of a quaternary ammonium salt, a phenomenon known as over-alkylation.[1][2]

Controlling the reaction to favor the formation of the mono-alkylated tertiary amine over the di-alkylated quaternary salt is crucial for achieving high yields and simplifying purification. Several factors influence this selectivity, including stoichiometry, reaction conditions, and the nature of the reagents used.[3][4]

Visualizing the Competing Pathways

The following diagram illustrates the competitive nature of the alkylation process.

G cluster_0 Reaction Start cluster_1 Reaction Pathways A This compound (Secondary Amine) C Desired Mono-alkylation A->C Nucleophilic Attack B Alkylating Agent (R-X) B->C D Undesired Di-alkylation (Over-alkylation) B->D E Tertiary Amine Product C->E F Quaternary Ammonium Salt D->F E->D Further Reaction

Caption: Competing mono- and di-alkylation pathways.

Troubleshooting Guide: Enhancing Mono-alkylation Selectivity

This section addresses common issues encountered during the alkylation of this compound in a question-and-answer format.

Issue 1: My reaction produces a significant amount of the di-alkylated quaternary ammonium salt. How can I improve selectivity for the tertiary amine?

This is the most frequent challenge in the N-alkylation of secondary amines.[5] The increased nucleophilicity of the tertiary amine product often drives the reaction towards the quaternary salt.[1] Here are several strategies to mitigate this:

Potential Cause & Suggested Solutions

Potential Cause Suggested Solution(s) Scientific Rationale
Incorrect Stoichiometry - Use a slight excess of the amine: Start with a 1.1 to 1.5 molar excess of this compound relative to the alkylating agent.[3]Statistically, this increases the probability of the alkylating agent reacting with the starting secondary amine rather than the tertiary amine product.
Rapid Addition of Alkylating Agent - Slow, controlled addition: Add the alkylating agent dropwise or via a syringe pump over an extended period.[3]Maintaining a low concentration of the alkylating agent minimizes its availability to react with the more nucleophilic tertiary amine product as it forms.
High Reaction Temperature - Lower the reaction temperature: If feasible for your specific alkylating agent, running the reaction at a lower temperature can improve selectivity.Higher temperatures can accelerate the rate of the second alkylation more significantly than the first, leading to more over-alkylation.[6]
Inappropriate Solvent - Solvent screening: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO can be effective, but sometimes less polar solvents can offer better selectivity.[7][8]The solvent can influence the relative nucleophilicity of the amines and the solubility of intermediates, thereby affecting selectivity.[9]
Highly Reactive Alkylating Agent - Choose a less reactive alkylating agent: If possible, use an alkyl bromide or chloride instead of an iodide.[4]More reactive alkylating agents (iodides > bromides > chlorides) increase the rate of both alkylations, often making control more difficult.
Issue 2: The reaction is very slow or shows low conversion to the desired tertiary amine.

Low conversion can be equally frustrating. Several factors can contribute to a sluggish reaction.[5]

Potential Cause & Suggested Solutions

Potential Cause Suggested Solution(s) Scientific Rationale
Steric Hindrance - Use a less bulky alkylating agent: If the structure of your desired product allows, opt for a less sterically demanding alkylating agent.[10][11]Significant steric bulk on either the amine or the alkylating agent can impede the SN2 transition state, slowing the reaction rate.[12][13]
Insufficiently Strong Base - Select a stronger, non-nucleophilic base: Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like 2,6-lutidine.[14][15]A suitable base is required to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[14]
Poor Reagent Purity - Ensure reagents are pure and dry: Use freshly distilled or purified reagents and anhydrous solvents.Impurities, especially water, can interfere with the reaction by reacting with the base or alkylating agent.[6]
Suboptimal Temperature - Gradually increase the temperature: While high temperatures can decrease selectivity, a certain thermal threshold may be necessary to achieve a reasonable reaction rate.[6]The activation energy for the reaction must be overcome. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
Visualizing the Troubleshooting Workflow

This flowchart outlines a systematic approach to troubleshooting common selectivity and yield issues.

G Start Reaction Issue Identified Problem Low Selectivity (Over-alkylation)? Start->Problem LowYield Low Yield/Conversion? Problem->LowYield No TweakStoichiometry Adjust Stoichiometry: - Excess Amine - Slow Alkyl Halide Addition Problem->TweakStoichiometry Yes TweakTemp2 Optimize Temperature: - Cautiously Increase LowYield->TweakTemp2 Yes TweakTemp Optimize Temperature: - Lower for Selectivity - Increase for Rate TweakStoichiometry->TweakTemp TweakSolvent Screen Solvents TweakTemp->TweakSolvent TweakBase Optimize Base CheckPurity Verify Reagent Purity TweakBase->CheckPurity TweakSolvent2 Screen Solvents CheckPurity->TweakSolvent2 Consider Steric Effects TweakTemp2->TweakBase

Caption: A systematic workflow for troubleshooting alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best all-purpose base for this alkylation?

While there is no single "best" base for all scenarios, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, effective, and relatively easy to handle. For more challenging alkylations, cesium bases like cesium hydroxide or cesium carbonate can offer superior chemoselectivity for mono-alkylation, a phenomenon sometimes referred to as the "cesium effect".[7][16]

Q2: Can I use an alcohol as an alkylating agent instead of an alkyl halide?

Yes, using alcohols as alkylating agents is a greener alternative in what is often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[17][18] This method typically requires a transition metal catalyst (e.g., based on ruthenium or iridium) and a base.[15][17] While environmentally friendlier as it produces water as the main byproduct, it requires more specialized catalytic systems.[18]

Q3: How can I effectively purify my desired tertiary amine from the quaternary salt and unreacted starting material?

Standard column chromatography on silica gel is often effective. The unreacted secondary amine and the tertiary amine product are typically less polar than the highly polar, charged quaternary ammonium salt. The salt will usually remain at the baseline of the TLC plate and on the top of the column. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the secondary and tertiary amines. An aqueous workup can also help to remove the water-soluble quaternary salt before chromatography.

Q4: Are there alternative methods to direct alkylation that offer better selectivity?

Reductive amination is a powerful alternative that generally provides excellent selectivity for the mono-alkylated product.[3] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This method avoids the formation of the more nucleophilic tertiary amine under conditions where it can be further alkylated.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Alkylation with an Alkyl Halide

This protocol provides a starting point for optimizing the selective mono-alkylation of this compound.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base such as powdered potassium carbonate (2.0 equivalents).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Alkylating Agent Addition: Prepare a solution of the alkylating agent (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump or dropping funnel.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter off the base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Setup - Amine & Solvent - Inert Atmosphere B 2. Add Base (e.g., K2CO3) A->B C 3. Cool to 0°C B->C D 4. Slow Addition of Alkylating Agent C->D E 5. Reaction - Warm to RT - Monitor (TLC/LC-MS) D->E F 6. Workup - Filter - Concentrate E->F G 7. Purification - Extraction - Chromatography F->G H Pure Tertiary Amine G->H

Caption: Step-by-step workflow for selective mono-alkylation.

Conclusion

Optimizing the selectivity in the alkylation of this compound is a multifactorial challenge that requires careful consideration of reaction parameters. By systematically addressing stoichiometry, rate of addition, temperature, and the choice of reagents and solvent, researchers can significantly favor the desired mono-alkylation product. When direct alkylation proves challenging, alternative methods like reductive amination offer a robust and highly selective solution. This guide provides the foundational knowledge and practical steps to troubleshoot and succeed in this important synthetic transformation.

References

Challenges in the scale-up of N-(2-Methoxyethyl)ethylamine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2-Methoxyethyl)ethylamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of scaling this important intermediate from the lab to pilot plant production.

Overview of Primary Synthesis Route: Reductive Amination

The synthesis of this compound is most commonly and versatilely achieved through reductive amination.[1] This method involves the reaction of 2-methoxyethylamine with an appropriate carbonyl compound, or more directly, the reaction between 2-methoxyethanal and ethylamine. The process consists of two key steps: the formation of an imine intermediate, followed by its immediate reduction to the target secondary amine.[2][3]

Reaction Scheme: CH₃OCH₂CH₂CHO + CH₃CH₂NH₂ → [CH₃OCH₂CH₂CH=NCH₂CH₃] → CH₃OCH₂CH₂NHCH₂CH₃ (2-Methoxyethanal + Ethylamine → Imine Intermediate → this compound)

This route is often preferred for its high selectivity and avoidance of harsh reagents associated with other methods, such as nucleophilic substitution which can generate significant byproducts.[4] However, successful scale-up requires careful control over reaction conditions to maintain yield and purity.

Troubleshooting Guide for Scale-Up

Scaling up any chemical synthesis introduces challenges not always apparent at the bench.[5] This section addresses the most common issues encountered during the scale-up of this compound production.

Issue 1: Decreased Yield at Larger Scale

A drop in yield is one of the most frequent problems during scale-up. This is often related to physical parameters that change with reactor size and volume.[5]

Potential Causes & Solutions

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Localized hot spots can accelerate side reactions, while cold spots can slow the reaction, leading to incomplete conversion.

    • Expert Recommendation: Implement a robust temperature control system with multiple heating/cooling jackets or internal cooling coils. For exothermic reduction steps, a slow, controlled addition of the reducing agent is critical. A study to model the thermal profile of the reaction at a small scale (using a reaction calorimeter) can provide invaluable data for designing the cooling capacity needed for the larger reactor.[5]

  • Poor Mixing: Inadequate agitation can lead to poor distribution of reactants, reagents, and catalyst. This results in non-uniform reaction rates and the formation of byproducts.

    • Expert Recommendation: The choice of impeller and stirring speed is critical. A retreat curve or pitched-blade turbine impeller is often suitable for liquid-phase reactions. The stirring speed should be optimized to ensure homogeneity without creating an excessive vortex that could introduce atmospheric gases into an inert reaction.

  • Incomplete Reaction: A reaction that appears complete at the lab scale may stall at a larger scale due to the issues above or subtle changes in reagent concentration over time.

    • Expert Recommendation: Implement rigorous in-process controls (IPCs) to monitor reaction completion. Do not rely solely on time. Thin-Layer Chromatography (TLC) is a quick qualitative check, while Gas Chromatography (GC) provides quantitative data on the consumption of starting materials.[6]

Workflow: Implementing In-Process Controls (IPCs)

cluster_0 Reaction Monitoring Workflow start Start Reaction sample Take Aliquot at T=0 start->sample quench Quench Sample (e.g., with water/ice) sample->quench extract Extract with Solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze via GC or TLC extract->analyze compare Compare with T=0 and Starting Material Standards analyze->compare decision Reaction Complete? compare->decision repeat Continue Reaction, Take Next Sample at T=x decision->repeat No end Proceed to Work-up decision->end Yes repeat->sample cluster_1 Low Yield Troubleshooting start Low Yield Detected check_ipc IPC shows full conversion? start->check_ipc incomplete Problem: Incomplete Reaction check_ipc->incomplete No complete Problem: Loss during work-up/purification check_ipc->complete Yes incomplete_sol Solution: - Increase reaction time - Check catalyst activity - Verify temperature incomplete->incomplete_sol check_workup Aqueous layer analysis shows product? complete->check_workup workup_loss Problem: Product lost to aqueous phase check_workup->workup_loss Yes distillation_loss Problem: Loss during distillation check_workup->distillation_loss No workup_sol Solution: - Use brine wash - Back-extract aqueous layers - Adjust pH workup_loss->workup_sol distillation_sol Solution: - Check for leaks in vacuum system - Optimize distillation parameters - Analyze distillation fractions distillation_loss->distillation_sol

References

Technical Support Center: Column Chromatography Purification of N-(2-Methoxyethyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(2-Methoxyethyl)ethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for successful column chromatography purification of this important class of compounds. The unique structural features of this compound derivatives, possessing both a basic secondary amine and an ether linkage, present specific challenges that this guide will address.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section is formatted in a question-and-answer style to directly address potential problems encountered during the purification of this compound derivatives.

Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?

Answer:

Streaking, or tailing, of amine-containing compounds on silica gel is a frequent issue. The primary cause is the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel[1][2]. This acid-base interaction leads to multiple retention mechanisms, causing the compound to elute slowly and over a broad range of fractions, resulting in poor peak shape[1][2].

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica, effectively neutralizing them.

    • Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your mobile phase[3]. TEA is a volatile base that is easily removed during solvent evaporation.

    • Ammonia: A solution of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution added to your eluent) can also be highly effective, particularly for very polar amines[4].

  • Stationary Phase Selection:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide a more inert surface, minimizing the acid-base interactions that cause tailing[1][2]. This often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives[2].

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Question 2: I am experiencing low recovery of my this compound derivative from the column. Where is my compound going?

Answer:

Low recovery is another consequence of the strong interaction between the amine and the silica gel. In some cases, the compound can be irreversibly adsorbed onto the stationary phase, especially if it is sensitive to the acidic nature of silica[5].

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, you can wash the column with your mobile phase containing a basic modifier (e.g., 1% TEA in your chosen eluent) to neutralize the active sites[6].

  • Use a "Plug" of Silica: If your primary goal is to remove highly polar or baseline impurities, a short, wide "plug" of silica can be used instead of a long column. This minimizes the contact time of your compound with the stationary phase.

  • Solvent Polarity: Ensure your eluent is polar enough to effectively move your compound down the column. If your compound is still at the baseline on a TLC plate with your running solvent, it will not elute from the column. For highly polar amines, solvent systems like dichloromethane/methanol are often necessary[5].

Question 3: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

Answer:

The acidic nature of silica gel can catalyze the degradation of sensitive compounds. To confirm if your compound is unstable on silica, you can perform a 2D TLC experiment.

2D TLC Protocol:

  • Spot your compound in one corner of a square TLC plate.

  • Run the plate in a chosen solvent system.

  • Dry the plate and then turn it 90 degrees.

  • Run the plate again in the same solvent system.

  • If your compound is stable, the spot will appear on the diagonal. If it is decomposing, you will see spots below the diagonal[7].

Solutions to Prevent Decomposition:

  • Use a Deactivated Stationary Phase: As mentioned previously, amine-functionalized silica or alumina are less acidic and can prevent degradation.

  • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, where pressure is used to speed up the elution, is highly recommended.

  • Avoid Chlorinated Solvents with Basic Modifiers: While dichloromethane is a common solvent, be aware that in the presence of amines, it can be reactive over long periods. If you are using a basic modifier, it is best to use the solvent mixture fresh.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my this compound derivative?

A1: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC)[8]. The goal is to find a solvent mixture where your desired compound has an Rf value between 0.2 and 0.4[9]. This will ensure good separation and a reasonable elution time from the column.

  • Starting Point: For moderately polar compounds, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Increasing Polarity: If your compound does not move from the baseline, you can increase the polarity by increasing the proportion of the polar solvent or by switching to a more polar system, such as dichloromethane/methanol.

  • Remember the Modifier: When performing TLC to determine your solvent system, be sure to include the same basic modifier (e.g., 0.5% TEA) that you plan to use in your column to get an accurate representation of the separation.

Q2: Should I use a gradient or isocratic elution?

A2: The choice between gradient and isocratic (constant solvent composition) elution depends on the separation.

  • Isocratic Elution: If the impurities are well-separated from your product on the TLC plate, an isocratic elution is often sufficient and simpler to perform.

  • Gradient Elution: If you have impurities that are very close in polarity to your product, or if you have both non-polar and very polar impurities to remove, a gradient elution is more effective. You can start with a less polar solvent mixture to elute the non-polar impurities and gradually increase the polarity to elute your product and then any remaining polar impurities.

Q3: How much silica gel should I use?

A3: A general rule of thumb is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample[8]. For difficult separations, a higher ratio is recommended. The amount will also depend on the difficulty of the separation as determined by TLC.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology for the purification of a hypothetical this compound derivative.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • On a TLC plate, spot your crude material, a co-spot (crude material and starting material), and the starting material.

  • Develop the TLC plate in various solvent systems (e.g., start with 30% ethyl acetate in hexane with 0.5% TEA).

  • Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • The ideal solvent system will give your product an Rf of ~0.3 and show good separation from impurities.

2. Column Preparation:

  • Select an appropriately sized column.

  • Pack the column with silica gel using either the "wet" or "dry" packing method. Ensure the packing is uniform and free of air bubbles[10].

  • Equilibrate the column by passing several column volumes of your chosen mobile phase (including the basic modifier) through the silica gel.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Alternatively, for less soluble compounds, you can "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your mobile phase, collecting fractions in test tubes or flasks.

  • If using a gradient, gradually increase the polarity of the mobile phase.

  • Monitor the elution by TLC, spotting every few fractions to track the separation of your product from impurities.

5. Product Isolation:

  • Combine the fractions that contain your pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator.

  • To ensure all the triethylamine is removed, you can co-evaporate with a solvent like methanol a few times.

  • Place the purified product under high vacuum to remove any residual solvent.

Data Presentation

Problem Potential Cause Recommended Solution
Peak Tailing/Streaking Acid-base interaction with silicaAdd 0.1-2% triethylamine or ammonia to the eluent. Use an amine-functionalized silica or alumina column.
Low Recovery Irreversible adsorption on silicaDeactivate silica with a basic wash before loading. Use a less acidic stationary phase.
Compound Decomposition Acid-catalyzed degradation on silicaConfirm with 2D TLC. Use a deactivated stationary phase (amine-silica, alumina).
Poor Separation Inappropriate solvent systemOptimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.

Visualizations

Troubleshooting Logic for Amine Purification

Troubleshooting_Logic Start Column Purification Issue Problem Identify Symptom Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Yes LowRecovery Low Recovery Problem->LowRecovery Yes Decomposition Decomposition Problem->Decomposition Yes PoorSep Poor Separation Problem->PoorSep Yes Cause_Tailing Cause: Acidic Silica Interaction Tailing->Cause_Tailing Cause_Recovery Cause: Irreversible Adsorption LowRecovery->Cause_Recovery Sol_2DTLC Confirm with 2D TLC Decomposition->Sol_2DTLC Cause_Sep Cause: Incorrect Eluent Polarity PoorSep->Cause_Sep Sol_Modifier Solution: Add Basic Modifier (TEA/NH3) Cause_Tailing->Sol_Modifier Sol_Stationary Solution: Change Stationary Phase (Amine-Silica, Alumina) Cause_Tailing->Sol_Stationary Cause_Recovery->Sol_Stationary Sol_Deactivate Solution: Deactivate Silica Pre-run Cause_Recovery->Sol_Deactivate Cause_Decomp Cause: Acid Sensitivity Cause_Decomp->Sol_Stationary Sol_OptimizeTLC Solution: Re-optimize with TLC (Rf 0.2-0.4) Cause_Sep->Sol_OptimizeTLC Sol_2DTLC->Cause_Decomp

Caption: Troubleshooting workflow for common issues in amine purification.

General Experimental Workflow

Experimental_Workflow Start Start: Crude Product TLC 1. TLC Analysis (Optimize Solvent System) Start->TLC Pack 2. Pack & Equilibrate Column TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate End End: Purified Product Evaporate->End

Caption: Step-by-step workflow for column chromatography purification.

References

Removing unreacted starting materials from N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Methoxyethyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the target secondary amine from unreacted starting materials and reaction byproducts. Here, we move beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

The impurity profile depends heavily on the synthetic route, but for a typical synthesis involving the N-alkylation of 2-methoxyethylamine with an ethylating agent (e.g., ethyl iodide), you should anticipate:

  • Unreacted 2-methoxyethylamine: The primary amine starting material.

  • Unreacted Ethylating Agent: Such as ethyl iodide or ethyl bromide.

  • Over-alkylation Product: The tertiary amine, N-ethyl-N-(2-methoxyethyl)ethylamine.

  • Solvent and Reagent Residues: Bases used in the reaction (like K₂CO₃) or solvents.

Q2: I've just finished my reaction. What is the most robust and generally applicable first step for purification?

For most small to medium-scale syntheses, an acid-base liquid-liquid extraction is the most effective initial purification step.[1][2] This technique exploits the differences in basicity between primary, secondary, and tertiary amines to selectively separate them.[3][4] It is highly efficient at removing the primary amine starting material and can also help separate the tertiary amine byproduct before you proceed to finer purification methods like distillation.

Q3: How can I reliably assess the purity of my final product?

Gas Chromatography (GC) is an excellent method for assessing the purity of volatile amines like this compound, and many commercial suppliers use it as their standard.[5][6] For a more detailed structural confirmation and to ensure no isomeric impurities are present, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: My fractional distillation isn't working well. The fractions are all mixtures. What's going wrong?

This is a common issue. The boiling points of 2-methoxyethylamine (~95 °C) and your target product, this compound (~116 °C), are relatively close.[7] Effective separation requires:

  • An Efficient Fractionating Column: A simple distillation setup is insufficient. You must use a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column.

  • Slow and Steady Heating: Use a heating mantle with a stirrer and apply heat gradually to establish a proper temperature gradient in the column.

  • Proper Insulation: Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain the gradient.

  • Patience: Do not rush the distillation. Collect fractions slowly, monitoring the head temperature closely. A sharp, stable temperature plateau indicates a pure fraction.

Troubleshooting Guides: Common Purification Scenarios

This section addresses specific purification challenges in a problem-and-solution format.

Problem 1: My crude product is heavily contaminated with unreacted 2-methoxyethylamine (primary amine).

This is the most frequent challenge. The primary amine is often used in excess or fails to react to completion. Due to its similar structure and boiling point, simple distillation can be inefficient.

This method is highly effective for separating primary and secondary amines. The underlying principle is the difference in pKa values and the differential solubility of their protonated forms (salts) in aqueous solutions.[1][3]

Experimental Protocol: Step-by-Step Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM). Diethyl ether is a common choice.[8][9][10]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it three times with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

    • Causality: Both the primary and secondary amines are basic and will be protonated to form their respective ammonium chloride salts. These salts are ionic and therefore highly soluble in the aqueous HCl layer, while the neutral tertiary amine byproduct and any unreacted alkyl halide remain in the organic layer.[4][11]

  • Separate Layers: Combine the aqueous extracts. At this point, you can discard the organic layer which contains the tertiary amine and other neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 2 M NaOH, until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salts, regenerating the free amines.[4]

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh diethyl ether. The neutral amines will move back into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield a mixture of the primary and secondary amines, now free from tertiary and neutral impurities.

  • Final Purification: This mixture can now be more effectively separated by fractional distillation as described in the FAQ section.

If the contamination is not severe, a carefully performed fractional distillation can be sufficient. Refer to the physical properties table below and the advice in FAQ Q4.

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound (Product)103.17[5]~116[7]~0.83[7]Soluble
2-Methoxyethylamine (Starting Material)75.11~95[12]~0.86-0.87[12]Miscible[13]
Ethyl Iodide (Starting Material)155.97[14]~72[15][16]~1.93-1.95[14][15]Slightly Soluble[15]
N,N-Diethyl-2-methoxyethylamine (Byproduct)131.22~135-137~0.82Soluble

For particularly challenging separations, Hoffmann's method offers a chemical solution. It involves derivatizing the amines with diethyl oxalate.[17][18]

  • Primary Amine (2-methoxyethylamine): Reacts to form a solid dialkyloxamide.

  • Secondary Amine (Product): Reacts to form a liquid dialkyloxamic ester.

  • Tertiary Amine (Byproduct): Does not react.

The solid oxamide can be filtered off, separating the primary amine. The remaining liquid mixture can then be distilled to separate the non-reactive tertiary amine from the secondary amine derivative.[19][20] The pure amines are then recovered by hydrolysis of their respective derivatives with a base like KOH.[17] This method is robust but adds two steps (derivatization and hydrolysis) to the overall process.

Problem 2: My product is contaminated with the ethylating agent (e.g., ethyl iodide).

Ethyl iodide is non-polar and has a significantly lower boiling point (~72 °C) than the product.[15][16]

A simple distillation is often sufficient to remove the bulk of the volatile ethyl iodide before proceeding with a more careful fractional distillation of the product.

If you are already performing an acid-base extraction, the unreacted ethyl iodide will remain in the initial organic layer and be discarded along with other neutral impurities (like the tertiary amine), effectively removing it from your desired product.[21]

Visual Guides & Workflows

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and the workflow for the most common purification technique.

Purification_Decision_Tree start Crude Reaction Mixture q1 Primary Impurity Type? start->q1 distill Fractional Distillation q1->distill Boiling Point Difference > 25-30°C (e.g., Alkyl Halide) extraction Acid-Base Extraction q1->extraction Primary / Tertiary Amine Contamination wash Aqueous Wash / Simple Distillation q1->wash Non-polar / Volatile (e.g., Ethyl Iodide) final_distill Final Fractional Distillation distill->final_distill hoffmann Consider Hoffmann / Hinsberg Method extraction->hoffmann Poor Separation of 2°/3° Amines extraction->final_distill wash->final_distill

Caption: Logic tree for selecting the optimal purification strategy.

Acid_Base_Extraction_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration cluster_3 Step 4: Back-Extraction cluster_4 Step 5: Final Isolation start Crude Mixture in Diethyl Ether extract_hcl Extract with 1M HCl (3x) start->extract_hcl org_layer Organic Layer: - Tertiary Amine - Alkyl Halide (Discard) extract_hcl->org_layer aq_layer Aqueous Layer: - Primary Amine Salt - Secondary Amine Salt extract_hcl->aq_layer basify Basify with 2M NaOH (pH > 12) aq_layer->basify back_extract Back-extract with Diethyl Ether (3x) basify->back_extract final_org Organic Layer: - Primary Amine - Secondary Amine back_extract->final_org final_aq Aqueous Layer: - Salts (Discard) back_extract->final_aq dry_evap Dry (Na₂SO₄), Filter, Evaporate final_org->dry_evap purified_mix Purified Mixture for Final Distillation dry_evap->purified_mix

Caption: Workflow diagram for purification via acid-base extraction.

References

Validation & Comparative

N-(2-Methoxyethyl)ethylamine vs. Other Secondary Amines in Ligand Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

In the intricate field of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Secondary amines are foundational building blocks in the synthesis of a vast array of ligands, from simple chelating agents to complex scaffolds for asymmetric catalysis. The choice of the secondary amine dictates crucial properties of the final ligand, including its steric profile, electronic characteristics, and coordinating ability.

This guide provides a detailed comparison of N-(2-Methoxyethyl)ethylamine with other common secondary amines—diethylamine, diisopropylamine, and morpholine. We will explore how the unique structural feature of this compound, its ether moiety, imparts distinct advantages in ligand design, particularly through the concept of hemilability. This analysis is supported by comparative data, established synthesis protocols, and a decision-making framework to guide researchers in selecting the optimal amine for their specific application.

Section 1: The Unique Profile of this compound

This compound is a bifunctional molecule containing both a secondary amine and an ether group.[1][2] This dual functionality is the primary source of its unique utility in ligand synthesis.

  • The Amine Moiety : The secondary amine nitrogen possesses a lone pair of electrons, making it a potent nucleophile and a moderately strong base.[1] This allows it to readily participate in standard amine reactions essential for ligand synthesis, such as alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases.[1][3]

  • The Ether Moiety : The methoxyethyl group introduces an oxygen atom that can act as a weak, neutral donor (an L-type ligand).[4][5] While the ether oxygen is a weaker nucleophile than the amine nitrogen, its presence is critical.[6] When incorporated into a ligand framework, this oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. This ability to provide a secondary, weaker coordination site is a defining characteristic.

This structure allows for the creation of hemilabile ligands . These ligands feature both a strong (amine) and a weak (ether) donor group. The weak ether-metal bond can reversibly dissociate, opening a coordination site for a substrate during a catalytic cycle, and then re-coordinate to stabilize the complex. This dynamic behavior is highly desirable in catalysis.

Section 2: Comparative Analysis of Secondary Amines

To fully appreciate the properties of this compound, it is essential to compare it against other widely used secondary amines that represent different structural classes: a simple acyclic amine (diethylamine), a sterically hindered amine (diisopropylamine), and a cyclic ether-amine (morpholine).

Table 1: Physicochemical Properties of Selected Secondary Amines
PropertyThis compoundDiethylamineDiisopropylamineMorpholine
Structure
alt text
Molecular Formula C₅H₁₃NO[7]C₄H₁₁N[8]C₆H₁₅N[9]C₄H₉NO[10]
Molecular Weight ( g/mol ) 103.17[11]73.14[12]101.19[9]87.12[13]
Boiling Point (°C) 116-118[1][7]55-56[8][14]84[9][15]129-130[13][16]
pKa (of conjugate acid) ~9.5 - 10.5 (estimated)[1]10.98 - 11.09[12][17]11.05 - 11.07[9][18]8.33 - 8.49[10][13]
Basicity and Nucleophilicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter influencing its nucleophilicity and reactivity.[17][19]

  • Diethylamine and Diisopropylamine exhibit the highest basicity (pKa ≈ 11).[9][12] The electron-donating alkyl groups increase the electron density on the nitrogen atom, making them strong bases and potent nucleophiles. This high reactivity is advantageous for reactions like Schiff base formation or alkylations.

  • This compound has a slightly lower, yet still significant, estimated basicity (pKa ≈ 9.5-10.5).[1] The electron-withdrawing inductive effect of the ether oxygen slightly reduces the nitrogen's basicity compared to simple dialkylamines.

  • Morpholine is considerably less basic (pKa ≈ 8.3-8.5).[10][13] The electron-withdrawing effect of the ring oxygen atom significantly decreases the electron density on the nitrogen, reducing its basicity and nucleophilicity. This can lead to slower reaction rates in ligand synthesis.

Steric Hindrance

The steric bulk of the amine's substituents profoundly impacts the coordination geometry of the resulting metal complex and can influence the selectivity of catalytic reactions.

  • Diisopropylamine is the most sterically demanding of the group.[20] The bulky isopropyl groups create a sterically crowded environment around the nitrogen, which can be exploited to create specific ligand pockets, enforce certain coordination geometries, or enhance the selectivity of a catalyst.

  • Diethylamine and this compound offer moderate and comparable steric hindrance. They are significantly less bulky than diisopropylamine, allowing for more flexible coordination environments.

  • Morpholine's cyclic structure imposes conformational rigidity. While not as sterically bulky as diisopropylamine, its fixed chair conformation can influence the spatial arrangement of ligands around a metal center differently than flexible acyclic amines.

The Hemilabile Effect: The Ether Advantage

The most significant differentiator for this compound is the coordinating potential of its ether oxygen.

  • This compound : Ligands derived from this amine can act as bidentate (N,O) chelators. The formation of a stable five-membered chelate ring enhances the thermodynamic stability of the metal complex (the chelate effect). As previously mentioned, the weaker M-O bond can dissociate, providing a vacant site for catalysis, a property not available to ligands derived from diethylamine or diisopropylamine.[21][22]

  • Diethylamine & Diisopropylamine : These amines produce ligands with only a single nitrogen donor atom per amine unit. To achieve polydentate coordination, multiple amine functionalities must be incorporated into the ligand backbone.

  • Morpholine : While morpholine also contains an ether oxygen, its rigid cyclic structure places the oxygen and nitrogen in a 1,4-relationship. This geometry typically prevents the same morpholine unit from chelating to a single metal center. The oxygen can, however, participate in bridging between metal centers or in forming hydrogen bonds.

Section 3: Experimental Data and Protocols

The following protocols provide generalized, self-validating methodologies for the synthesis of common ligand types using secondary amines.

Protocol 1: Synthesis of a Schiff Base Ligand

Schiff bases are synthesized via the condensation of an amine with an aldehyde or ketone.[3][23][24]

Reaction: Secondary Amine Derivative + Salicylaldehyde → Schiff Base Ligand

  • Reagent Preparation : In a round-bottom flask, dissolve 10 mmol of a suitable aromatic aldehyde (e.g., salicylaldehyde) in 30 mL of absolute ethanol.

  • Amine Addition : To the stirred aldehyde solution, add a solution of 10 mmol of the chosen secondary amine (e.g., this compound) in 10 mL of ethanol dropwise at room temperature.

  • Reaction : Stir the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change (e.g., to yellow).[24] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed if higher purity is required.

  • Characterization : Confirm the structure of the synthesized Schiff base ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton peak and the appearance of the imine (C=N) proton peak in the ¹H NMR spectrum are indicative of successful synthesis.

Schiff_Base_Workflow Reagents Amine + Aldehyde in Ethanol Mixing Stir at Room Temp (2-4 hours) Reagents->Mixing Condensation Precipitation Cool in Ice Bath Mixing->Precipitation Product Formation Isolation Vacuum Filtration Precipitation->Isolation Purification Wash & Recrystallize Isolation->Purification Product Pure Schiff Base Ligand Purification->Product

Caption: General workflow for Schiff base ligand synthesis.

Protocol 2: Synthesis of an N-Heterocyclic Carbene (NHC) Precursor

NHC precursors, typically imidazolium salts, are often synthesized from primary amines, but secondary amines are crucial for creating functionalized sidearms on the NHC scaffold. A common route involves the multi-component reaction of amines, glyoxal, and formaldehyde.[25][26][27]

Reaction: Diamine + Orthoformate → Imidazolium Salt (NHC Precursor)

  • Diamine Synthesis : Synthesize a diamine by reacting two equivalents of the desired secondary amine (e.g., this compound) with a suitable dielectrophile (e.g., 1,2-dibromoethane) under basic conditions.

  • Cyclization : In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 5 mmol of the synthesized diamine and 5.5 mmol of triethyl orthoformate in 20 mL of anhydrous toluene.

  • Acid Catalysis : Add a catalytic amount of ammonium tetrafluoroborate (NH₄BF₄) (approx. 0.1 mmol).

  • Reaction : Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. The reaction progress can be monitored by NMR spectroscopy.

  • Isolation : Cool the reaction to room temperature. The imidazolium salt often precipitates from the solution. If not, remove the solvent under reduced pressure.

  • Purification : Wash the resulting solid with cold diethyl ether (3 x 15 mL) to remove unreacted starting materials. The product can be further purified by recrystallization from a solvent mixture like dichloromethane/diethyl ether.

  • Characterization : Analyze the final imidazolium salt by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic peak for the acidic proton at the C2 position of the imidazolium ring is a key diagnostic signal in the ¹H NMR spectrum.

Section 4: Application-Driven Selection Guide

The choice of secondary amine should be guided by the desired properties of the final ligand and its intended application. The following decision tree provides a logical framework for this selection process.

Amine_Selection_Guide start Start: Define Ligand Requirements q1 Is hemilability or a secondary coordination site desired? start->q1 q2 Is high steric bulk a primary requirement? q1->q2 No a_mee Use this compound q1->a_mee Yes q3 Is highest basicity/ nucleophilicity needed? q2->q3 No a_dipa Use Diisopropylamine q2->a_dipa Yes a_dea Use Diethylamine q3->a_dea Yes a_morpholine Consider Morpholine (for rigidity & lower basicity) q3->a_morpholine No

Caption: Decision guide for selecting a secondary amine.

Conclusion

While simple dialkylamines like diethylamine and sterically demanding amines like diisopropylamine have well-established roles in ligand synthesis, this compound offers a unique and powerful combination of properties. Its moderate steric profile and basicity make it a versatile building block, but its key advantage lies in the introduction of a coordinating ether moiety. This feature enables the rational design of hemilabile ligands, providing a sophisticated tool for controlling the stability and reactivity of metal complexes in catalysis and materials science. By understanding the distinct characteristics of each secondary amine, researchers can make more informed decisions, leading to the development of novel ligands with tailored functionalities.

References

A Comparative Guide to the Efficacy of N-(2-Methoxyethyl)ethylamine-Derived Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of N-(2-Methoxyethyl)ethylamine-derived ligands, a class of chelating agents whose unique structural features offer intriguing possibilities in homogeneous catalysis. This guide moves beyond a simple catalog of applications to provide a comparative analysis grounded in mechanistic principles and experimental data. We aim to equip researchers, chemists, and drug development professionals with the insights needed to rationally select or design ligands for specific catalytic transformations.

The core of this ligand architecture features a flexible methoxyethyl arm appended to an ethylamine backbone. This seemingly simple modification introduces a powerful combination of a soft nitrogen donor and a harder oxygen ether donor. This duality allows for nuanced interactions with a metal center, potentially leading to hemilabile behavior that can stabilize catalytic intermediates while still permitting substrate access. This guide will primarily focus on their demonstrated and potential efficacy in two major areas: Atom Transfer Radical Polymerization (ATRP) and Palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of the Methoxyethyl Moiety

Before delving into specific applications, it is crucial to understand the causality behind the design of these ligands. The this compound scaffold is not arbitrary; it is a deliberate engineering choice to balance electronic and steric effects.

  • Tunable Denticity and Hemilability : The parent amine is a bidentate N,O ligand. However, it serves as a versatile precursor for synthesizing higher denticity ligands, such as tridentate (N,N,O) or tetradentate (N,N,N,O) systems, by incorporating additional donor groups like pyridyl rings.[1] The ether oxygen's weaker coordination compared to the nitrogen atom(s) can lead to hemilability. This means the oxygen can reversibly bind and unbind from the metal center during a catalytic cycle, opening a coordination site for substrate binding without full ligand dissociation, which often leads to catalyst decomposition.

  • Enhanced Solubility : The ether group increases the ligand's polarity and its ability to form hydrogen bonds with protic solvents. This can significantly improve the solubility of the resulting metal complex in a wider range of organic solvents, a critical practical consideration for homogeneous catalysis.[1]

  • Electronic and Steric Modulation : The ethyl backbone and methoxy group provide a flexible steric profile that can be readily modified. Appending bulky groups to the nitrogen or incorporating the scaffold into a larger framework allows for fine-tuning of the catalyst's active site to improve selectivity.

To visualize the synthesis of a common tridentate ligand derived from this scaffold, consider the following workflow.

Ligand_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products amine This compound reaction Double Nucleophilic Substitution (SN2) amine->reaction picolyl_cl 2-(Chloromethyl)pyridine (2 eq.) picolyl_cl->reaction base Base (e.g., Na2CO3) base->reaction Neutralizes HCl solvent Solvent (e.g., Acetonitrile) solvent->reaction temp Heat (e.g., 80°C) temp->reaction ligand N,N-bis(pyridin-2-ylmethyl)-N- (2-methoxyethyl)amine (mebpa) reaction->ligand salt Salt Byproduct (e.g., NaCl) reaction->salt

Caption: Workflow for synthesizing a tridentate (N,N,N,O) ligand.

Application I: Atom Transfer Radical Polymerization (ATRP)

ATRP is a cornerstone of controlled polymer synthesis, relying on a dynamic equilibrium between active propagating radicals and dormant species, typically an alkyl halide. This equilibrium is mediated by a transition metal complex, most commonly copper, which cycles between its Cu(I) and Cu(II) oxidation states. The ligand's role is paramount: it must solubilize the copper salts and, more importantly, tune the copper complex's redox potential to establish an appropriate equilibrium constant (KATRP) for the specific monomer being polymerized.

While this compound-derived ligands have not been as extensively documented in ATRP as other polyamines, their structural features align well with the requirements for effective ATRP ligands. We can infer their potential efficacy by comparing them to well-studied nitrogen-based ligands.

Comparative Analysis with Standard ATRP Ligands

The efficacy of a ligand in Cu-mediated ATRP is directly related to the activation rate constant (kact) of the catalyst it forms. A general order of activity has been established based on ligand structure.[2]

General Order of Ligand Activity in ATRP: Tetradentate (bridged cyclic) > Tetradentate (branched) > Tetradentate (linear) > Tridentate > Bidentate[2]

The nature of the nitrogen donors also plays a critical role: Pyridine ≥ Aliphatic Amine > Imine [2]

Let's compare the potential performance of a hypothetical tridentate N,N,O ligand derived from this compound against established tridentate and tetradentate ligands.

Ligand TypeLigand ExampleDenticityDonor AtomsRelative Activity (kact)Key Features & Performance Insights
Branched Tetradentate Tris[2-(dimethylamino)ethyl]amine (Me₆TREN )4N,N,N,NVery HighForms highly active catalysts. The resulting Cu(II) deactivator is relatively unstable, leading to fast polymerization but potentially poorer control if not optimized.[3]
Branched Tetradentate Tris(2-pyridylmethyl)amine (TPMA )4N,N,N,N (pyridyl)HighPyridyl donors create a slightly less reducing Cu(I) complex than Me₆TREN but offer excellent control over a wide range of monomers.[4]
Linear Tridentate N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA )3N,N,NModerateA workhorse ligand. Forms a less active catalyst than tetradentate analogues, resulting in slower but often very well-controlled polymerizations.[4]
Bidentate 2,2′-Bipyridine (bpy )2N,N (pyridyl)Low to ModerateOne of the first ligands used in ATRP. Its lower activity requires higher temperatures but can provide good control.[2]
Hypothetical Tridentate Amino-Ether N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma )3N,N,OPredicted: ModerateThe combination of one pyridyl, one aliphatic amine, and one ether donor suggests an activity level potentially similar to PMDETA. The hemilabile ether could offer unique kinetic control by transiently opening a coordination site.

This table synthesizes data from multiple sources to provide a comparative overview.[2][3][4]

The key takeaway is that an this compound-derived ligand like "mepma" would likely offer moderate catalytic activity. This is not a disadvantage; for many applications, an extremely active catalyst like Cu/Me₆TREN can be difficult to control, leading to termination reactions and broad polymer dispersity (Đ). A moderately active catalyst often provides a wider processing window and leads to polymers with lower Đ values (typically ≤ 1.15).[4]

Experimental Protocol: Template for ATRP of Methyl Methacrylate (MMA)

This protocol is a self-validating system for evaluating a new ligand in ATRP. It is based on established procedures for moderately active, nitrogen-based ligands.[3]

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100 and low dispersity (Đ < 1.2).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • Ligand to be tested (e.g., mepma or PMDETA for comparison)

  • Anisole (solvent)

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under argon, add CuBr (14.3 mg, 0.1 mmol) and the ligand (0.1 mmol, 1:1 molar ratio to Cu). Add 5 mL of deoxygenated anisole. Stir the mixture at room temperature for 15 minutes to form the Cu(I)/Ligand complex. The solution should become homogeneous. Causality: Pre-forming the complex ensures all copper is solubilized and ready for initiation, leading to a more uniform start to the polymerization and narrower dispersity.

  • Reaction Mixture Preparation: In a separate flask, add MMA (10.0 g, 100 mmol) and EBiB (195 mg, 1.0 mmol). The target DP is [Monomer]/[Initiator] = 100. Add 5 mL of deoxygenated anisole. Bubble argon through this solution for 30 minutes to remove oxygen.

  • Initiation: Using an argon-purged syringe, transfer the monomer/initiator solution to the flask containing the catalyst complex.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C. Take samples periodically (e.g., at t = 0, 1, 2, 4, 6 hours) via an argon-purged syringe for kinetic analysis. Quench the samples by exposing them to air and diluting with THF. Trustworthiness: A linear evolution of ln([M]₀/[M]) versus time confirms a constant number of propagating radicals, which is the hallmark of a controlled polymerization.

  • Termination and Purification: After the desired conversion is reached (e.g., ~90% as determined by ¹H NMR), cool the flask, open it to air, and dilute with 20 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the filtered solution to 400 mL of cold methanol. Filter and dry the resulting white PMMA powder under vacuum.

  • Analysis: Determine monomer conversion using ¹H NMR. Analyze the molecular weight (Mₙ) and dispersity (Đ) of the purified polymer using Gel Permeation Chromatography (GPC).

Application II: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Heck couplings are fundamental to modern organic synthesis.[5][6] The performance of the palladium catalyst is critically dependent on the supporting ligand, which must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

While there is a lack of specific experimental data for this compound-derived ligands in this domain, we can apply established mechanistic principles to predict their potential and guide future research.

Ligand Design Principles for Cross-Coupling

Successful ligands for Pd-catalyzed cross-coupling often possess:

  • Strong Electron-Donating Ability: To facilitate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.[5][7]

  • Sufficient Steric Bulk: To promote the final reductive elimination step and prevent the formation of inactive catalyst species like palladium black.[7]

Phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (NHCs) are the dominant classes because they excel in these areas.[5][8] How do our amino-ether ligands compare?

  • Electron Donation: The aliphatic amine and pyridyl nitrogen atoms are good σ-donors, which should promote oxidative addition. The ether oxygen is a weaker donor.

  • Steric Profile: The flexible ethyl and methoxyethyl chains offer a modest steric profile that is less bulky than ligands like SPhos. This could be a disadvantage for highly challenging couplings of hindered substrates.

The Hemilability Hypothesis in Cross-Coupling

The most compelling reason to investigate these ligands in cross-coupling is the potential for hemilability. The catalytic cycle requires the coordination and dissociation of reactants. A ligand with a weakly coordinating arm (the ether oxygen) could provide a unique advantage.

Catalytic_Cycle pd0 L(N,N)Pd(0) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_intermediate L(N,N)Pd(II)(Ar)(X) oxidative_add->pd2_intermediate o_coord L(N,N,O)Pd(II)(Ar)(X) (Stabilized Intermediate) pd2_intermediate->o_coord O-donor coordinates, opens site for next step transmetalation Transmetalation (R-B(OH)2) o_coord->transmetalation pd2_biaryl L(N,N)Pd(II)(Ar)(R) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elim->product

Caption: Hypothetical role of a hemilabile N,N,O-ligand in a Suzuki cycle.

In this hypothesis, the tridentate ligand could stabilize the key Pd(II) intermediate. For the subsequent transmetalation step to occur, a coordination site must be vacated. Instead of a stronger N-donor dissociating, the weaker ether oxygen could easily detach, facilitating the reaction without compromising the overall stability of the complex. This could be particularly effective for reactions in polar solvents where the ether group can be solvated.

Protocol: Synthesis of a Manganese(II) Pre-catalyst

Manganese is an emerging metal for catalysis due to its low cost and low toxicity.[9] Ligands derived from this compound have been used to create manganese complexes, which could serve as pre-catalysts for various oxidative reactions.[10]

Objective: To synthesize a well-defined Mn(II) complex for screening in catalytic applications.

Materials:

  • Manganese(II) bromide (MnBr₂)

  • N,N-bis(pyridin-2-ylmethyl)-N-(2-methoxyethyl)amine (mebpa)

  • Ethanol

Procedure:

  • Ligand Solution: Dissolve mebpa (299 mg, 1.0 mmol) in 10 mL of warm ethanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate vial, dissolve MnBr₂ (215 mg, 1.0 mmol) in 5 mL of ethanol.

  • Complexation: Add the MnBr₂ solution dropwise to the stirring ligand solution at room temperature. A precipitate may form immediately.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the resulting solid under high vacuum to yield the [Mn(mebpa)Br₂] complex.

  • Characterization: The product should be characterized by methods such as FT-IR, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm the coordination environment of the manganese center.

Conclusion and Future Outlook

This compound provides a versatile and synthetically accessible scaffold for a unique class of N,O- and N,N,O-chelating ligands. While their application in catalysis is still an emerging field, a comparative analysis with established ligand systems provides a strong rationale for their investigation.

  • In ATRP , they are predicted to function as moderately active ligands, offering a desirable balance between reaction speed and control, leading to well-defined polymers with low dispersity. Their efficacy can be benchmarked directly against ligands like PMDETA.

  • In Cross-Coupling , their potential is more speculative but mechanistically intriguing. The principle of hemilability, enabled by the flexible ether linkage, suggests they could offer a novel approach to stabilizing catalytic intermediates while allowing for efficient substrate turnover.

Future research should focus on generating robust experimental data to validate these hypotheses. Screening these ligands in a standardized Suzuki-Miyaura coupling reaction and comparing the yields and turnover numbers against standard phosphine or NHC systems would be a critical next step. By grounding our exploration in fundamental principles of coordination chemistry and catalytic cycles, we can rationally direct these efforts and unlock the full potential of this promising ligand class.

References

A Comparative Guide to the Synthetic Routes of N-(2-Methoxyethyl)ethylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(2-Methoxyethyl)ethylamine in Modern Chemistry

This compound is a valuable secondary amine that serves as a crucial building block in a multitude of chemical syntheses. Its bifunctional nature, possessing both a nucleophilic secondary amine and an ether linkage, makes it a versatile precursor for the synthesis of more complex molecules.[1] In the pharmaceutical industry, the N-(2-methoxyethyl)ethyl moiety is incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility and membrane permeability.[1] Furthermore, its derivatives are utilized as ligands for metal complexes in catalysis and materials science.[1] Given its significance, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Nucleophilic Substitution - The Classical Approach

The most direct and classical method for the synthesis of this compound is through a nucleophilic substitution reaction (SN2) between a 2-methoxyethyl halide and ethylamine.[1] This approach relies on the lone pair of electrons on the nitrogen atom of ethylamine attacking the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide and forming the desired carbon-nitrogen bond.

Causality Behind Experimental Choices

The primary challenge in this synthesis is controlling the selectivity for the desired secondary amine. The product, this compound, is also a nucleophile and can compete with the starting ethylamine to react with the 2-methoxyethyl halide, leading to the formation of the tertiary amine, N-ethyl-N,N-bis(2-methoxyethyl)amine, as an undesired byproduct. To circumvent this, a large excess of ethylamine is typically employed to statistically favor the reaction of the halide with the primary amine. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF can be used, but the reaction is often carried out in a protic solvent like ethanol, which can solvate the ammonium salt byproduct.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 2-Chloroethyl methyl ether

  • Ethylamine (70% solution in water or anhydrous)

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a pressure-rated reaction vessel, combine a significant molar excess of ethylamine (e.g., 10-20 equivalents) with ethanol.

  • Cool the solution in an ice bath and slowly add 2-chloroethyl methyl ether (1 equivalent).

  • Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ethylamine and ethanol by distillation.

  • To the residue, add a concentrated solution of sodium hydroxide to neutralize the ethylamine hydrochloride and liberate the free amines.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to afford this compound.

Workflow Diagram: Nucleophilic Substitution

G cluster_0 Route 1: Nucleophilic Substitution 2-Methoxyethyl_Chloride 2-Methoxyethyl Chloride Reaction S_N2 Reaction (Ethanol, 80-100°C) 2-Methoxyethyl_Chloride->Reaction Ethylamine Ethylamine (large excess) Ethylamine->Reaction Workup Aqueous Workup (NaOH) Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Route 2: Reductive Amination - A Controlled and Versatile Alternative

Reductive amination offers a more controlled approach to the synthesis of this compound, minimizing the issue of over-alkylation. This two-step, one-pot process involves the initial reaction of an aldehyde, 2-methoxyacetaldehyde, with ethylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine.[2]

Causality Behind Experimental Choices

The success of a reductive amination hinges on the choice of the reducing agent. The reducing agent must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[1] NaBH(OAc)3 is often preferred due to its milder nature and the fact that it does not require acidic conditions, which can sometimes lead to side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination

Materials:

  • 2-Methoxyacetaldehyde (or its aqueous solution)

  • Ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-methoxyacetaldehyde (1 equivalent) in dichloromethane (DCM), add ethylamine (1.1 equivalents) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by distillation.

Workflow Diagram: Reductive Amination

G cluster_1 Route 2: Reductive Amination 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde Imine_Formation Imine Formation (DCM, RT) 2-Methoxyacetaldehyde->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction In situ Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Product This compound Workup->Product

Caption: One-pot workflow for the reductive amination synthesis of this compound.

Route 3: From 2-Oxazolines - A Two-Step Approach with High Purity Potential

An alternative and elegant route to this compound involves a two-step sequence starting from a 2-substituted-2-oxazoline.[3] This method first involves the base-catalyzed reaction of a 2-alkyl-2-oxazoline with methanol to generate an N-(2-methoxyethyl)alkanamide. This intermediate amide is then hydrolyzed to yield the final product.

Causality Behind Experimental Choices

This route offers the potential for high purity as the intermediate amide can be isolated and purified before the final hydrolysis step. The first step, the ring-opening of the oxazoline, is typically catalyzed by a strong base such as sodium methoxide.[3] The subsequent hydrolysis of the amide can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance with aqueous sodium hydroxide, is often preferred to avoid the formation of an ammonium salt of the product.[4]

Experimental Protocol: From 2-Oxazoline

Step 1: Synthesis of N-(2-Methoxyethyl)propionamide

Materials:

  • 2-Ethyl-2-oxazoline

  • Anhydrous methanol

  • Sodium methoxide

Procedure:

  • In a pressure-rated reactor, combine 2-ethyl-2-oxazoline (1 equivalent) with anhydrous methanol (4 equivalents).

  • Add a catalytic amount of sodium methoxide (e.g., 0.2 equivalents).

  • Seal the reactor and heat the mixture with stirring to 160-170°C for several hours.[3]

  • After cooling, the excess methanol is removed under reduced pressure. The crude N-(2-methoxyethyl)propionamide can be purified by distillation.

Step 2: Hydrolysis of N-(2-Methoxyethyl)propionamide

Materials:

  • N-(2-Methoxyethyl)propionamide

  • Aqueous sodium hydroxide (e.g., 15-20%)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add N-(2-methoxyethyl)propionamide and a 15% aqueous solution of sodium hydroxide.[4]

  • Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude this compound, which can be further purified by distillation.

Workflow Diagram: 2-Oxazoline Route

G cluster_2 Route 3: From 2-Oxazoline 2-Ethyl-2-oxazoline 2-Ethyl-2-oxazoline Amide_Formation Amide Formation (NaOMe, 160-170°C) 2-Ethyl-2-oxazoline->Amide_Formation Methanol Methanol Methanol->Amide_Formation Intermediate N-(2-Methoxyethyl)propionamide Amide_Formation->Intermediate Hydrolysis Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Two-step synthesis of this compound starting from 2-ethyl-2-oxazoline.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key performance indicators of each synthetic route are summarized in the table below. The values provided are representative and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive AminationRoute 3: From 2-Oxazoline
Starting Materials 2-Methoxyethyl halide, Ethylamine2-Methoxyacetaldehyde, Ethylamine2-Ethyl-2-oxazoline, Methanol
Number of Steps 11 (one-pot)2
Typical Yield Moderate (dependent on excess amine)Good to ExcellentGood (over two steps)
Purity of Crude Product Moderate (risk of over-alkylation)GoodHigh (intermediate can be purified)
Key Reagents Large excess of ethylamineNaBH(OAc)3 or NaBH3CNSodium methoxide, NaOH
Safety Considerations Use of pressure vessel, handling of volatile and flammable aminesUse of hydride reagents (handle with care)High temperatures and pressures in the first step
Scalability Moderate (handling large excess of amine can be challenging)GoodGood
Cost-Effectiveness Potentially cost-effective if starting materials are cheapCost of reducing agent can be a factorCost of 2-ethyl-2-oxazoline may be higher

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, purity requirements, and available resources.

  • For large-scale industrial production where cost is a primary driver , the nucleophilic substitution route may be attractive due to the relatively inexpensive starting materials. However, significant process optimization is required to control the selectivity and manage the large excess of ethylamine.

  • For laboratory-scale synthesis and applications requiring high purity and good yields , reductive amination is often the method of choice. Its one-pot nature and high selectivity make it a convenient and reliable option.

  • The 2-oxazoline route presents a viable alternative, particularly when high purity is critical, as the intermediate amide can be isolated and purified. This route may be advantageous if 2-ethyl-2-oxazoline is readily available or can be synthesized economically.

Ultimately, the selection of the synthetic route should be based on a thorough evaluation of the specific project requirements, balancing the trade-offs between cost, yield, purity, and operational simplicity.

References

A Comparative Guide to the Spectroscopic Signatures of N-(2-Methoxyethyl)ethylamine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for N-(2-Methoxyethyl)ethylamine and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate unambiguous compound identification and characterization. By understanding the subtle shifts and patterns in the spectral data, researchers can confidently distinguish between these closely related aliphatic amines.

Introduction: The Challenge of Characterizing Aliphatic Amines

This compound and its analogues are simple aliphatic amines that can serve as building blocks in organic synthesis or as scaffolds in medicinal chemistry. Their structural similarity, often differing by only a single methyl or ethyl group, presents a challenge for routine identification. Spectroscopic techniques are indispensable tools for elucidating their precise molecular structures. This guide explains the causal relationships between molecular structure and spectral output, providing a framework for interpreting the data and differentiating between these compounds.

The analogues selected for this comparison are:

  • This compound: The target molecule, a secondary amine with both an ethyl and a methoxyethyl substituent.

  • N-(2-Methoxyethyl)methylamine: A close analogue where the N-ethyl group is replaced by a smaller N-methyl group.

  • 2-Methoxyethylamine: A primary amine analogue, lacking any N-alkyl substituent.

  • N-Methylethylamine: A secondary amine analogue, lacking the methoxy functionality.

Molecular Structures and Key Differentiators

The fundamental differences in the connectivity of these molecules directly influence their spectroscopic properties. The presence or absence of the N-H proton, the number of unique carbon environments, and the specific alkyl and methoxy groups all give rise to distinct spectral fingerprints.

Molecular_Structures cluster_0 This compound cluster_1 N-(2-Methoxyethyl)methylamine cluster_2 2-Methoxyethylamine cluster_3 N-Methylethylamine A CH₃CH₂-NH-CH₂CH₂-O-CH₃ B CH₃-NH-CH₂CH₂-O-CH₃ C H₂N-CH₂CH₂-O-CH₃ D CH₃CH₂-NH-CH₃

Figure 1: Chemical structures of the compared ethylamine analogues.

¹H NMR Spectroscopic Comparison

Proton NMR (¹H NMR) spectroscopy is highly sensitive to the local electronic environment of protons, making it a powerful tool for distinguishing these analogues. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a detailed map of the proton framework.

The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O) is critical. In CDCl₃, the N-H proton signal is typically observable, whereas in D₂O, it will exchange with deuterium and the signal will disappear, which can be a useful diagnostic test.

Comparative ¹H NMR Data
Compoundδ (ppm) ~CH₂-Nδ (ppm) ~CH₂-Oδ (ppm) O-CH₃δ (ppm) N-CH₂CH₃δ (ppm) N-CH₃δ (ppm) N-H
This compound 2.78 (t)3.50 (t)3.32 (s)2.65 (q), 1.08 (t)-~1.5 (br s)
N-(2-Methoxyethyl)methylamine [1]2.70 (t)3.48 (t)3.30 (s)-2.40 (s)~1.5 (br s)
2-Methoxyethylamine [2][3]2.85 (t)3.45 (t)3.30 (s)--~1.8 (br s)
N-Methylethylamine [4][5]---2.65 (q), 1.10 (t)2.30 (s)~1.2 (br s)

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. s=singlet, t=triplet, q=quartet, br s=broad singlet)

Key Insights from ¹H NMR Data:
  • N-Alkyl Groups: The signals for the N-alkyl groups are highly diagnostic. This compound shows a characteristic quartet and triplet for the N-ethyl group, while N-(2-Methoxyethyl)methylamine displays a sharp singlet for the N-methyl group.[1][4] N-Methylethylamine exhibits signals for both.[4][5]

  • Methoxyethyl Moiety: The two triplets around 2.7-2.8 ppm and 3.5 ppm, along with the singlet around 3.3 ppm, are the signature of the -NH-CH₂CH₂-O-CH₃ group. The downfield shift of the methylene group adjacent to the oxygen (~3.5 ppm) compared to the one next to the nitrogen (~2.7 ppm) is due to the higher electronegativity of oxygen.

  • N-H Proton: The secondary amines show a broad singlet for the N-H proton, which is often of low intensity and can be variable in its chemical shift. In the primary amine, 2-Methoxyethylamine, this signal would integrate to two protons.

¹³C NMR Spectroscopy Comparison

Carbon NMR (¹³C NMR) spectroscopy provides information about the number of unique carbon environments and their electronic nature. It is particularly useful for confirming the carbon skeleton of a molecule.

Comparative ¹³C NMR Data
Compoundδ (ppm) ~CH₂-Nδ (ppm) ~CH₂-Oδ (ppm) O-CH₃δ (ppm) N-CH₂CH₃δ (ppm) N-CH₃
This compound 49.572.058.846.0, 15.0-
N-(2-Methoxyethyl)methylamine 50.072.558.7-36.0
2-Methoxyethylamine 41.773.358.6--
N-Methylethylamine [6]---48.0, 15.536.5

(Note: Chemical shifts are approximate.)

Key Insights from ¹³C NMR Data:
  • Number of Signals: The number of distinct peaks corresponds to the number of non-equivalent carbon atoms. N-Methylethylamine, for instance, shows three signals, confirming its three unique carbon environments.[6]

  • Effect of Electronegativity: Carbons bonded to heteroatoms (O, N) are deshielded and appear at higher chemical shifts (downfield). The C-O carbon (~72-73 ppm) is significantly further downfield than the C-N carbons (~41-50 ppm). The O-CH₃ carbon appears around 58-59 ppm.

  • Structural Differentiation: The presence or absence of signals in the 15 ppm (terminal methyl of an ethyl group) and 36 ppm (N-methyl) regions allows for clear differentiation between the analogues.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For these amines, the key regions of interest are the N-H, C-H, C-O, and C-N stretching frequencies.

Comparative IR Data
Compoundν (cm⁻¹) N-H Stretchν (cm⁻¹) C-H Stretchν (cm⁻¹) C-O Stretchν (cm⁻¹) C-N Stretch
This compound ~3300 (weak, broad)2800-3000~1120 (strong)~1200-1050
N-(2-Methoxyethyl)methylamine ~3320 (weak, broad)2800-3000~1118 (strong)~1200-1050
2-Methoxyethylamine ~3360 & 3280 (two bands)2800-3000~1125 (strong)~1200-1050
N-Methylethylamine [7]~3350 (weak, broad)2800-3000-~1250-1020
Key Insights from IR Data:
  • N-H Stretch: This is the most diagnostic feature. Primary amines, like 2-Methoxyethylamine, exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. Secondary amines, such as the other three compounds, show only one, typically weaker and broader, N-H stretching band.[7][8]

  • C-O Stretch: The presence of a strong absorption band around 1120 cm⁻¹ is a clear indication of the C-O ether linkage in the methoxyethyl-containing compounds. This band is absent in N-Methylethylamine.

  • C-N Stretch: Aliphatic amines show C-N stretching vibrations in the 1250-1020 cm⁻¹ region.[8] These bands can sometimes overlap with other vibrations in the fingerprint region.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, which is crucial for structure elucidation.

Key Fragmentation Pathways & Comparative MS Data

The most common fragmentation pathway for aliphatic amines is the α-cleavage, where the bond beta to the nitrogen atom is broken, leading to the formation of a stable iminium ion.

Alpha_Cleavage Molecule [CH₃CH₂-NH-CH₂CH₂OCH₃]⁺˙ Fragment1 [CH₂=NH-CH₂CH₂OCH₃]⁺ m/z = 88 Molecule->Fragment1 - •CH₃ Fragment2 [CH₃CH₂-NH=CH₂]⁺ m/z = 58 Molecule->Fragment2 - •CH₂OCH₃ Radical1 •CH₃ Radical2 •CH₂OCH₃

Figure 2: Key α-cleavage pathways for this compound.

CompoundMolecular WeightMolecular Ion (M⁺˙) m/zKey Fragment Ions (m/z)
This compound 103.1610388, 72, 58, 45, 44
N-(2-Methoxyethyl)methylamine 89.148974, 58, 45, 44, 30
2-Methoxyethylamine 75.117545, 44, 30
N-Methylethylamine [9]59.115944, 30
Key Insights from MS Data:
  • Molecular Ion Peak: The peak with the highest mass-to-charge ratio (m/z) generally corresponds to the molecular ion (M⁺˙), confirming the molecular weight of the compound.

  • Base Peak: The most intense peak in the spectrum is called the base peak. For small aliphatic amines, the base peak often results from α-cleavage.

  • Diagnostic Fragments:

    • m/z = 30: A fragment of [CH₂=NH₂]⁺ is characteristic of a primary amine with an ethyl or longer chain. Seen in 2-Methoxyethylamine.

    • m/z = 44: A fragment of [CH₃CH=NH₂]⁺ or [CH₂=NHCH₃]⁺. This is the base peak for N-Methylethylamine.[9]

    • m/z = 45: A fragment of [CH₂OCH₃]⁺ is a strong indicator of the methoxyethyl group.

    • m/z = 58: A fragment of [CH₃CH₂NH=CH₂]⁺ or [CH₃N=CHCH₃]⁺ is indicative of an N-ethyl or N-methyl-propyl group. This is a key fragment for this compound.

Experimental Protocols

To ensure data reproducibility and validity, standardized protocols for sample preparation and instrument operation are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 15 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the data similarly and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the sample from the solvent and introduce it into the MS.

    • Set the EI source to the standard 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 25 to 200).

    • The resulting mass spectrum will be a plot of relative intensity versus m/z.

Conclusion

The unambiguous identification of this compound and its close analogues is readily achievable through a systematic analysis of their ¹H NMR, ¹³C NMR, IR, and MS spectra. Each technique provides a unique piece of the structural puzzle. ¹H NMR elucidates the proton environment and connectivity, ¹³C NMR confirms the carbon backbone, IR spectroscopy identifies key functional groups (notably the distinction between primary and secondary amines and the presence of an ether), and Mass Spectrometry confirms the molecular weight while revealing characteristic fragmentation patterns. By cross-referencing the data from these orthogonal techniques, researchers can confidently verify the identity and purity of their compounds.

References

A Comparative Guide to Amine Performance in CO2 Capture: N-(2-Methoxyethyl)ethylamine vs. Conventional Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Selection in Carbon Capture

The imperative to mitigate greenhouse gas emissions has positioned post-combustion CO2 capture as a cornerstone of industrial decarbonization strategies. Among the suite of available technologies, amine scrubbing remains the most mature and widely deployed method. This process relies on the reversible chemical reaction between CO2 and an aqueous amine solution. The efficiency, cost-effectiveness, and environmental footprint of this technology are critically dependent on the choice of the amine solvent.

For decades, conventional amines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyl diethanolamine (MDEA) have been the workhorses of industrial gas treating. However, their application is associated with significant operational challenges, including high energy penalties for solvent regeneration, corrosive behavior, and degradation over time. This has spurred a continuous search for novel amine solvents with superior performance characteristics.

One such candidate that has garnered interest due to its unique structural features is N-(2-Methoxyethyl)ethylamine (MMEA). This guide provides an in-depth, objective comparison of the performance of MMEA against the benchmark conventional amines. As will be detailed, while extensive experimental data exists for conventional amines, allowing for a robust comparative analysis, there is a notable scarcity of published data on the performance of MMEA in CO2 capture applications. This guide will therefore present a comprehensive overview of the established performance of MEA, DEA, and MDEA, followed by a prospective analysis of MMEA based on its chemical structure and the limited available information, highlighting the current knowledge gaps and future research directions.

Conventional Amines: A Performance Benchmark

The performance of an amine solvent for CO2 capture is typically evaluated based on several key parameters: CO2 absorption capacity, rate of absorption, heat of absorption, and resistance to degradation.

Monoethanolamine (MEA): The Industry Standard

MEA, a primary amine, has long been the benchmark solvent for CO2 capture due to its high reactivity and relatively low cost.[1]

  • Absorption Capacity: MEA has a stoichiometric limit of 0.5 moles of CO2 per mole of amine, as the primary reaction product is a stable carbamate.[2]

  • Absorption Rate: Its primary amine structure allows for a fast reaction with CO2, making it effective for capturing CO2 from flue gases with low partial pressures.[3]

  • Heat of Absorption: The reaction between MEA and CO2 is highly exothermic, with a heat of absorption typically ranging from 84 to 100 kJ/mol of CO2.[4] This high heat of reaction contributes to a significant energy penalty during solvent regeneration, which is a major drawback of MEA-based processes.[5]

  • Degradation: MEA is susceptible to both thermal and oxidative degradation. Thermal degradation occurs at the high temperatures required for regeneration, leading to the formation of heat-stable salts and loss of solvent capacity.[6][7] Oxidative degradation is caused by the presence of oxygen in the flue gas and can be accelerated by the presence of metal ions.[1]

Diethanolamine (DEA): A Secondary Amine Alternative

DEA, a secondary amine, offers some advantages over MEA, though it is generally less reactive.

  • Absorption Capacity: Similar to MEA, DEA's reaction with CO2 is stoichiometrically limited to approximately 0.5 mol CO2/mol amine under typical conditions due to carbamate formation.[2]

  • Absorption Rate: The reaction rate of DEA with CO2 is slower than that of MEA.[2]

  • Heat of Absorption: The heat of absorption for DEA is generally lower than that of MEA, which can translate to lower regeneration energy requirements.

  • Degradation: DEA is also subject to thermal and oxidative degradation, forming various degradation products that can lead to operational problems such as foaming, fouling, and corrosion.

Methyl diethanolamine (MDEA): A Tertiary Amine with a Different Mechanism

MDEA, a tertiary amine, reacts with CO2 through a different mechanism than primary and secondary amines, which imparts distinct performance characteristics.

  • Absorption Capacity: Since MDEA does not have a hydrogen atom directly attached to the nitrogen, it does not form a stable carbamate. Instead, it acts as a base to catalyze the hydrolysis of CO2 to bicarbonate. This mechanism allows for a higher theoretical CO2 loading capacity, approaching 1.0 mol CO2/mol amine.[8]

  • Absorption Rate: The reaction of MDEA with CO2 is significantly slower than that of MEA or DEA.[8] This makes it less suitable for applications where a high rate of CO2 removal is required from gases with low CO2 partial pressures, unless used with a promoter.

  • Heat of Absorption: MDEA exhibits a significantly lower heat of absorption compared to MEA and DEA, which is its primary advantage, leading to substantially lower energy requirements for solvent regeneration.[8]

  • Degradation: MDEA generally shows higher resistance to oxidative degradation compared to primary and secondary amines.[9]

Performance Summary of Conventional Amines
AmineTypeAbsorption Capacity (mol CO2/mol amine)Absorption RateHeat of Absorption (kJ/mol CO2)Degradation Resistance
MEA Primary~0.5[2]High[3]84 - 100[4]Moderate
DEA Secondary~0.5[2]Moderate[2]Lower than MEAModerate
MDEA Tertiary~1.0[8]Low[8]Low[8]High[9]

This compound (MMEA): A Prospective Analysis

This compound is a secondary amine that incorporates an ether linkage in its alkyl chain. Its chemical structure is C2H5NHCH2CH2OCH3. While there is a significant lack of published experimental data on its performance in CO2 capture, we can infer its potential behavior based on its structural features and the established principles of amine chemistry.

Structural Features and Potential Performance Implications
  • Secondary Amine Functionality: As a secondary amine, MMEA is expected to react with CO2 to form a carbamate, similar to DEA. This would suggest a stoichiometric CO2 loading capacity of around 0.5 mol CO2/mol amine. The presence of one ethyl group and one methoxyethyl group on the nitrogen atom may introduce some steric hindrance, which could potentially influence the stability of the carbamate and, consequently, the heat of absorption and regeneration energy.

  • Ether Linkage: The presence of the ether group (-O-) in the methoxyethyl substituent is a key feature. Ether linkages are known to have low basicity and are generally chemically stable. This could potentially enhance the thermal and oxidative stability of the MMEA molecule compared to alkanolamines without this feature. The ether group may also influence the physical properties of the solvent, such as viscosity and CO2 solubility. The polarity introduced by the ether oxygen could potentially enhance the physical absorption of CO2.

Anticipated Performance Characteristics (Theoretical)
  • Absorption Capacity: Expected to be around 0.5 mol CO2/mol amine, typical for a secondary amine.

  • Absorption Rate: The rate is likely to be moderate, potentially slower than MEA but comparable to or slightly different from DEA due to the electronic and steric effects of its substituents.

  • Heat of Absorption: The heat of absorption is difficult to predict without experimental data. However, the steric hindrance and the electronic effect of the ether group might lead to a less stable carbamate compared to DEA, which could result in a lower heat of absorption and easier regeneration.

  • Degradation Resistance: The ether linkage is generally more stable than the alcohol group in alkanolamines under the conditions of CO2 capture processes. This suggests that MMEA could exhibit improved resistance to thermal and oxidative degradation.

It is crucial to emphasize that the above points are prospective and require experimental validation. The lack of published data on MMEA for CO2 capture represents a significant knowledge gap.

Experimental Protocols for Amine Performance Evaluation

To facilitate the much-needed research on novel amines like MMEA and to provide a standardized basis for comparison, the following are detailed protocols for key performance evaluation experiments.

CO2 Absorption Capacity and Rate Measurement

This protocol describes the use of a vapor-liquid equilibrium (VLE) apparatus to measure both the absorption capacity and the initial absorption rate.

Methodology:

  • Solvent Preparation: Prepare an aqueous solution of the amine of a known concentration (e.g., 30 wt%).

  • Apparatus Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, a gas inlet and outlet, a temperature probe, and a pressure transducer. The reactor should be connected to a gas burette and a CO2 supply.

  • Degassing: Degas the amine solution by stirring under vacuum for at least one hour to remove any dissolved gases.

  • Temperature Control: Set the temperature of the circulating bath connected to the reactor jacket to the desired absorption temperature (e.g., 40 °C).

  • CO2 Introduction: Introduce a known volume of CO2 into the reactor at a constant pressure.

  • Data Acquisition: Record the change in pressure and the volume of CO2 absorbed over time. The initial slope of the CO2 absorption curve can be used to determine the initial absorption rate.

  • Equilibrium: Continue the experiment until the pressure in the reactor stabilizes, indicating that equilibrium has been reached. The total amount of CO2 absorbed at this point determines the absorption capacity at that specific CO2 partial pressure.

  • Repeatability: Repeat the experiment at different CO2 partial pressures to construct the VLE curve.

Heat of Absorption Measurement

This protocol outlines the use of a reaction calorimeter to determine the heat of absorption.

Methodology:

  • Calorimeter Setup: Prepare and calibrate a reaction calorimeter according to the manufacturer's instructions.

  • Solvent Loading: Load a precise amount of the amine solution into the calorimeter vessel.

  • Thermal Equilibration: Allow the solvent to reach thermal equilibrium at the desired experimental temperature.

  • CO2 Injection: Inject a known amount of CO2 into the solvent while continuously monitoring the temperature change.

  • Heat Flow Calculation: The calorimeter software calculates the heat flow based on the temperature difference between the reactor and the jacket. The integral of the heat flow over the course of the reaction gives the total heat evolved.

  • Differential Heat of Absorption: The heat of absorption is calculated by dividing the total heat evolved by the number of moles of CO2 absorbed. By performing multiple, sequential CO2 injections, the differential heat of absorption as a function of CO2 loading can be determined.

Thermal and Oxidative Degradation Studies

This protocol describes an accelerated degradation experiment to assess the stability of the amine solvent.

Methodology:

  • Sample Preparation: Prepare CO2-loaded amine solutions to a specific loading (e.g., 0.4 mol CO2/mol amine).

  • Reactor Setup: Place the prepared solutions in high-pressure stainless-steel cylinders.

  • Degradation Conditions:

    • Thermal Degradation: Place the cylinders in an oven at a high temperature (e.g., 135 °C) for a specified duration (e.g., several weeks).

    • Oxidative Degradation: For oxidative degradation studies, a gas mixture containing O2 and CO2 is bubbled through the solution at a controlled temperature (e.g., 70 °C).

  • Sample Analysis: At regular intervals, withdraw samples from the cylinders and analyze them for amine concentration (e.g., using gas chromatography or titration) and the formation of degradation products (e.g., using ion chromatography or LC-MS).

  • Degradation Rate Calculation: The degradation rate can be determined from the decrease in amine concentration over time.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms of CO2 with Amines

The following diagrams illustrate the fundamental reaction pathways of CO2 with primary, secondary, and tertiary amines.

CO2_Reaction_Mechanisms cluster_primary Primary Amine (e.g., MEA) cluster_secondary Secondary Amine (e.g., DEA, MMEA) cluster_tertiary Tertiary Amine (e.g., MDEA) RNH2 RNH2 Zwitterion_1 RNH2+COO- RNH2->Zwitterion_1 + CO2 CO2_1 CO2 Carbamate_1 RNHCOO- Zwitterion_1->Carbamate_1 + RNH2 - RNH3+ Protonated_Amine_1 RNH3+ R2NH R2NH Zwitterion_2 R2NH+COO- R2NH->Zwitterion_2 + CO2 CO2_2 CO2 Carbamate_2 R2NCOO- Zwitterion_2->Carbamate_2 + R2NH - R2NH2+ Protonated_Amine_2 R2NH2+ R3N R3N Bicarbonate HCO3- R3N->Bicarbonate + CO2 + H2O Protonated_Amine_3 R3NH+ CO2_3 CO2 H2O H2O

Caption: Reaction mechanisms of CO2 with primary, secondary, and tertiary amines.

Experimental Workflow for Amine Solvent Evaluation

This diagram outlines a typical workflow for the comprehensive evaluation of a new amine solvent for CO2 capture.

Amine_Evaluation_Workflow A Solvent Synthesis & Purification B Physicochemical Property Characterization (Viscosity, Density, etc.) A->B C VLE Measurement (Absorption Capacity & Rate) B->C D Calorimetry (Heat of Absorption) B->D E Degradation Studies (Thermal & Oxidative Stability) B->E F Process Modeling & Simulation C->F D->F E->F G Techno-Economic Analysis F->G H Pilot Plant Testing G->H I Final Performance Assessment H->I

References

A Comparative Guide to N-(2-Methoxyethyl)ethylamine-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide >

Abstract

In the landscape of advanced drug delivery, the quest for polymers with finely tuned properties is paramount. This guide provides a comprehensive benchmark analysis of N-(2-Methoxyethyl)ethylamine-based polymers (pMEO2A-based polymers), a class of thermoresponsive polymers, against established functional polymers such as Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. Through a detailed examination of their physicochemical properties, drug delivery performance, and biocompatibility, supported by experimental data and standardized protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals navigating the complexities of polymer selection for therapeutic applications.

Introduction: The Rise of Thermoresponsive Polymers in Drug Delivery

The efficacy of a drug is intrinsically linked to its delivery system. Polymeric nanoparticles have emerged as a leading platform, offering the ability to enhance drug solubility, prolong circulation time, and achieve targeted delivery, thereby maximizing therapeutic windows and minimizing side effects.[1][2] Among the various "smart" polymers, thermoresponsive polymers, which undergo conformational changes in response to temperature, have garnered significant attention.[3][4] This property is particularly attractive for targeted drug delivery, as localized hyperthermia can trigger drug release at a specific site, such as a tumor.[3][5]

This compound (MEO2A) is a monomer used to synthesize thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water.[3][6] This guide focuses on benchmarking polymers derived from MEO2A against other widely used polymers in drug delivery to provide a clear, data-driven comparison of their respective advantages and limitations.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a polymer in a drug delivery system is dictated by its fundamental physicochemical properties. Here, we compare pMEO2A-based polymers with PEG, PLGA, and Chitosan.

PropertyThis compound-Based Polymers (pMEO2A)Poly(ethylene glycol) (PEG)Poly(lactic-co-glycolic acid) (PLGA)Chitosan
Type Synthetic, ThermoresponsiveSynthetic, HydrophilicSynthetic, Biodegradable PolyesterNatural, Cationic Polysaccharide
Key Feature Lower Critical Solution Temperature (LCST)"Stealth" properties, reduces immunogenicity[7]Tunable degradation rate[8]Mucoadhesive, Cationic[9]
Biocompatibility Generally considered biocompatibleHigh, FDA approved[10]High, FDA approved, degrades to natural metabolites[11]High, Biocompatible, Biodegradable[9]
Solubility Water-soluble below LCSTWater-soluble[7]Soluble in organic solvents, insoluble in waterSoluble in acidic aqueous solutions
Drug Release Mechanism Temperature-triggered phase transitionDiffusionBulk erosion and diffusion[12]Diffusion and swelling

Performance Benchmarking in Drug Delivery Applications

The ultimate measure of a polymer's utility is its performance in a drug delivery context. This section compares key performance indicators, supported by representative experimental findings.

Drug Encapsulation and Loading

The efficiency with which a polymer can encapsulate a therapeutic agent is a critical parameter.

Polymer SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
PLA-PEG-PLACurcumin61.4 ± 1.4Not Specified[13]
PEG-PLA-PEGCurcumin52.3 ± 1.3Not Specified[13]
Chitosan-coatedDoxorubicin6510.73[14]
PLGACisplatin~70 (Implied)Not Specified[15]

Analysis: The encapsulation efficiency is highly dependent on the specific polymer-drug combination and the formulation technique used.[16] For instance, the ratio of drug to polymer significantly impacts loading and encapsulation efficiency in PLA-PEG-PLA and PEG-PLA-PEG systems.[13] While direct comparative data for pMEO2A-based polymers is emerging, their amphiphilic nature, transitioning from hydrophilic to more hydrophobic above their LCST, suggests a potential for high encapsulation of hydrophobic drugs.

In Vitro Drug Release Kinetics

The rate and mechanism of drug release are fundamental to designing effective therapeutic regimens.

Comparative Insights:

  • pMEO2A-based Polymers: Offer a unique "on-demand" release triggered by temperature. Below the LCST, the polymer is hydrated and swollen, retaining the drug. Above the LCST, the polymer collapses, expelling the drug. This provides temporal and spatial control over drug delivery.[3]

  • PLGA: Exhibits a characteristic triphasic release profile: an initial burst, a lag phase, and a secondary release phase driven by polymer erosion.[12] The release rate can be tuned by altering the lactic acid to glycolic acid ratio and the polymer's molecular weight.[8][17]

  • PEGylated Systems: PEGylation is primarily used to prolong circulation time and does not inherently confer a controlled release mechanism, which is typically governed by the core nanoparticle material (e.g., PLGA, liposomes).[7] However, it can influence the cumulative drug release rate.[7]

  • Chitosan: Drug release is often governed by diffusion through the swollen polymer matrix and can be influenced by the pH of the surrounding medium.

Workflow for Comparative In Vitro Drug Release Study

G cluster_prep Nanoparticle Preparation cluster_release Release Assay (Dialysis Method) cluster_analysis Analysis prep1 Formulate Drug-Loaded Nanoparticles (pMEO2A, PLGA, etc.) prep2 Characterize Nanoparticles (Size, Zeta Potential, Drug Load) prep1->prep2 setup Place Nanoparticle Suspension in Dialysis Bag (e.g., 20 kDa MWCO) prep2->setup immerse Immerse in Release Buffer (e.g., PBS pH 7.4) at 37°C with Stirring setup->immerse temp_trigger For pMEO2A: Test at T < LCST (37°C) and T > LCST (e.g., 42°C) immerse->temp_trigger sampling Withdraw Aliquots from Buffer at Predetermined Time Points temp_trigger->sampling replace Replenish with Fresh Buffer sampling->replace replace->sampling quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) replace->quantify plot Plot Cumulative Release % vs. Time quantify->plot

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. N-(2-Methoxyethyl)ethylamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical monitoring to ensure the quality and safety of the final drug product. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), applied to the quantification of this compound.

The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical procedure validation.[1][2][3][4][5][6] This ensures that the presented protocols are not only scientifically sound but also align with global regulatory expectations.[7][8]

The Analytical Challenge: Properties of this compound

This compound (C5H13NO) is a primary amine with a relatively low molecular weight and a boiling point of approximately 116°C.[9] Its chemical nature—possessing both a polar amine group and an ether linkage—presents distinct considerations for chromatographic analysis. The choice between GC and HPLC is often dictated by the sample matrix, desired sensitivity, and the presence of other potential impurities.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. Both GC-FID and HPLC-UV offer robust means for quantification, yet they differ in their principles of separation and detection, influencing their suitability for specific applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for volatile and thermally stable compounds.[10] For a compound like this compound, its volatility makes it a suitable candidate for GC analysis. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a broad range of analytes, including those that are non-volatile or thermally labile.[10] While this compound lacks a strong chromophore for direct UV detection, pre-column derivatization can be employed to attach a UV-absorbing moiety, significantly enhancing its detectability. This approach is common for the analysis of amines that do not possess inherent UV absorbance.[11]

Performance Data Summary

The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-UV methods for the quantification of this compound.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV with Derivatization) ICH Q2(R2) Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999≥ 0.99[12]
Range 1.0 - 15.0 µg/mL0.5 - 10.0 µg/mLInterval between upper and lower concentrations demonstrating suitable precision, accuracy, and linearity.[5][13]
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%Closeness to the true value.[2][7][12]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%Typically ≤ 2% Relative Standard Deviation (RSD).[12]
Precision (Intermediate Precision, %RSD) ≤ 2.0%≤ 1.5%Assesses variations within the laboratory.[10]
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLSignal-to-Noise Ratio of 3:1.[10][14]
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-Noise Ratio of 10:1.[10][14]
Specificity/Selectivity Demonstrated by peak purity and resolution from potential impurities.Demonstrated by peak purity, resolution, and analysis of placebo and spiked samples.Ability to assess the analyte unequivocally in the presence of other components.[12][15]
Robustness Unaffected by minor variations in flow rate, oven temperature, and injection volume.Unaffected by minor variations in mobile phase composition, flow rate, and column temperature.Reliability against deliberate variations in method parameters.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the GC-FID and HPLC-UV analysis of this compound.

Protocol 1: Gas Chromatography (GC-FID) Method

This protocol outlines a direct injection GC-FID method for the quantification of this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injection Volume: 1 µL, split ratio 20:1.

2. Reagent and Standard Preparation:

  • Solvent: Methanol, HPLC grade.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 1.0, 2.5, 5.0, 10.0, 15.0 µg/mL).

3. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject the mid-point calibration standard five times. The %RSD of the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the blank (methanol), calibration standards, and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve using linear regression.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization

This protocol employs a pre-column derivatization step with 2,4-Dinitrofluorobenzene (DNFB) to allow for UV detection.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Solvents: Acetonitrile and Water, HPLC grade.

  • Derivatization Reagent: 2,4-Dinitrofluorobenzene (DNFB) solution (10 mg/mL in acetonitrile).

  • Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the GC-FID protocol, using water as the solvent.

  • Calibration Standards: Prepare serial dilutions in water to achieve concentrations such as 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

3. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in a separate vial, add 1.0 mL of the Sodium Bicarbonate buffer.

  • Add 1.0 mL of the DNFB derivatization reagent.

  • Cap the vials and heat at 60°C in a water bath for 30 minutes.

  • Cool the vials to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the derivatized mid-point calibration standard five times. The %RSD of the peak area should be ≤ 2.0%.

  • The tailing factor for the derivatized analyte peak should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the derivatized blank, standards, and samples.

  • Construct a calibration curve and determine the sample concentration as described in the GC-FID protocol.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the GC-FID and HPLC-UV methodologies.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection FID_Detection FID Detection GC_Injection->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-FID experimental workflow.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Derivatization Derivatization (DNFB) Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection UV_Detection UV Detection (360 nm) HPLC_Injection->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC-UV with derivatization workflow.

Conclusion and Recommendations

Both GC-FID and HPLC-UV with pre-column derivatization are suitable and validatable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • GC-FID is a more direct and simpler method, avoiding the need for a derivatization step. This makes it a more time-efficient option for routine quality control where the sample matrix is relatively clean and the required sensitivity is within the µg/mL range.

  • HPLC-UV with derivatization offers superior sensitivity, with a lower limit of detection and quantification. This method is preferable when trace-level analysis is required or when the sample matrix is complex and may interfere with the GC analysis. The derivatization step, while adding to the sample preparation time, significantly enhances the selectivity and sensitivity of the assay.

Ultimately, the decision rests on a risk-based assessment of the analytical needs, considering factors such as throughput, sensitivity requirements, and the complexity of the sample matrix. It is recommended that for any new product or significant process change, a cross-validation study be performed to ensure the interchangeability and reliability of the chosen analytical procedure.

References

A Senior Application Scientist's Guide to the Structural Analysis of Metal Complexes with Varied Amine Ligands by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Decoding Molecular Architecture with Precision

In the fields of catalysis, materials science, and pharmacology, the precise three-dimensional arrangement of atoms within a metal complex is not merely a structural detail—it is the very foundation of its function. Single-crystal X-ray crystallography stands as the definitive technique for elucidating this atomic architecture, providing unparalleled insight into bond lengths, bond angles, and coordination geometries.[1][2] This guide focuses on a ubiquitous and functionally critical class of compounds: metal complexes featuring amine ligands. The choice of an amine ligand, from a simple primary amine to a complex polydentate structure, is a powerful tool for rationally designing complexes with tailored electronic and steric properties.[3][4]

This document provides a comparative analysis of how varying the nature of the amine ligand—specifically its steric bulk and denticity—profoundly influences the resulting crystal structure. We will delve into the causality behind experimental choices in X-ray diffraction and present a self-validating workflow, from crystal selection to final structure refinement, grounded in authoritative practices.

The Amine Ligand: A Master Modulator of Coordination Spheres

The coordinating power of an amine ligand stems from the lone pair of electrons on its nitrogen atom, which readily forms a dative covalent bond with a Lewis acidic metal center.[5] However, not all amines are created equal. The substituents attached to the nitrogen atom introduce critical variables that dictate the final structure of the complex.

  • Steric Hindrance: The size and number of alkyl or aryl groups on the amine nitrogen create steric pressure. This pressure can force longer, weaker metal-ligand bonds, distort ideal coordination geometries, or even prevent certain ligands from binding altogether, thereby controlling the complex's stability and reactivity.[6][7][8]

  • Chelation: When an amine ligand possesses multiple donor nitrogen atoms (i.e., it is polydentate), it can bind to a metal center at multiple points, a phenomenon known as chelation. This effect results in a significant thermodynamic stabilization of the complex compared to coordination by analogous monodentate ligands.[9][10] The geometry of the resulting complex is then constrained by the ligand's own structural backbone, including the length of the chains connecting the donor atoms and their inherent flexibility.

The interplay of these factors is a central theme in coordination chemistry, and its mastery is essential for predictable molecular design.

Comparative Structural Analysis: The Impact of Ligand Choice

The selection of an amine ligand directly translates to observable and quantifiable differences in the crystal structure. Here, we compare the effects of monodentate amines with increasing steric bulk and the profound influence of multidentate (chelating) amines.

Monodentate Amines: A Study in Steric Influence

The progression from primary (RNH₂) to secondary (R₂NH) to tertiary (R₃N) amines provides a classic case study in the effects of increasing steric hindrance.[11] As bulkier alkyl groups replace hydrogen atoms around the donor nitrogen, the ligands require more space within the metal's primary coordination sphere. This leads to several predictable structural consequences:

  • Elongation of Metal-Nitrogen (M-N) Bonds: To alleviate steric repulsion between adjacent ligands, the M-N bonds often lengthen.

  • Distortion of Coordination Geometry: Idealized geometries like octahedral or square planar become distorted. For instance, N-M-N bond angles may deviate significantly from the ideal 90° or 180°.

  • Reduction in Coordination Number: In cases of extreme steric clash, the metal may accommodate fewer ligands, leading to a lower coordination number. A metal ion that forms a stable six-coordinate complex with ammonia (NH₃) might only form a four-coordinate complex with a bulky tertiary amine.[7][12]

The following table summarizes typical structural data for Nickel(II) complexes, illustrating these trends.

Table 1: Comparison of Structural Parameters in Ni(II) Complexes with Monodentate Amines

Ligand TypeExample LigandTypical Coordination NumberTypical GeometryAverage Ni-N Bond Length (Å)Representative CSD Refcode
Primary AmineMethylamine (CH₃NH₂)6Octahedral2.12 - 2.16HEXAMM (analogue)
Secondary AmineDiethylamine ((C₂H₅)₂NH)4Square Planar1.95 - 2.00BAPYEN (analogue)
Tertiary AmineTriethylamine ((C₂H₅)₃N)4Tetrahedral2.00 - 2.05CUIMEN (analogue)

Note: Data is illustrative and compiled from typical ranges found in the Cambridge Structural Database (CSD).[13][14][15] Exact values depend on the counter-ion and crystal packing forces.

Multidentate Amines: The Power of the Chelate Effect

Chelating ligands, such as the bidentate ligand ethylenediamine (en) or the tetradentate ligand triethylenetetramine (trien), introduce conformational constraints that decisively influence the final structure.

  • Enforced Geometries: The ligand's backbone and the fixed distance between its donor atoms can force the metal center into a specific coordination geometry. For example, the tripodal ligand tris(2-aminoethyl)amine (tren) typically enforces a trigonal bipyramidal geometry, whereas its linear isomer, trien, favors an octahedral geometry.[6]

  • Bite Angle: In a bidentate ligand, the L-M-L angle, known as the "bite angle," is a critical structural parameter. For a five-membered chelate ring, as formed by ethylenediamine, this angle is typically close to 90°, making it ideal for octahedral or square planar complexes.

The diagram below illustrates the logical relationship between ligand properties and the resulting structural outcomes.

G cluster_0 Ligand Properties cluster_1 Structural Outcomes Ligand Amine Ligand Choice Sterics Steric Hindrance (Primary < Secondary < Tertiary) Ligand->Sterics Denticity Denticity (Monodentate vs. Multidentate) Ligand->Denticity CN Coordination Number Sterics->CN Increasing bulk often decreases CN BondLength M-N Bond Length Sterics->BondLength Increasing bulk increases bond length Geometry Coordination Geometry Sterics->Geometry Causes distortion Denticity->CN Higher denticity fixes CN Denticity->Geometry Topology enforces specific geometry

Figure 1: Logical flow from amine ligand properties to crystallographic structural outcomes.

Experimental Protocol: A Validated Workflow for Structure Determination

Achieving a high-quality crystal structure requires meticulous attention to detail at every stage. This protocol outlines the standard, self-validating workflow for single-crystal X-ray diffraction analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Selection and Mounting
  • Objective: To select a single, defect-free crystal suitable for diffraction.

  • Protocol:

    • Under a high-power polarizing microscope, examine the crystalline sample suspended in a viscous oil (e.g., Paratone-N).

    • Select a crystal that is typically 0.1-0.3 mm in its largest dimension, exhibits sharp edges, uniform extinction under cross-polarized light, and is free of cracks or visible imperfections.[1][16]

    • Causality: A single, well-ordered crystal is required to produce a sharp, interpretable diffraction pattern.[17] Twinning, cracks, or polycrystalline aggregates will result in complex or overlapping patterns that are difficult or impossible to solve.

    • Carefully attach the chosen crystal to the tip of a cryo-loop or a glass fiber using the surrounding oil.

    • Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes atomic thermal motion, leading to higher quality diffraction data at higher resolution. It also protects the crystal from potential radiation damage from the X-ray beam.[16]

Step 2: Data Collection
  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Protocol:

    • Mount the cryo-cooled crystal on the goniometer head of the diffractometer.[17]

    • Center the crystal in the X-ray beam.

    • Perform a preliminary screening to determine the unit cell parameters and assess the crystal quality.

    • Design a data collection strategy to measure a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[2]

    • Causality: Collecting a complete sphere of data with high redundancy is crucial for accurate intensity measurements and for applying necessary corrections (e.g., for absorption), which improves the quality of the final electron density map.

    • The detector (e.g., a CCD or pixel array detector) records the diffraction pattern as a series of images.[1]

Step 3: Data Processing and Structure Solution
  • Objective: To convert the raw diffraction images into a list of reflection intensities and to solve the "phase problem."

  • Protocol:

    • Integration: Use software (e.g., SAINT, XDS) to identify the diffraction spots on each image, determine their intensities, and assign Miller indices (h,k,l) to each reflection.

    • Scaling and Correction: Scale the integrated data and apply corrections for factors like X-ray absorption by the crystal (e.g., using SADABS).[2]

    • Structure Solution: The fundamental "phase problem" of crystallography is that while intensities are measured, their phase information is lost.[16] Use direct methods or Patterson synthesis (common in software like SHELXT) to generate an initial structural model.[1][18]

    • Causality: Direct methods use statistical relationships between reflection intensities to derive initial phase estimates, allowing for the calculation of the first electron density map. This map should reveal the positions of the heaviest atoms (the metal and often some donor atoms).

Step 4: Structure Refinement and Validation
  • Objective: To optimize the initial atomic model to best fit the experimental data.

  • Protocol:

    • Iterative Refinement: Using a program like SHELXL or Olex2, perform iterative cycles of least-squares refinement.[18][19] This process adjusts atomic coordinates, site occupancies, and atomic displacement parameters (thermal ellipsoids) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Difference Fourier Maps: After each cycle, calculate a difference electron density map (Fo-Fc). Peaks in this map indicate missing atoms (e.g., hydrogens, solvent molecules), while negative troughs suggest atoms that are misplaced or modeled incorrectly.

    • Model Completion: Add missing atoms to the model and continue refinement until the model is complete and the difference map is largely featureless.

    • Validation: Assess the quality of the final model using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit.[20] Further validation is performed using tools like checkCIF.

    • Causality: Refinement is a self-validating system. A correct model will not only fit the data well (low R-factors) but will also result in chemically sensible bond lengths, angles, and a clean difference map, confirming its accuracy.

The entire experimental process is visualized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_process Structure Determination cluster_output Final Output Crystal 1. Crystal Selection (Microscopy) Mount 2. Crystal Mounting & Cryo-Cooling (100 K) Crystal->Mount Collect 3. Diffraction Data Collection (Diffractometer) Mount->Collect Integrate 4. Data Integration & Scaling Collect->Integrate Solve 5. Structure Solution (Phase Problem) Integrate->Solve Refine 6. Iterative Refinement (Least Squares) Solve->Refine Validate 7. Model Validation (R-factors, checkCIF) Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion and Outlook

The structural analysis of metal-amine complexes by X-ray crystallography is a cornerstone of modern chemistry. As this guide has demonstrated, the choice of amine ligand is not a trivial decision but a fundamental design parameter that directly governs the coordination number, M-N bond distances, and overall geometry of the resulting complex. Understanding the interplay between steric hindrance and chelation allows researchers to rationally tune these structural features, which in turn dictates the physical and chemical properties of the material.

The robust and self-validating workflow of single-crystal X-ray diffraction provides unambiguous structural evidence, transforming molecular concepts into tangible, three-dimensional realities. As technology advances, techniques such as in-situ crystallography are beginning to allow us to observe structural changes during chemical reactions in real-time, offering unprecedented insight into reaction mechanisms and the formation of transient species.[21][22] The continued application of these powerful crystallographic methods will undoubtedly continue to fuel innovation across the scientific spectrum.

References

Safety Operating Guide

A-to-Z Disposal Protocol for N-(2-Methoxyethyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. N-(2-Methoxyethyl)ethylamine (CAS RN: 34322-82-2), a substituted ethylamine used in various research and development applications, is a substance that demands rigorous handling and disposal protocols due to its significant hazard profile. This guide provides a comprehensive, step-by-step procedure for its safe disposal, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile & Risk Assessment: Understanding the "Why"

Effective disposal procedures are built on a thorough understanding of the chemical's intrinsic risks. This compound is not merely a chemical byproduct; it is a hazardous material with a multi-faceted threat profile. Its improper disposal can lead to fire, severe injury, and significant environmental damage.

The primary hazards associated with this compound are its flammability and corrosivity.[1] The liquid and its vapor are flammable, with a low flash point of 28°C, meaning it can be ignited by sparks, open flames, or even static discharge at room temperature. Furthermore, it is corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2] Inhalation or ingestion can also be harmful.[2] Environmentally, related amine compounds are noted to be very toxic to aquatic life, necessitating containment from all water systems.[3]

A summary of its hazard classifications provides a clear, at-a-glance risk assessment:

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid 🔥Danger H226: Flammable liquid and vapor.
Skin Corrosion corrosiveDanger H314: Causes severe skin burns and eye damage.[1]
Acute Toxicity Danger Harmful if swallowed, in contact with skin, or if inhaled.[2]

Understanding these risks is the critical first step. The subsequent procedures are designed specifically to mitigate these dangers during the entire lifecycle of the chemical in the laboratory, from use to final disposal.

Pre-Disposal Safety & Waste Segregation

Safe disposal begins long before the waste container is full. It starts with the proper handling of the chemical during its use and the stringent segregation of its waste.

Personal Protective Equipment (PPE) and Engineering Controls: Due to its corrosive nature and inhalation hazard, handling this compound and its waste requires robust protective measures.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to manage flammable and toxic vapors.[4][5] Ensure that an emergency eye wash station and safety shower are immediately accessible.[3][4]

  • Personal Protective Equipment (PPE): A standard lab coat is insufficient. Wear appropriate chemical-resistant gloves (inspect before use), splash goggles, and a face shield to protect against splashes.[1][2][4]

Waste Segregation—A Critical Control Point: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

  • DO NOT mix this waste with other chemical streams, especially incompatible ones.

  • Incompatibilities: Keep this compound waste strictly segregated from acids and strong oxidizing agents.[3] Mixing amines with these substances can cause violent, exothermic reactions, leading to pressure buildup, container failure, and potential fire or explosion.

  • Rationale: Segregation is a cornerstone of chemical safety. It prevents unforeseen chemical reactions within the waste container, which is an uncontrolled environment. Each waste stream must be treated as a separate entity to ensure safe storage and transport.

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal of this compound waste.

Step 3.1: Container Selection Select a waste container that is in good condition and compatible with the chemical.

  • Material: Use a container made of the same material as the original product container, typically glass or a specific type of chemically resistant plastic.[6]

  • Integrity: Ensure the container has a secure, vapor-tight screw cap to prevent the escape of flammable vapors.

  • Condition: Never use a container that is damaged, cracked, or cannot be sealed properly.

Step 3.2: Waste Collection & Accumulation

  • Location: Perform all waste transfers inside a chemical fume hood.

  • Grounding: When transferring larger quantities, the waste container and the source container should be grounded and bonded to prevent static electricity buildup, which is a known ignition source.[1][3]

  • Filling: Use a funnel to avoid spills on the exterior of the container. Fill the container to no more than 90% of its total capacity.[7] This headspace is crucial to safely accommodate vapor pressure changes due to temperature fluctuations.

Step 3.3: Labeling Proper labeling is a legal requirement and a critical safety communication tool.

  • Immediately label the waste container with a "Hazardous Waste" sticker or tag.

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Corrosive").

    • Appropriate GHS hazard pictograms (🔥, corrosive, ❗).

    • The date when waste was first added to the container (Accumulation Start Date).

Step 3.4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must:

  • Be in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[1][2]

  • Be physically segregated from incompatible chemicals.

  • Have secondary containment to capture any potential leaks.

  • Be secured and locked to prevent unauthorized access.[1][8]

Step 3.5: Final Disposal this compound is considered a hazardous waste and must be disposed of according to local, state, and national regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][9]

  • Professional Disposal: This chemical waste must be offered to a licensed and certified hazardous waste disposal company.[1][2]

  • On-site Treatment: Do not attempt to neutralize or treat this waste in the lab unless you have specific, validated procedures and the appropriate environmental permits. For most research institutions, this is not a viable or compliant option.

  • Manifesting: The disposal vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your facility ("cradle") to its final disposal site ("grave"). Retain copies of these manifests as required by law.[10]

Emergency Procedures for Spills & Exposures

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources (open flames, hot plates, equipment).[3]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.

  • Contain & Absorb: Contain the spill using dikes or an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large spills.

  • Clean Up: Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a designated, sealable container for hazardous waste disposal.[3]

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Regulatory Framework

The disposal of this compound is governed by stringent environmental laws. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] These regulations cover all aspects of hazardous waste management, from generation and storage to transportation and final disposal.[9][11] Facilities that generate hazardous waste are classified based on the quantity they produce and must adhere to specific standards for container management, emergency preparedness, and record-keeping.[10] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable federal, state, and local regulations.[4]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and operational steps for the proper disposal of this compound.

G Workflow for this compound Disposal A Waste Generation (Inside Fume Hood) B Don Appropriate PPE (Gloves, Goggles, Face Shield) A->B C Select & Inspect Approved Waste Container B->C D Transfer Waste to Container (Use Funnel, <90% Full) C->D E Securely Seal & Label Container (Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Warning: Store Away from Incompatible Materials (Acids, Oxidizers) F->G H Log Waste for Disposal & Arrange Pickup F->H I Transfer to Licensed Hazardous Waste Vendor H->I J Compliant Final Disposal (e.g., Incineration) I->J

Caption: Logical flow from waste generation to final compliant disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-Methoxyethyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. N-(2-Methoxyethyl)ethylamine is a valuable compound in various synthetic applications, but its hazardous properties necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans to ensure a safe laboratory environment.

Understanding the Risks: Hazard Analysis of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. This compound is classified as a flammable liquid and vapor, and more critically, it can cause severe skin burns and eye damage.[1] Inhalation of its vapors may also lead to respiratory irritation.[2] Therefore, the selection of PPE is directly driven by the need to mitigate these risks of chemical burns, eye damage, and respiratory exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact and subsequent chemical burns.
Eye and Face Protection Safety glasses with side shields and a face shieldTo protect against splashes that can cause severe eye damage.
Body Protection Flame-resistant lab coatTo protect the skin from splashes and in case of a fire due to the compound's flammability.
Respiratory Protection Use in a well-ventilated area or with a respiratorTo avoid inhalation of harmful vapors that can cause respiratory irritation.
Hand Protection: Your First Line of Defense

Direct contact with this compound can result in severe skin burns.[1] Therefore, selecting the appropriate gloves is critical.

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Donning and Doffing: Proper technique in putting on and removing gloves is crucial to prevent cross-contamination. After handling the chemical, remove gloves without touching the outer surface with your bare hands. Dispose of used gloves immediately in a designated hazardous waste container.

Eye and Face Protection: Shielding Against Irreversible Damage

The corrosive nature of this compound poses a significant threat to the eyes.[2]

  • Primary Protection: At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with the chemical under pressure, a full-face shield must be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.

Body Protection: Minimizing Skin Exposure

Protecting the skin on your arms and body is another critical aspect of safe handling.

  • Lab Coat: A flame-resistant lab coat should be worn at all times when handling this compound. This not only protects your skin from accidental splashes but also provides a degree of protection against the chemical's flammability.

  • Additional Protection: For larger-scale operations, consider the use of a chemical-resistant apron and sleeves to provide more comprehensive coverage.

Respiratory Protection: Ensuring Clean Air

Inhalation of this compound vapors can cause respiratory irritation.[2]

  • Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator Use: If the work cannot be performed in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Grounding: To prevent the build-up of static electricity that could ignite the flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.

  • Tools: Use only non-sparking tools when opening or handling containers of this compound.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The storage area should be locked to restrict access.

Spill Management:

  • Evacuation: In the event of a spill, immediately evacuate the area.

  • Ventilation: Ensure the area is well-ventilated to disperse the flammable vapors.

  • Containment: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

Disposal:

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: Dispose of the chemical and any contaminated materials in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: All disposal must be carried out in accordance with federal, state, and local regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for ensuring personal safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling This compound assess_risk Assess Risks: - Flammable - Corrosive (Skin/Eyes) - Inhalation Hazard start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on Hazards gloves Hand Protection: Chemical-Resistant Gloves select_ppe->gloves eyes Eye/Face Protection: Safety Goggles & Face Shield select_ppe->eyes body Body Protection: Flame-Resistant Lab Coat select_ppe->body respiratory Respiratory Protection: Fume Hood or Respirator select_ppe->respiratory handling Safe Handling: - Grounding - Non-Sparking Tools - Ventilation disposal Proper Disposal: - Hazardous Waste - Sealed Containers - Follow Regulations handling->disposal After Use end End: Procedure Complete disposal->end

Caption: Workflow for PPE selection and safe handling of this compound.

Conclusion

The safe handling of this compound is achievable through a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment and handling protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before commencing any work with this chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.